Ddr1-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-6-methyl-N-[5-(trifluoromethyl)pyridin-3-yl]-1,2-benzoxazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3N6O/c1-13-4-6-18-20(17(13)7-5-16-12-27-19-3-2-8-28-31(16)19)32-30-21(18)29-15-9-14(10-26-11-15)22(23,24)25/h2-4,6,8-12H,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHRUPKASNQBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NO2)NC3=CN=CC(=C3)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ddr1-IN-5: A Technical Guide to a Selective DDR1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ddr1-IN-5 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that has emerged as a significant target in various pathological conditions, including fibrosis and cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, tailored for professionals in the field of drug discovery and development.
Chemical and Physical Properties
This compound, with the IUPAC name 7-(imidazo[1,2-b]pyridazin-3-ylethynyl)-6-methyl-N-(5-(trifluoromethyl)pyridin-3-yl)benzo[d]isoxazol-3-amine, is a small molecule inhibitor. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 2416022-90-5 |
| Molecular Formula | C₂₂H₁₃F₃N₆O |
| Molecular Weight | 434.37 g/mol |
Discovery and Synthesis
Biological Activity and Data Presentation
This compound has demonstrated potent and selective inhibition of DDR1 kinase activity. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC₅₀ (nM) | Reference |
| DDR1 | Kinase Activity Assay | 7.36 | [1] |
| DDR1b (Y513) Autophosphorylation | Cell-Based Assay | 4.1 | [1] |
Note: A comprehensive kinase selectivity profile for this compound against a wider panel of kinases is not publicly available at this time. Such data is critical for a thorough assessment of its off-target effects and overall selectivity.
Signaling Pathways
DDR1 is activated by collagen, triggering downstream signaling cascades involved in cell proliferation, migration, and matrix remodeling. This compound, by inhibiting the kinase activity of DDR1, effectively blocks these signaling events.
Caption: A simplified diagram of the collagen-induced DDR1 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are generalized protocols for key assays used in the characterization of DDR1 inhibitors like this compound. These should be optimized for specific experimental conditions.
Biochemical DDR1 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from generic LanthaScreen™ assay guidelines and should be tailored for this compound.
Objective: To determine the in vitro inhibitory activity (IC₅₀) of this compound against DDR1 kinase.
Materials:
-
Recombinant human DDR1 kinase
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Kinase buffer
-
ATP
-
This compound (serially diluted)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a kinase/antibody mixture containing recombinant DDR1 and Eu-anti-tag antibody in kinase buffer. Add 5 µL of this mixture to each well.
-
Prepare a tracer solution containing the Alexa Fluor™ 647-labeled tracer and ATP in kinase buffer. Add 5 µL of this solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: A workflow diagram for a typical biochemical kinase inhibition assay.
Cell-Based DDR1 Autophosphorylation Assay
This protocol provides a general framework for assessing the inhibition of collagen-induced DDR1 autophosphorylation in a cellular context.
Objective: To determine the cellular potency (IC₅₀) of this compound in inhibiting collagen-induced DDR1 autophosphorylation.
Materials:
-
Human cell line expressing DDR1 (e.g., U2OS)
-
Cell culture medium and supplements
-
Collagen type I
-
This compound (serially diluted)
-
Lysis buffer
-
Primary antibodies (anti-phospho-DDR1 (Y513), anti-total-DDR1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with serially diluted this compound or DMSO for 1-2 hours.
-
Stimulate the cells with collagen type I (e.g., 10 µg/mL) for 90 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-DDR1, total DDR1, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-DDR1 signal to total DDR1 and the loading control.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Caption: A workflow for a cell-based DDR1 autophosphorylation inhibition assay.
Conclusion
This compound is a valuable research tool for investigating the roles of DDR1 in health and disease. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics. Further studies, particularly comprehensive kinase profiling and in vivo efficacy models, will be crucial in fully elucidating its therapeutic potential.
References
Ddr1-IN-5: A Technical Guide to a Selective DDR1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ddr1-IN-5 is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and extracellular matrix remodeling. Activated by collagen, DDR1 is implicated in various pathological processes, including fibrosis and cancer progression. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.
Introduction to this compound
This compound is a selective inhibitor of DDR1 with a reported IC50 of 7.36 nM.[1] It exerts its function by targeting the kinase domain of DDR1, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. Notably, this compound also inhibits the auto-phosphorylation of the DDR1b isoform at tyrosine 513 (Y513) with an IC50 of 4.1 nM.[1] Its demonstrated anti-cancer and anti-fibrotic activities in preclinical studies make it a valuable tool for investigating DDR1 biology and a potential starting point for therapeutic development.[1]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the DDR1 kinase domain. By occupying the ATP-binding pocket, it prevents the transfer of a phosphate group to tyrosine residues within the activation loop of the kinase. This inhibition of autophosphorylation is the critical step in blocking the downstream signaling cascade that is normally initiated by collagen binding to the extracellular domain of DDR1.
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant DDR1 inhibitors for comparative purposes.
Table 1: In Vitro Potency of this compound [1]
| Target | Assay | IC50 |
| DDR1 | Kinase Assay | 7.36 nM |
| DDR1b (Y513) | Autophosphorylation Assay | 4.1 nM |
| Collagen Production | Human Hepatic Stellate Cells (LX-2) | 62 nM |
Table 2: Cellular Activity of this compound [1]
| Cell Line | Assay | Parameter | Value |
| LX-2 (Human Hepatic Stellate) | Cytotoxicity | CC50 | >40 µM |
Table 3: Comparative IC50 Values of Selected DDR1 Kinase Inhibitors
| Inhibitor | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Selectivity (DDR2/DDR1) |
| This compound | 7.36 | Not Publicly Available | Not Publicly Available |
| DDR1-IN-1 | 105 | 413 | ~3.9 |
| DDR1-IN-2 | 47 | 145 | ~3.1 |
| Nilotinib | 3.7 | Not Reported | Not Reported |
| Dasatinib | 1.35 | Not Reported | Not Reported |
| Imatinib | 43 | Not Reported | Not Reported |
Note: A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not currently available in the public domain.
Signaling Pathways
DDR1 activation by collagen initiates a complex network of intracellular signaling pathways that regulate diverse cellular functions. This compound, by inhibiting the kinase activity of DDR1, effectively blocks these downstream cascades.
Overview of DDR1 Signaling
Upon collagen binding, DDR1 undergoes dimerization and slow, sustained autophosphorylation on multiple tyrosine residues. These phosphotyrosine sites serve as docking platforms for various adaptor proteins and signaling molecules, leading to the activation of several key pathways, including:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
PI3K/AKT/mTOR Pathway: This cascade plays a central role in cell growth, metabolism, and survival.
-
SRC Family Kinases: SRC can be activated downstream of DDR1 and is involved in cell migration and invasion.
-
STAT Pathway: Signal transducers and activators of transcription are involved in cytokine signaling and immune responses.
-
Notch Signaling: Cross-talk between DDR1 and the Notch pathway has been reported to regulate cell proliferation and survival.
The following diagram illustrates the central role of DDR1 in these signaling networks.
Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize DDR1 inhibitors like this compound. These are generalized methods and may require optimization for specific experimental conditions.
DDR1 Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the kinase activity of recombinant DDR1.
Workflow:
Methodology:
-
Prepare Reagents:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Recombinant human DDR1 kinase domain.
-
ATP solution.
-
Substrate solution (e.g., 0.2 mg/mL poly(Glu, Tyr) 4:1).
-
This compound stock solution in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add kinase buffer, recombinant DDR1, and the substrate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., luminescence-based ADP detection or time-resolved fluorescence resonance energy transfer).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
DDR1 Autophosphorylation Assay (Cell-Based)
This assay assesses the ability of a compound to inhibit collagen-induced DDR1 autophosphorylation in a cellular context.
Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Plate cells expressing DDR1 (e.g., HEK293 overexpressing DDR1 or a cancer cell line with endogenous expression like A549) in 6-well plates.
-
Once confluent, serum-starve the cells for 16-24 hours.
-
Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with collagen type I (e.g., 10 µg/mL) for 90 minutes.
-
-
Western Blotting:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-DDR1 (e.g., pY513).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total DDR1 and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-DDR1 signal to the total DDR1 signal.
-
Calculate the percentage of inhibition relative to the collagen-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
This compound is a valuable research tool for elucidating the complex roles of DDR1 in health and disease. Its high potency and selectivity make it a suitable probe for in vitro and cell-based studies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of DDR1-mediated pathologies and the development of novel therapeutic strategies. Further studies are warranted to fully characterize its in vivo efficacy and comprehensive kinase selectivity profile.
References
Ddr1-IN-5: A Technical Guide to a Selective DDR1 Inhibitor
Introduction
Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family, distinguished by its activation through binding to various types of collagen rather than soluble growth factors.[1][2] This interaction triggers a slow but sustained kinase activation, initiating downstream signaling cascades that regulate crucial cellular processes, including proliferation, differentiation, migration, and extracellular matrix (ECM) remodeling.[3][4][5] Aberrant DDR1 expression and signaling are implicated in the progression of numerous diseases, including various cancers (such as breast, lung, and pancreatic), fibrosis, and inflammatory conditions.[3][6][7] This has positioned DDR1 as a compelling therapeutic target for drug development.
Ddr1-IN-5 is a potent and selective small-molecule inhibitor of DDR1. This technical guide provides an in-depth overview of this compound, summarizing its inhibitory activity, detailing relevant experimental protocols, and illustrating the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals working on DDR1-targeted therapies.
Data Presentation
The following tables summarize the quantitative data for this compound's inhibitory activity.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| DDR1 | Kinase Activity | 7.36 | [8] |
| DDR1b (Y513) | Autophosphorylation | 4.1 | [8] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | IC50 / CC50 | Reference |
| LX-2 (Human Hepatic Stellate Cell) | Collagen Production | Inhibition | 62 nM | [8] |
| LX-2 (Human Hepatic Stellate Cell) | Cytotoxicity | - | >40 µM | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and application of kinase inhibitors. The following are representative protocols relevant to the study of this compound.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the DDR1 kinase domain.
Methodology:
-
Reagents: Recombinant human DDR1 kinase domain, ATP, appropriate kinase buffer, and a suitable substrate peptide (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1). This compound is prepared in a series of dilutions.
-
Procedure:
-
The DDR1 enzyme is pre-incubated with varying concentrations of this compound in a kinase reaction buffer.
-
The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by adding a stop solution (e.g., EDTA).
-
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP or non-radioactive methods like LanthaScreen™, which uses time-resolved fluorescence resonance energy transfer (TR-FRET).[9]
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based DDR1 Autophosphorylation Assay
This assay measures the ability of an inhibitor to block DDR1 activation in a cellular context.
Methodology:
-
Cell Culture: Cells endogenously expressing or overexpressing DDR1 (e.g., U2OS, AsPC-1) are cultured to sub-confluency.[7][10]
-
Serum Starvation: Cells are typically serum-starved for several hours to reduce basal signaling activity.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.[10]
-
Collagen Stimulation: DDR1 is activated by adding its ligand, collagen I (e.g., 10 µg/mL), to the culture medium for a specified duration (e.g., 2 hours).[10]
-
Cell Lysis: Cells are washed with cold PBS and lysed in a buffer containing detergents and, critically, phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. A typical lysis buffer contains 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, 0.1% SDS, with added NaF and Na3VO4.[10]
-
Western Blotting:
-
Protein concentrations of the lysates are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is probed with a primary antibody specific for phosphorylated DDR1 (e.g., anti-p-DDR1 Y513 or Y792).
-
The membrane is subsequently stripped and re-probed with an antibody for total DDR1 as a loading control.
-
-
Data Analysis: The band intensities for phosphorylated and total DDR1 are quantified using densitometry software. The ratio of p-DDR1 to total DDR1 is calculated, and the IC50 value is determined from the dose-response curve.[10]
Mechanism of Action and Signaling Pathways
DDR1 Signaling Pathway
Upon binding to collagen in the extracellular matrix, DDR1 undergoes dimerization and clustering, leading to the autophosphorylation of multiple tyrosine residues within its intracellular domain.[11][12] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, such as Shc and the p85 subunit of PI3K.[1] Activation of DDR1 subsequently triggers several downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are pivotal in regulating cell proliferation, survival, and migration.[3][11][12]
Inhibitory Mechanism of this compound
While the specific binding mode of this compound is not detailed in the available literature, many selective kinase inhibitors targeting DDR1, such as the well-characterized DDR1-IN-1, function as "Type II" inhibitors.[9][13] These inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase. In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, preventing the kinase from adopting its active state and blocking ATP from binding productively. This mechanism confers a higher degree of selectivity compared to inhibitors that target the highly conserved ATP-binding pocket of active kinases.
References
- 1. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discoidin domain receptor functions in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silencing of Discoidin Domain Receptor-1 (DDR1) Concurrently Inhibits Multiple Steps of Metastasis Cascade in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DDR1-targeted therapies: current limitations and future potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]
- 7. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ddr1-IN-5 and Selective DDR1 Inhibition in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Discoidin Domain Receptor 1 (DDR1) has emerged as a critical player in oncology, influencing tumor progression, metastasis, and therapeutic resistance. Its unique activation by collagen within the tumor microenvironment makes it a compelling target for cancer therapy. This technical guide provides an in-depth overview of Ddr1-IN-5, a potent and selective DDR1 inhibitor, and the broader role of selective DDR1 inhibition in cancer research. This document details the mechanism of action of DDR1, the downstream signaling pathways it modulates, and the anti-cancer potential of its inhibition. Furthermore, it provides detailed experimental protocols and quantitative data derived from studies of well-characterized selective DDR1 inhibitors to serve as a practical resource for researchers in the field.
Introduction to DDR1 in Cancer
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is uniquely activated by various types of collagen, a major component of the extracellular matrix (ECM) in the tumor microenvironment.[1][2] Unlike other RTKs that are activated by soluble growth factors, DDR1's activation is triggered by cell-matrix interactions, leading to sustained signaling that promotes cancer cell proliferation, survival, migration, and invasion.[2][3] Elevated expression of DDR1 has been observed in a wide range of human cancers, including lung, breast, colon, ovarian, and pancreatic cancer, and often correlates with poor prognosis.[2][4][5]
The multifaceted role of DDR1 in cancer includes:
-
Enhanced Cell Survival and Proliferation: Activation of pro-survival signaling pathways.[2]
-
Tumor Cell Invasion and Metastasis: Facilitation of ECM remodeling and epithelial-to-mesenchymal transition (EMT).[2][6]
-
Therapy Resistance: Contribution to chemoresistance, potentially through the NF-κB/COX-2 signaling pathway.[2][3]
-
Immune Evasion: Reshaping the tumor microenvironment to create an immunosuppressive niche.[7][8]
Given its significant role in tumor progression, targeting DDR1 with selective inhibitors has become a promising therapeutic strategy.
This compound: A Potent and Selective DDR1 Inhibitor
This compound is a selective small-molecule inhibitor of DDR1.[1] While extensive public data on this compound is limited, available information highlights its potency and selectivity, making it a valuable tool for cancer research. To provide a comprehensive guide, this document will also draw upon data from other well-characterized selective DDR1 inhibitors, such as DDR1-IN-1 and 7rh, to illustrate the experimental methodologies and potential outcomes of DDR1 inhibition.
Mechanism of Action
Selective DDR1 inhibitors like this compound typically function as ATP-competitive inhibitors, binding to the kinase domain of DDR1 and preventing its autophosphorylation upon collagen binding.[9] This blockade of kinase activity abrogates the downstream signaling cascades that drive the malignant phenotypes associated with DDR1 activation.
Quantitative Data on Selective DDR1 Inhibitors
The following tables summarize key quantitative data for this compound and other representative selective DDR1 inhibitors.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | DDR1 | 7.36 | Kinase Assay | [1] |
| This compound | DDR1b (Y513) Autophosphorylation | 4.1 | Cellular Assay | [1] |
| This compound | Collagen Production (LX-2 cells) | 62 | Cellular Assay | [1] |
| DDR1-IN-1 | DDR1 | 105 | Kinase Assay | [10] |
| DDR1-IN-1 | DDR1 Autophosphorylation (U2OS cells) | 86 | Cellular Assay | [10] |
| 7rh | DDR1 | 6.8 | Kinase Assay | [6][9] |
| 7rh | DDR2 | 101.4 | Kinase Assay | [9] |
| 7rh | Bcr-Abl | 355 | Kinase Assay | [9] |
| Inhibitor | Cell Line | Cancer Type | Effect | IC50 / Concentration | Reference |
| DDR1-IN-1 | HT-29 | Colon Cancer | Reduced Cell Invasion | 10 µM | [4] |
| 7rh | PANC-1 | Pancreatic Cancer | Inhibition of Collagen-Induced Signaling | Concentration-dependent | [9] |
| 7rh | CNE2 | Nasopharyngeal Carcinoma | Decreased Cell Adhesion | 2, 4, 8 µmol/l | [11] |
| 7rh | Gastric Cancer Cells | Gastric Cancer | Reduced Tumorigenic Characteristics | Not specified | [9] |
Key Signaling Pathways Modulated by DDR1
DDR1 activation triggers a complex network of intracellular signaling pathways that are central to its oncogenic functions. The inhibition of DDR1 by molecules like this compound is designed to disrupt these pathways.
Canonical DDR1 Signaling Pathway
Upon collagen binding, DDR1 dimerizes and undergoes autophosphorylation on tyrosine residues. This creates docking sites for various adaptor proteins, leading to the activation of several downstream signaling cascades.
Experimental Protocols for Studying DDR1 Inhibition
This section provides detailed methodologies for key experiments cited in the literature for evaluating the efficacy of selective DDR1 inhibitors.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on DDR1 kinase activity.
Methodology:
-
Reagents: Recombinant human DDR1 kinase domain, ATP, substrate peptide (e.g., poly-Glu-Tyr), test inhibitor (e.g., this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare a reaction buffer containing the DDR1 enzyme. b. Add serial dilutions of the test inhibitor to the enzyme buffer and incubate for a specified time (e.g., 10-30 minutes) at room temperature. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. d. Incubate the reaction at 30°C for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular DDR1 Autophosphorylation Assay
Objective: To assess the ability of an inhibitor to block DDR1 autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture cells that endogenously or exogenously express DDR1 (e.g., U2OS-DDR1, HT-29) to sub-confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: Treat the cells with various concentrations of the DDR1 inhibitor (e.g., this compound) for 1-2 hours.
-
Collagen Stimulation: Stimulate the cells with soluble collagen I (e.g., 50 µg/mL) for 90 minutes to induce DDR1 autophosphorylation.
-
Cell Lysis and Western Blotting: a. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine protein concentration using a BCA assay. c. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with a primary antibody specific for phosphorylated DDR1 (p-DDR1). e. Re-probe the membrane with an antibody for total DDR1 as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the p-DDR1 signal to the total DDR1 signal. Calculate the EC50 value for the inhibition of autophosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of DDR1 in cancer and the progress of its selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discoidin Domain Receptor 1 Expression in Colon Cancer: Roles and Prognosis Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discoidin domain receptor 1 activity drives an aggressive phenotype in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioengineer.org [bioengineer.org]
- 9. Inhibition of discoidin domain receptor 1 reduces collagen-mediated tumorigenicity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antitumor activity of 7RH, a discoidin domain receptor 1 inhibitor, alone or in combination with dasatinib exhibits antitumor effects in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Discoidin Domain Receptor 1 (DDR1)
An In-depth Technical Guide to DDR1-IN-1 and its Interruption of Collagen-Induced Signaling
A Note on Nomenclature: This guide focuses on the well-characterized Discoidin Domain Receptor 1 (DDR1) inhibitor, DDR1-IN-1 . The initial query for "Ddr1-IN-5" yielded limited public data, suggesting it may be a less common compound or a potential typographical error. A compound designated this compound is listed with an IC₅₀ of 4.1 nM for DDR1b autophosphorylation, but comprehensive studies are not as readily available as for DDR1-IN-1[1]. Given the extensive characterization of DDR1-IN-1, this document will proceed with a detailed analysis of its properties and effects on collagen-induced signaling to provide a thorough and useful resource for researchers.
Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family, distinguished by its activation through binding to various types of collagen, a primary component of the extracellular matrix (ECM)[2][3]. Unlike many RTKs that are activated within minutes, DDR1's activation is characterized by a slow but sustained phosphorylation that can last for hours[4]. This receptor is primarily expressed in epithelial cells and plays crucial roles in cell adhesion, proliferation, migration, and matrix remodeling[2][3].
Dysregulation of DDR1 signaling is implicated in numerous pathological conditions, including fibrosis, atherosclerosis, and cancer[2]. In oncology, overexpression of DDR1 is observed in invasive tumors of the breast, ovary, lung, and brain, where it is thought to regulate tumor cell proliferation, survival, and invasion[3][5]. Consequently, the development of potent and selective DDR1 inhibitors is a significant area of research for therapeutic intervention.
DDR1-IN-1: A Selective Kinase Inhibitor
DDR1-IN-1 is a potent and selective, ATP-competitive inhibitor of DDR1 kinase activity[6][7]. Structurally, it is classified as a Type II inhibitor, meaning it binds to and stabilizes the inactive 'DFG-out' conformation of the kinase domain[2][5]. This binding mode, similar to that of imatinib, not only occupies the ATP-binding site but also extends into an adjacent allosteric pocket, conferring a high degree of selectivity[2][5].
Quantitative Inhibitory Activity
The efficacy of DDR1-IN-1 has been quantified through various in vitro and cell-based assays. Its inhibitory concentrations against DDR1 and the closely related DDR2 are summarized below.
| Parameter | Target | Value | Assay Type | Reference |
| IC₅₀ | DDR1 | 105 nM | In Vitro Kinase Assay | [3][6][7][8] |
| IC₅₀ | DDR2 | 413 nM | In Vitro Kinase Assay | [3][7][8] |
| EC₅₀ | DDR1 | 86 nM | Cell-Based Autophosphorylation | [3][6] |
| EC₅₀ | DDR1 | 86.76 nM | Cell-Based Autophosphorylation | [7] |
Table 1: Inhibitory activity of DDR1-IN-1. IC₅₀ (half-maximal inhibitory concentration) measures the in vitro potency against the isolated enzyme. EC₅₀ (half-maximal effective concentration) measures the potency within a cellular context.
The data demonstrates that DDR1-IN-1 is approximately 4-fold more selective for DDR1 over DDR2[7][8].
The Collagen-Induced DDR1 Signaling Cascade
The binding of collagen to the extracellular discoidin domain of DDR1 initiates a signaling cascade that influences numerous cellular functions. This process is distinct from other RTKs in its kinetics and downstream effector pathways.
Pathway Activation
Upon collagen binding, DDR1 dimers undergo a conformational change, leading to their clustering on the cell surface[4][9]. This clustering facilitates trans-autophosphorylation between adjacent dimers on specific tyrosine residues within the juxtamembrane and kinase domains[10][11]. This phosphorylation event serves as the critical activation step, creating docking sites for various downstream signaling and adaptor proteins.
Key signaling pathways activated downstream of DDR1 include:
-
MAPK/ERK Pathway: Regulates cell proliferation and differentiation[12][13].
-
PI3K/AKT Pathway: Promotes cell survival and growth[12].
-
Src Kinase: Involved in cell migration[4].
-
NF-κB Pathway: Contributes to chemoresistance and inflammation[4][12].
-
Notch1 Signaling: A prosurvival pathway promoted by DDR1 activation[3][4].
These pathways collectively contribute to the physiological and pathological roles of DDR1, such as regulating cell migration, invasion, and the expression of matrix metalloproteinases (MMPs)[4][12].
Mechanism of Action: DDR1-IN-1 in Signaling Inhibition
DDR1-IN-1 exerts its effect at the apex of the signaling cascade. By binding to the ATP pocket of the DDR1 kinase domain, it directly prevents the autophosphorylation step that is essential for receptor activation[3]. Without this initial phosphorylation, the receptor cannot recruit and activate its downstream effectors. This effectively shuts down all subsequent signaling events mediated by DDR1 in response to collagen stimulation.
Key Experimental Protocols
To investigate the effects of DDR1-IN-1 on collagen-induced signaling, several key assays are routinely employed.
In Vitro Kinase Binding Assay (e.g., LanthaScreen®)
This assay measures the ability of an inhibitor to compete with a fluorescent tracer for the ATP-binding site of the isolated DDR1 kinase domain.
Methodology:
-
Reagent Preparation: Prepare a 3X solution of the test compound (DDR1-IN-1), a 3X solution of the DDR1 kinase/Europium-labeled antibody mixture, and a 3X solution of an Alexa Fluor® 647-labeled kinase tracer[14].
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound dilutions[14].
-
Kinase/Antibody Addition: Add 5 µL of the DDR1 kinase/antibody mixture to each well[14].
-
Tracer Addition: Add 5 µL of the tracer solution to initiate the binding reaction[14].
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium[14].
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring Fluorescence Resonance Energy Transfer (FRET). A decrease in the FRET signal indicates displacement of the tracer by the inhibitor[14].
-
Analysis: Calculate IC₅₀ values by plotting the FRET signal against the logarithm of the inhibitor concentration.
Cell-Based DDR1 Autophosphorylation Assay
This assay determines the inhibitor's efficacy in a cellular environment by measuring the phosphorylation of DDR1 in response to collagen stimulation via Western Blot.
Methodology:
-
Cell Culture: Plate cells that overexpress DDR1 (e.g., U2OS cells) in appropriate culture plates and grow to desired confluency[6].
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of DDR1-IN-1 (or DMSO as a vehicle control) for 1 hour[6].
-
Collagen Stimulation: Replace the media with fresh media containing the same concentrations of DDR1-IN-1 plus a stimulating concentration of collagen (e.g., 10 µg/mL rat tail collagen I)[6].
-
Incubation: Incubate the cells for 2 hours to allow for DDR1 activation[6].
-
Cell Lysis: Wash the cells three times with cold PBS. Lyse the cells using a lysis buffer (e.g., 50 mM Tris pH 7.5, 1% Triton X-100, 150 mM NaCl) supplemented with phosphatase and protease inhibitors (e.g., Na₃VO₄, PMSF)[6].
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blot:
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Probe the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-p-DDR1 Y513) overnight at 4°C[6].
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total DDR1 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ)[6]. Normalize the phosphorylated DDR1 signal to the total DDR1 signal. Calculate EC₅₀ values by plotting the normalized signal against the inhibitor concentration.
Cell Viability Assay
This assay assesses the impact of DDR1 inhibition on cell proliferation, often in cancer cell lines.
Methodology:
-
Cell Plating: Seed cells (e.g., 3000 cells/well) in triplicate in 96-well plates[6].
-
Compound Addition: The following day, add various concentrations of DDR1-IN-1 to the wells[6]. In some experiments, it may be combined with other inhibitors to test for synergistic effects[3].
-
Incubation: Incubate the plates for a set period, typically 48 to 72 hours[6].
-
Viability Measurement: Measure cell viability using a commercially available kit such as CellTiter-Glo® (luminescence) or CCK-8 (absorbance) according to the manufacturer's instructions[6].
-
Data Analysis: Normalize the data to the vehicle control (DMSO) and calculate GI₅₀ (half-maximal growth inhibition) values using appropriate software (e.g., Prism)[6].
Conclusion
DDR1-IN-1 is a well-characterized, potent, and selective pharmacological tool for interrogating the collagen-DDR1 signaling axis. By preventing the initial autophosphorylation of the receptor, it provides a precise method for studying the downstream consequences of DDR1 activation in both normal physiology and disease states like cancer and fibrosis. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to explore and target this important signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. researchgate.net [researchgate.net]
- 10. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]
- 11. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collagen I induces discoidin domain receptor (DDR) 1 expression through DDR2 and a JAK2-ERK1/2-mediated mechanism in primary human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.cn [tools.thermofisher.cn]
Preliminary In Vitro Studies of Ddr1-IN-5: A Technical Guide
This technical guide provides an in-depth overview of the preliminary in vitro evaluation of Ddr1-IN-5, a selective inhibitor of the Discoidin Domain Receptor 1 (DDR1). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile and experimental assessment of DDR1 inhibitors.
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is activated by collagen.[1] Its involvement in fundamental cellular processes such as proliferation, migration, and invasion, and its dysregulation in various diseases, including cancer and fibrosis, has positioned it as a significant therapeutic target.[1][2] this compound has emerged as a potent and selective small molecule inhibitor designed to target this kinase.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the key quantitative data from preliminary in vitro studies of this compound, highlighting its potency and cellular effects.
| Assay Type | Target / Cell Line | Parameter | Value | Reference |
| Biochemical Kinase Assay | Discoidin Domain Receptor 1 (DDR1) | IC₅₀ | 7.36 nM | [3] |
| Cell-Based Autophosphorylation Assay | DDR1b (Y513) | IC₅₀ | 4.1 nM | [3] |
| Collagen Production Assay | Human Hepatic Stellate Cells (LX-2) | IC₅₀ | 62 nM | [3] |
| Cytotoxicity Assay | Human Hepatic Stellate Cells (LX-2) | CC₅₀ | >40 µM | [3] |
Key In Vitro Experimental Protocols
The following sections detail generalized methodologies for the key experiments used to characterize DDR1 inhibitors like this compound. These protocols are based on established methods in the field, as specific protocols for this compound are not publicly available.
Biochemical DDR1 Kinase Assay (Radiometric)
This assay quantifies the enzymatic activity of DDR1 by measuring the transfer of a radiolabeled phosphate from ATP to a peptide substrate. It is a direct method to determine the inhibitory potency (IC₅₀) of a compound on the isolated kinase.
Materials:
-
Recombinant Human DDR1 enzyme
-
Peptide Substrate (e.g., KKSRGDYMTMQIG)[4]
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³³P]-ATP[4]
-
This compound (or other test compounds) dissolved in DMSO
-
Phosphoric Acid Solution (1%)
-
P81 Phosphocellulose Paper
-
Scintillation Counter
Procedure:
-
Prepare a reaction mixture containing the recombinant DDR1 enzyme and the peptide substrate in the kinase assay buffer.
-
Serially dilute this compound in DMSO and add it to the reaction mixture. Include a DMSO-only control (vehicle).
-
Initiate the kinase reaction by adding [γ-³³P]-ATP. The final ATP concentration should be optimized, often near its Km value (e.g., 10 µM).[4]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Cell-Based DDR1 Autophosphorylation Assay
This assay measures the ability of an inhibitor to block the collagen-induced autophosphorylation of DDR1 within a cellular context, providing a measure of its cellular potency (IC₅₀).
Materials:
-
Cells expressing DDR1 (e.g., U2OS or HEK293 cells transiently or stably overexpressing DDR1)[5][6]
-
Cell Culture Medium (e.g., DMEM/F12) with and without serum
-
Collagen Type I (from rat tail or other sources)[7]
-
This compound (or other test compounds) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)[6]
-
Primary Antibodies: anti-phospho-DDR1 (e.g., pY513) and anti-total-DDR1[8][9]
-
Secondary Antibody (HRP-conjugated)
-
Chemiluminescent Substrate
-
Western Blotting equipment and reagents
Procedure:
-
Seed cells in multi-well plates and grow to a suitable confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal receptor activation.[6]
-
Pre-treat the cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.[7]
-
Stimulate the cells with Collagen I (e.g., 10 µg/mL) for 90 minutes at 37°C to induce DDR1 autophosphorylation.[6][8]
-
Wash the cells with ice-cold PBS and lyse them using the supplemented lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against phospho-DDR1.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total DDR1 to confirm equal protein loading.
-
Quantify the band intensities for phospho-DDR1 and total DDR1. Normalize the phospho-signal to the total DDR1 signal.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Visualizations: Signaling Pathways and Experimental Workflows
DDR1 Signaling Pathway
Upon binding to its ligand, collagen, DDR1 undergoes dimerization and autophosphorylation on key tyrosine residues. This activation initiates several downstream signaling cascades that regulate critical cellular functions. Key pathways include the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation. DDR1 activation can also influence cell migration and invasion through its interaction with proteins like Src and Pyk2, and modulate gene expression via the Notch signaling pathway.[2][10][11]
Caption: Simplified DDR1 signaling cascade upon collagen binding.
General Experimental Workflow for In Vitro Evaluation of a DDR1 Inhibitor
The in vitro characterization of a novel DDR1 inhibitor typically follows a logical progression from biochemical assays to more complex cell-based models. This tiered approach allows for an initial assessment of direct target engagement and potency, followed by an evaluation of the compound's effects in a biologically relevant cellular environment.
Caption: Tiered workflow for in vitro DDR1 inhibitor evaluation.
References
- 1. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions [mdpi.com]
Ddr1-IN-5: A Technical Guide for Investigating Fibrosis Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Discoidin Domain Receptor 1 (DDR1) in fibrosis and the application of selective inhibitors, exemplified by the compound Ddr1-IN-5, in its investigation. While specific public data on a compound named "this compound" is not available, this guide will utilize data from a representative and potent DDR1 inhibitor, compound 2.45 , to illustrate the principles and methodologies for exploring fibrosis pathways.
Introduction to DDR1 in Fibrosis
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen.[1][2] Under normal physiological conditions, DDR1 expression is low in most adult tissues. However, its expression is significantly upregulated in various pathological conditions, including a wide range of fibrotic diseases affecting organs such as the kidney, liver, lung, and heart.[1][3]
Activation of DDR1 by collagen initiates a cascade of downstream signaling events that contribute to the pathogenesis of fibrosis. These include promoting inflammation, stimulating the secretion of pro-fibrotic cytokines like TGF-β, and directly inducing the transcription of collagen.[4] The central role of DDR1 in mediating these pro-fibrotic processes makes it an attractive therapeutic target for anti-fibrotic drug development.[1]
Quantitative Data for a Representative DDR1 Inhibitor (Compound 2.45)
The following tables summarize the quantitative data for compound 2.45, a selective DDR1 inhibitor that has been investigated in preclinical models of fibrosis.
Table 1: In Vivo Efficacy of Compound 2.45 in a Mouse Model of Alport Syndrome
| Parameter | Genotype | Treatment | Result | Fold Change/Percent Reduction | p-value |
| Albumin/Creatinine Ratio | Col4a3-/- | Vehicle | - | - | - |
| Col4a3-/- | 2.45 (90 mg/kg) | Significant Reduction | Not specified | < 0.023 | |
| Blood Urea Nitrogen (BUN) | Col4a3-/- | Vehicle | - | - | - |
| Col4a3-/- | 2.45 (90 mg/kg) | Significant Reduction | Not specified | Not specified | |
| Serum Creatinine | Col4a3-/- | Vehicle | Increased vs. WT | - | < 0.0001 |
| Col4a3-/- | 2.45 (90 mg/kg) | Non-significant trend in reduction | Not specified | Not specified | |
| Renal Fibrosis (Picro Sirius Red) | Col4a3-/- | Vehicle | - | - | - |
| Col4a3-/- | 2.45 (90 mg/kg) | Significant Reduction | Not specified | Not specified | |
| Smooth Muscle Actin (α-SMA) Staining | Col4a3-/- | Vehicle | - | - | - |
| Col4a3-/- | 2.45 (90 mg/kg) | Significant Reduction | Not specified | Not specified | |
| Collagen I Accumulation | Col4a3-/- | Vehicle | - | - | - |
| Col4a3-/- | 2.45 (90 mg/kg) | Significant Reduction | Not specified | Not specified |
Data extracted from a study on a genetic mouse model of Alport Syndrome, a disease characterized by progressive kidney fibrosis.[5]
Key Signaling Pathways in DDR1-Mediated Fibrosis
DDR1 activation by collagen triggers multiple downstream pathways that culminate in a fibrotic response. A key mechanism involves the regulation of pro-inflammatory and pro-fibrotic gene expression.
References
- 1. DDR1 role in fibrosis and its pharmacological targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanical signaling through the discoidin domain receptor 1 plays a central role in tissue fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanical signaling through the discoidin domain receptor 1 plays a central role in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DDR1 contributes to kidney inflammation and fibrosis by promoting the phosphorylation of BCR and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-Encoded Library-Derived DDR1 Inhibitor Prevents Fibrosis and Renal Function Loss in a Genetic Mouse Model of Alport Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Ddr1-IN-5: A Technical Guide to its Effects on Cell Adhesion and Migration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the Discoidin Domain Receptor 1 (DDR1) inhibitor, Ddr1-IN-5, and its putative effects on cell adhesion and migration. Due to the limited availability of direct experimental data on this compound's impact on cellular adhesion and migratory processes, this document leverages data from the well-characterized DDR1 inhibitor, Ddr1-IN-1, to extrapolate and illustrate the expected biological outcomes. This guide will detail the mechanism of action of DDR1 in cell adhesion and migration, present key quantitative data for DDR1 inhibitors, provide detailed experimental protocols for assessing these cellular processes, and visualize the associated signaling pathways and experimental workflows.
Introduction to DDR1 in Cell Adhesion and Migration
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen.[1] It plays a crucial role in various cellular processes, including cell attachment, migration, proliferation, and survival.[1] Dysregulation of DDR1 signaling is implicated in several pathologies, including cancer, where it can promote tumor progression and metastasis.[2][3]
Cell Adhesion: DDR1-mediated cell adhesion is a complex process. It can promote cell-to-matrix adhesion by interacting with collagen.[4] Furthermore, DDR1 can influence cell-cell adhesion by stabilizing E-cadherin at cell junctions, a process that is independent of collagen binding.[5][6] This stabilization is mediated through the inactivation of Cdc42.[5][6]
Cell Migration: The role of DDR1 in cell migration is context-dependent. In some instances, DDR1 expression inhibits cell migration, which may be a consequence of strong cell adhesion to the collagen matrix.[4] Conversely, other studies have demonstrated that DDR1 can promote cell migration and invasion, particularly in cancer cells, by activating downstream signaling pathways such as the RhoA/ROCK and MAPK/ERK pathways.[7][8]
This compound: A Selective DDR1 Inhibitor
This compound is a potent and selective inhibitor of DDR1.[9] Its primary mechanism of action is the inhibition of DDR1 auto-phosphorylation.[9] While specific data on the effects of this compound on cell adhesion and migration are not extensively available in the public domain, its high affinity and selectivity for DDR1 suggest that it would modulate these processes in a manner consistent with other potent DDR1 inhibitors.
Quantitative Data for DDR1 Inhibitors
The following tables summarize key quantitative data for this compound and the related inhibitor, Ddr1-IN-1. This data is essential for designing and interpreting experiments aimed at understanding the role of DDR1 in cellular processes.
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | DDR1 | 7.36 | Selective DDR1 inhibitor.[9] |
| This compound | DDR1b (Y513) auto-phosphorylation | 4.1 | Inhibits the auto-phosphorylation of a key tyrosine residue.[9] |
| Ddr1-IN-1 | DDR1 | 105 | A well-characterized DDR1 inhibitor.[10][11] |
| Ddr1-IN-1 | DDR2 | 413 | Shows selectivity for DDR1 over DDR2.[10][11] |
| Ddr1-IN-1 | DDR1 auto-phosphorylation (in cells) | 86 | Effective at inhibiting DDR1 activity in a cellular context.[10][11] |
Table 1: In vitro and cellular potency of this compound and Ddr1-IN-1.
| Cell Line | Treatment | Effect on Adhesion | Effect on Migration | Reference |
| T47D (Breast Cancer) | DDR1 knockdown | - | Reduced by 23% | [1] |
| MDA-MB-468 (Breast Cancer) | DDR1 knockdown | - | Reduced by 57% | [1] |
| RT4 (Bladder Cancer) | DDR1 overexpression | - | Markedly higher migration and invasion | [8] |
| HEK 293T | DDR1 overexpression | Increased adhesion to collagen I | Inhibited migration on collagen I | [4] |
Table 2: Effects of DDR1 modulation on cell adhesion and migration in various cell lines.
Signaling Pathways Modulated by DDR1
DDR1 activation by collagen initiates a cascade of intracellular signaling events that ultimately regulate cell adhesion and migration. Inhibition of DDR1 with compounds like this compound is expected to block these downstream pathways.
DDR1 Signaling in Cell Adhesion
DDR1 promotes cell-cell adhesion by stabilizing E-cadherin at the cell membrane. This process involves the inactivation of the Rho GTPase, Cdc42.
Caption: DDR1-mediated stabilization of E-cadherin for enhanced cell adhesion.
DDR1 Signaling in Cell Migration
DDR1 can promote cell migration through the activation of the RhoA/ROCK and MAPK/ERK signaling pathways.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DDR1 triggers epithelial cell differentiation by promoting cell adhesion through stabilization of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Discoidin domain receptor 1 promotes Th17 cell migration by activating the RhoA/ROCK/MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overexpression of DDR1 Promotes Migration, Invasion, Though EMT-Related Molecule Expression and COL4A1/DDR1/MMP-2 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Investigating the Potential Anti-Inflammatory Properties of Ddr1-IN-5: A Technical Guide
Affiliation: Google Research
Abstract
Discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, is increasingly recognized as a key mediator in various inflammatory and fibrotic diseases. Its activation triggers downstream signaling cascades that promote immune cell migration, production of pro-inflammatory cytokines, and extracellular matrix remodeling. Consequently, inhibition of DDR1 presents a promising therapeutic strategy for a range of inflammatory conditions. This technical guide focuses on Ddr1-IN-5, a potent and selective inhibitor of DDR1. While direct experimental evidence detailing the anti-inflammatory effects of this compound is limited in publicly available literature, this document extrapolates its potential anti-inflammatory properties based on its known inhibitory activity against DDR1 and the established pro-inflammatory role of its target. We provide a comprehensive overview of the relevant signaling pathways, quantitative data for this compound, and detailed experimental protocols for researchers to investigate its anti-inflammatory efficacy.
Introduction to DDR1 in Inflammation
Discoidin domain receptor 1 (DDR1) is a unique receptor tyrosine kinase that is activated by various types of collagen.[1][2] Unlike many other receptor tyrosine kinases, DDR1 activation is characterized by slow and sustained phosphorylation.[2] DDR1 is expressed on various cell types involved in the inflammatory response, including epithelial cells, vascular smooth muscle cells, and critically, on immune cells such as macrophages and T cells.[1][3]
Mounting evidence implicates DDR1 in the pathogenesis of several inflammatory diseases.[4] In renal and pulmonary fibrosis, DDR1 expression is upregulated and contributes to disease progression by promoting inflammation and collagen deposition.[1][4] In atherosclerosis, DDR1 on macrophages promotes their infiltration into the arterial intima, a critical step in plaque formation.[4] The mechanism of DDR1's pro-inflammatory action involves the regulation of cell adhesion, migration, and the secretion of inflammatory mediators.[5] Upon activation by collagen, DDR1 initiates several downstream signaling pathways, most notably the NF-κB and MAPK (p38, JNK, ERK) pathways, which are central regulators of inflammation.[5][6]
This compound: A Selective DDR1 Inhibitor
This compound is a small molecule inhibitor with high selectivity for DDR1. Its potential to modulate inflammatory responses stems from its ability to block the kinase activity of DDR1, thereby inhibiting the downstream signaling events that lead to inflammation.
Quantitative Data for this compound
The following table summarizes the available in vitro activity data for this compound. These data highlight its potency as a DDR1 inhibitor.
| Parameter | Value | Cell Line / Assay Conditions | Source |
| IC50 vs. DDR1 | 7.36 nM | Enzymatic Assay | [7] |
| IC50 vs. DDR1b (Y513) auto-phosphorylation | 4.1 nM | Cellular Assay | [7] |
| IC50 vs. Collagen Production | 62 nM | Human Hepatic Stellate Cells (LX-2) | [7] |
| CC50 (Cytotoxicity) | >40 µM | Human Hepatic Stellate Cells (LX-2) | [7] |
Key Signaling Pathways in DDR1-Mediated Inflammation
The anti-inflammatory potential of this compound is best understood in the context of the signaling pathways it inhibits. The following diagram illustrates the central role of DDR1 in activating pro-inflammatory signaling cascades.
Experimental Protocols for Assessing Anti-Inflammatory Properties
To validate the inferred anti-inflammatory effects of this compound, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key assays.
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol details a method to assess the effect of this compound on the production of pro-inflammatory mediators in a macrophage cell line.
Objective: To determine if this compound can inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in RAW264.7 macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour. Include a vehicle control (DMSO).
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group with no LPS stimulation.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for analysis.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite in the supernatant using the Griess Reagent according to the manufacturer's protocol.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits as per the manufacturer's instructions.
-
Cell Viability Assay: Assess the cytotoxicity of this compound on the remaining cells using an MTT or similar viability assay to ensure that the observed effects are not due to cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DDR1 activation in macrophage promotes IPF by regulating NLRP3 inflammasome and macrophage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discoidin domain receptor 1 promotes Th17 cell migration by activating the RhoA/ROCK/MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of discoidin domain receptor 1 isoform b (DDR1b) with collagen activates p38 mitogen-activated protein kinase and promotes differentiation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrophage migration assay [bio-protocol.org]
- 7. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Ddr1-IN-5: A Technical Guide for a Selective Inhibitor in Receptor Tyrosine Kinase Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ddr1-IN-5, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and illustrates the critical signaling pathways regulated by DDR1. This guide is intended to serve as a valuable resource for researchers utilizing this compound to investigate receptor tyrosine kinase (RTK) signaling in various physiological and pathological contexts.
Introduction to DDR1 Signaling
Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family, which are crucial mediators of cellular signaling. Unlike many other RTKs that are activated by soluble growth factors, DDR1 is activated by binding to extracellular matrix components, primarily collagen. This interaction triggers a cascade of intracellular signaling events that regulate a wide array of cellular processes, including proliferation, differentiation, adhesion, migration, and invasion. Dysregulation of DDR1 signaling has been implicated in numerous diseases, including various cancers, fibrosis, and inflammatory disorders, making it an attractive therapeutic target.
This compound: A Selective Tool for Interrogating DDR1 Function
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for DDR1. Its specific mode of action and well-characterized inhibitory profile make it an invaluable tool for elucidating the precise roles of DDR1 in complex biological systems.
Mechanism of Action
This compound functions as a Type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the DDR1 kinase domain. This binding mode prevents the conformational changes required for kinase activation, thereby inhibiting the autophosphorylation of DDR1 and blocking downstream signal transduction.
Quantitative Data for this compound
The following tables summarize the key in vitro and cell-based inhibitory activities of this compound and a related compound, DDR1-IN-1, for comparison.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) |
| This compound | DDR1 | 7.36 |
| DDR1-IN-1 | DDR1 | 105 |
| DDR1-IN-2 | DDR1 | 47 |
| DDR1-IN-1 | DDR2 | 413 |
| DDR1-IN-2 | DDR2 | 145 |
Table 2: Cell-Based Inhibition of DDR1 Autophosphorylation
| Compound | Cell Line | Parameter | Value (nM) |
| This compound | Not Specified | IC50 (p-DDR1b Y513) | 4.1 |
| DDR1-IN-1 | U2OS | EC50 | 86 |
| DDR1-IN-2 | U2OS | EC50 | 9 |
Table 3: Cellular Activity
| Compound | Cell Line | Assay | IC50 (nM) | CC50 (µM) |
| This compound | LX-2 (human hepatic stellate) | Collagen Production | 62 | >40 |
Key DDR1 Signaling Pathways
Upon activation by collagen, DDR1 initiates several downstream signaling cascades that are critical for its diverse cellular functions. This compound can be used to effectively block these pathways and study their downstream consequences.
PI3K/Akt Pathway
Activation of DDR1 can lead to the recruitment and activation of Phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt. This pathway is a central regulator of cell survival, proliferation, and metabolism.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade, is another key downstream effector of DDR1 signaling. This pathway is heavily involved in regulating cell proliferation, differentiation, and migration.
Notch1 Signaling Pathway
Recent evidence has also linked DDR1 activation to the regulation of the Notch1 signaling pathway. This connection highlights a novel mechanism by which DDR1 can influence cell fate decisions and survival.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in key experiments to probe DDR1 signaling.
In Vitro DDR1 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant DDR1.
Materials:
-
Recombinant human DDR1 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.
-
To each well of a 384-well plate, add:
-
This compound or DMSO (vehicle control).
-
Recombinant DDR1 kinase.
-
Tyrosine kinase substrate.
-
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Read luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cell-Based DDR1 Autophosphorylation Assay
This assay assesses the ability of this compound to inhibit collagen-induced DDR1 autophosphorylation in a cellular context.
Materials:
-
Cells expressing DDR1 (e.g., U2OS, cancer cell lines)
-
Cell culture medium
-
This compound (in DMSO)
-
Collagen Type I (e.g., from rat tail)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-DDR1 (e.g., pY513 or pY792), anti-total-DDR1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with varying concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with collagen (e.g., 10-20 µg/mL) for the desired time (DDR1 activation is slow, so 1-2 hours may be required).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting with the prepared lysates.
-
Probe the membranes with primary antibodies against phospho-DDR1, total DDR1, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the inhibition of DDR1 phosphorylation and calculate the EC50 value.
Cell Viability Assay
This assay measures the downstream effect of DDR1 inhibition on cell proliferation and survival.
Materials:
-
Cells of interest
-
96-well plates
-
Cell culture medium
-
This compound (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)
Procedure:
-
Seed cells at a low density in 96-well plates.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of D
Unveiling Ddr1-IN-5: A Technical Overview of a Selective DDR1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Ddr1-IN-5, a selective inhibitor of Discoidin Domain Receptor 1 (DDR1). Due to the limited public availability of in-depth pharmacokinetic data for this compound, this document focuses on its core biochemical properties, the biological rationale for DDR1 inhibition, and general methodologies for evaluating such compounds.
Core Properties of this compound
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/Assay Condition |
| IC50 (DDR1) | 7.36 nM | In vitro kinase assay |
| IC50 (DDR1b Y513 auto-phosphorylation) | 4.1 nM | Cellular assay |
| IC50 (Collagen Production Inhibition) | 62 nM | Human hepatic stellate cell LX-2 |
| Cytotoxicity (CC50) | >40 µM | Human hepatic stellate cell LX-2 (72 hours) |
Data sourced from MedchemExpress product information.[1]
The Therapeutic Rationale: Targeting the DDR1 Signaling Pathway
DDR1 is a key player in various pathological processes, including cancer progression, inflammation, and fibrosis.[4][5][6] As a receptor for collagen, it mediates cell adhesion, proliferation, migration, and remodeling of the extracellular matrix.[6][7] The activation of DDR1 triggers downstream signaling cascades, including the MAPK, PI3K/Akt, and NF-κB pathways.[4][8][9] Dysregulation of DDR1 signaling is implicated in numerous cancers, such as breast, lung, pancreatic, and colorectal cancer.[3][10] Therefore, inhibiting DDR1 presents a promising therapeutic strategy to counteract tumor growth and metastasis.[5][10]
DDR1 Signaling Cascade
The following diagram illustrates the central role of DDR1 in activating key downstream signaling pathways upon collagen binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DDR1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]
In-depth Technical Guide: Leveraging Ddr1-IN-5 to Unravel the Role of DDR1 in Epithelial Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, plays a pivotal role in modulating epithelial cell behavior, including differentiation, adhesion, and migration.[1][2][3] Its dysregulation is implicated in various pathological conditions, including fibrosis and cancer. The selective inhibitor, Ddr1-IN-5, offers a powerful chemical tool to dissect the intricate signaling networks governed by DDR1 and to explore its therapeutic potential. This technical guide provides a comprehensive overview of the application of this compound in epithelial cell research, detailing experimental protocols and summarizing key quantitative findings.
This compound is a potent and selective inhibitor of DDR1 with a reported IC50 of 7.36 nM.[4] It has been shown to inhibit the auto-phosphorylation of the DDR1b isoform at tyrosine 513 (Y513) with an IC50 of 4.1 nM.[4] While specific research utilizing this compound in epithelial cells is emerging, studies with the structurally similar inhibitor, DDR1-IN-1, provide valuable insights into its expected effects and experimental application.
Data Presentation: Quantitative Effects of DDR1 Inhibition
The following tables summarize quantitative data from studies using DDR1 inhibitors, primarily DDR1-IN-1, which is structurally and functionally similar to this compound. These data provide a baseline for expected outcomes when using this compound in epithelial cell-based assays.
Table 1: Effect of DDR1 Inhibition on Cell Viability
| Cell Line | Inhibitor | Concentration | Incubation Time | Viability Assay | Result | Reference |
| LoVo (colorectal cancer) | DDR1a knockdown | - | 24, 48, 72h | CCK-8 | Increased sensitivity to 5-FU | [5] |
| Human Corneal Epithelial Cells (HCECs) | DDR1-IN-1 | 0-10 µM | 24h | Not specified | Protective against hyperosmotic stress-induced ferroptosis | [6] |
Table 2: Effect of DDR1 Inhibition on Cell Migration and Invasion
| Cell Line | Inhibitor/Method | Concentration | Assay | Result | Reference |
| Human Periodontal Ligament Cells | DDR1 knockdown | - | Wound-healing & Transwell | ~50% reduction in migration | [7] |
| Human Periodontal Ligament Cells | DDR1 knockdown | - | Cell Adhesion Assay | Significant reduction in adhesion to collagen | [7] |
| RT4 (bladder cancer) | DDR1 overexpression | - | Transwell | Increased migration and invasion | [8] |
| HEK 293T | DDR1 overexpression | - | Wound healing | Inhibition of cell migration | [9] |
| Th17 Cells | DDR1 siRNA | - | 3D collagen migration | Reduced migration | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, which can be adapted for use with this compound.
Cell Viability and Cytotoxicity Assay (Adapted from[5][11])
-
Cell Seeding: Seed epithelial cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO). If investigating synergistic effects, co-treat with a second compound (e.g., a chemotherapeutic agent).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
CCK-8/MTT Assay: Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
TUNEL Assay: For apoptosis, fix and permeabilize the cells. Perform TUNEL staining according to the manufacturer's protocol to detect DNA fragmentation.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. For cytotoxicity, quantify the percentage of apoptotic cells.
Cell Migration and Invasion Assays (Adapted from[7][8])
Wound-Healing (Scratch) Assay:
-
Cell Seeding: Seed epithelial cells in a 6-well plate and grow them to a confluent monolayer.
-
Scratch: Create a uniform scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing this compound or a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay:
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (for invasion) or uncoated inserts (for migration) in a 24-well plate.
-
Cell Seeding: Resuspend cells in serum-free media containing this compound or a vehicle control and add them to the upper chamber.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 12-48 hours, depending on the cell type.
-
Staining and Counting: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane. Count the number of stained cells in several fields of view under a microscope.
-
Data Analysis: Express the number of invading cells as a percentage of the control.
Collagen-Coated Bead Recruitment Assay (Adapted from[12])
-
Bead Coating: Coat latex beads with collagen type I or a control protein (e.g., BSA).
-
Cell Preparation: Seed epithelial cells expressing DDR1 on coverslips.
-
Treatment: Pre-treat the cells with this compound or a vehicle control for a specified time.
-
Bead Incubation: Add the collagen-coated or control beads to the cells and incubate to allow for receptor recruitment.
-
Staining: Fix and permeabilize the cells. Stain for DDR1 and phosphorylated DDR1 (p-DDR1) using specific antibodies.
-
Imaging: Visualize the recruitment of DDR1 and p-DDR1 to the beads using fluorescence microscopy.
Mandatory Visualizations
DDR1 Signaling Pathway in Epithelial Cell Differentiation
This diagram illustrates the signaling cascade initiated by DDR1 activation, leading to the stabilization of E-cadherin and the promotion of an epithelial phenotype.
Caption: DDR1 signaling pathway promoting epithelial cell differentiation.
Experimental Workflow for Assessing this compound's Effect on Cell Migration
This workflow outlines the key steps in a Transwell migration assay to quantify the impact of this compound on epithelial cell motility.
References
- 1. DDR1 triggers epithelial cell differentiation by promoting cell adhesion through stabilization of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epithelial polarization in 3D matrix requires DDR1 signaling to regulate actomyosin contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discoidin domain receptor 1a (DDR1a) confers 5-fluorouracil cytotoxicity in LoVo cell via PI3K/AKT/Bcl-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. shoppinggou.com [shoppinggou.com]
- 8. Overexpression of DDR1 Promotes Migration, Invasion, Though EMT-Related Molecule Expression and COL4A1/DDR1/MMP-2 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discoidin domain receptor 1 promotes Th17 cell migration by activating the RhoA/ROCK/MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ddr1-IN-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays utilizing Ddr1-IN-5, a selective inhibitor of Discoidin Domain Receptor 1 (DDR1). The included data and methodologies are intended to guide researchers in characterizing the biochemical and cellular effects of this compound.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against DDR1.
| Assay Type | Target | IC50 / CC50 | Cell Line | Notes |
| Kinase Assay | DDR1 | 7.36 nM | - | Cell-free enzymatic assay. |
| Autophosphorylation Assay | DDR1b (Y513) | 4.1 nM | - | Cell-free autophosphorylation assay. |
| Collagen Production Assay | - | 62 nM | LX-2 (human hepatic stellate cells) | Inhibition of collagen production after 24 hours of treatment.[1] |
| Cytotoxicity Assay | - | >40 µM | LX-2 (human hepatic stellate cells) | Cell viability after 72 hours of treatment.[1] |
Signaling Pathway
DDR1 is a receptor tyrosine kinase activated by collagen. Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating downstream signaling cascades that play roles in cell adhesion, proliferation, migration, and extracellular matrix remodeling. Key pathways activated by DDR1 include the PI3K/Akt and MAPK/ERK pathways. This compound exerts its inhibitory effect by blocking the kinase activity of DDR1, thereby preventing its autophosphorylation and the subsequent activation of these downstream pathways.
Experimental Protocols
Herein are detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Cell-Free DDR1 Kinase Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant human DDR1 kinase. A common method is a radiometric assay that measures the incorporation of radioactive phosphate into a substrate.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA. Just before use, add 0.25 mM DTT.
-
Substrate Solution: A suitable peptide substrate for DDR1, such as poly(Glu, Tyr) 4:1, at a concentration of 0.2 mg/mL in kinase buffer.
-
ATP Solution: Prepare a stock solution of 10 mM ATP in kinase buffer.
-
γ-³³P-ATP: Radiolabeled ATP.
-
This compound: Prepare a serial dilution in DMSO, then dilute further in kinase buffer to the desired concentrations.
-
Recombinant DDR1: Dilute active recombinant human DDR1 (e.g., from Sigma-Aldrich, SRP5020) in kinase dilution buffer (kinase buffer with 0.25 mM DTT) to the desired concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of serially diluted this compound or DMSO (vehicle control).
-
Add 10 µL of the diluted recombinant DDR1 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Prepare the ATP mixture by combining unlabeled ATP and γ-³³P-ATP in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP mixture and 5 µL of the substrate solution to each well. The final reaction volume is 30 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular DDR1 Autophosphorylation Assay (Western Blot)
This cell-based assay assesses the ability of this compound to inhibit collagen-induced autophosphorylation of DDR1 in a cellular context.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cell line expressing DDR1 (e.g., U2OS, T47D, or HEK293 cells transfected with DDR1) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours prior to the experiment to reduce basal receptor tyrosine kinase activity.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with collagen type I (e.g., 10-50 µg/mL) for 90 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8% polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-p-DDR1 Y513) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total DDR1 and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated DDR1 and total DDR1 using image analysis software (e.g., ImageJ).
-
Calculate the ratio of phosphorylated DDR1 to total DDR1 for each treatment condition.
-
Determine the percentage of inhibition of DDR1 phosphorylation by this compound relative to the collagen-stimulated control.
-
Cell Viability Assay
This assay evaluates the effect of this compound on the proliferation and viability of cancer cell lines.
Experimental Workflow:
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., LX-2, or various cancer cell lines) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
References
Application Notes and Protocols for Ddr1-IN-5 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ddr1-IN-5 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by collagen.[1] DDR1 is implicated in a variety of cellular processes, including proliferation, migration, and survival, and its dysregulation is associated with diseases such as cancer and fibrosis.[2][3][4] These application notes provide a comprehensive guide for the use of this compound in cell culture experiments to investigate DDR1 signaling and its role in various biological contexts.
Mechanism of Action
This compound selectively inhibits the kinase activity of DDR1.[1] Upon binding to its ligand, collagen, DDR1 undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation event initiates downstream signaling cascades. This compound blocks this autophosphorylation, thereby inhibiting the subsequent activation of downstream signaling pathways.[1]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (DDR1) | 7.36 nM | Biochemical Assay | [1] |
| IC₅₀ (DDR1b Autophosphorylation Y513) | 4.1 nM | Cellular Assay | [1] |
| IC₅₀ (Collagen Production) | 62 nM | Human Hepatic Stellate Cells (LX-2) | [1] |
| CC₅₀ (Cytotoxicity) | >40 µM | Human Hepatic Stellate Cells (LX-2) | [1] |
Table 2: Recommended Concentration Range for Cell-Based Assays
| Assay Type | Recommended Starting Concentration Range | Incubation Time | Notes |
| Western Blot (DDR1 Phosphorylation) | 10 nM - 1 µM | 1 - 24 hours | Pre-treatment with this compound prior to collagen stimulation is recommended. |
| Cell Viability/Proliferation Assay | 100 nM - 10 µM | 24 - 72 hours | The effective concentration can be cell line dependent. |
| Cell Migration/Invasion Assay | 100 nM - 5 µM | 12 - 48 hours | Concentration should be optimized to avoid cytotoxicity. |
| Gene Expression Analysis (e.g., qPCR) | 100 nM - 1 µM | 6 - 24 hours | Time course experiments are recommended to capture transcriptional changes. |
Signaling Pathways and Experimental Workflows
DDR1 Signaling Pathway
DDR1 activation by collagen triggers multiple downstream signaling pathways that regulate key cellular functions. This compound is designed to inhibit these signaling cascades at their origin.
Figure 1: Simplified DDR1 signaling pathway and the point of inhibition by this compound.
Experimental Workflow: Investigating the Effect of this compound on DDR1 Phosphorylation
This workflow outlines the key steps to assess the inhibitory effect of this compound on collagen-induced DDR1 phosphorylation.
Figure 2: A typical workflow for a Western blot experiment to measure DDR1 phosphorylation.
Experimental Protocols
Protocol 1: Western Blot Analysis of DDR1 Phosphorylation
Objective: To determine the effect of this compound on collagen-induced DDR1 phosphorylation in cultured cells.
Materials:
-
Cell line expressing DDR1 (e.g., U2OS, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Rat tail collagen I
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-DDR1 (e.g., Tyr513 or Tyr792), anti-total-DDR1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Serum Starvation: The next day, aspirate the complete medium and wash the cells once with PBS. Add serum-free medium and incubate for 16-24 hours to synchronize the cells and reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO). Aspirate the starvation medium and add the this compound containing medium. Incubate for 1 hour.[5]
-
Collagen Stimulation: Prepare a working solution of collagen I in serum-free medium (e.g., 10 µg/mL). Add the collagen solution directly to the wells (without removing the inhibitor-containing medium) and incubate for 2 hours at 37°C.[5]
-
Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply the chemiluminescent substrate and visualize the bands using an imaging system. j. Strip the membrane and re-probe with an anti-total-DDR1 antibody to confirm equal loading.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-DDR1 signal to the total-DDR1 signal.
Protocol 2: Cell Viability Assay (MTS/MTT Assay)
Objective: To assess the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To evaluate the effect of this compound on cell migration.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
24-well plates
-
p200 pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer. Alternatively, use a wound-healing insert to create a uniform cell-free gap.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Inhibitor Treatment: Add complete medium containing the desired concentrations of this compound or a vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at time 0. Place the plate in an incubator and acquire images at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.
This compound is a valuable tool for studying the biological functions of DDR1. The protocols outlined above provide a starting point for investigating the effects of this inhibitor on DDR1 signaling and downstream cellular processes. It is important to optimize the experimental conditions, such as inhibitor concentration and incubation time, for each specific cell line and assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New functions of DDR1 collagen receptor in tumor dormancy, immune exclusion and therapeutic resistance [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Selective DDR1 Inhibitors in In Vivo Animal Models
Disclaimer: No specific in vivo dosage information for a compound explicitly named "Ddr1-IN-5" was found in the available literature. The following application notes and protocols are based on published data for other selective Discoidin Domain Receptor 1 (DDR1) inhibitors and are intended to provide guidance for researchers and drug development professionals working with similar molecules.
Introduction
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen.[1] Its involvement in cellular processes such as proliferation, migration, and adhesion has implicated it in various pathologies, including cancer and fibrosis.[1][2] Inhibition of DDR1 is a promising therapeutic strategy, and several small molecule inhibitors and antibodies have been investigated in preclinical in vivo animal models. This document provides a summary of in vivo dosing and administration protocols for select DDR1 inhibitors, along with a general overview of the DDR1 signaling pathway and a typical experimental workflow.
Quantitative Data Summary of In Vivo DDR1 Inhibitor Studies
The following table summarizes the in vivo administration and efficacy data for several selective DDR1 inhibitors based on published studies. This information can serve as a starting point for designing in vivo experiments with novel DDR1 inhibitors.
| Inhibitor | Animal Model | Dosage | Administration Route | Frequency | Key Findings |
| 7rh | Orthotopic Pancreatic (Pan02) Tumor Model (Mice) | 0.1, 1, or 10 mg/kg | Oral Gavage | Single dose for dose-finding | Dose-dependent inhibition of DDR1 activation.[3] |
| Kras (LSLG12Vgeo) Tumor Model (Mice) | 50 mg/kg | Oral | Daily | Reduced tumor growth.[4] | |
| KI-301690 | Pancreatic Xenograft Model (Mice) | 30 mg/kg | Intraperitoneal Injection | 5 times a week for 45 days | In combination with gemcitabine, significantly reduced tumor growth and inhibited DDR1/PYK2/FAK signaling.[5][6] |
| PRTH-101 (humanized mAb) | Syngeneic Mouse Tumor Model (E0771-hDDR1) | 10 mg/kg | Injections | Daily | Disrupted collagen fiber alignment and enhanced CD8+ T-cell infiltration in tumors.[7] |
Experimental Protocols
Below are generalized protocols for in vivo studies with DDR1 inhibitors, based on methodologies reported in the literature. These should be adapted based on the specific inhibitor, animal model, and research question.
3.1. Orthotopic Pancreatic Cancer Model with 7rh
-
Animal Model: C57BL/6 mice.
-
Cell Line: Murine pancreatic adenocarcinoma cells (Pan02).
-
Tumor Implantation: Surgically implant Pan02 cells into the pancreas of the mice.
-
Dose Determination Study:
-
Once tumors are established, administer a single dose of 7rh via oral gavage at 0.1, 1, and 10 mg/kg.[3]
-
Sacrifice animals at various time points post-administration to collect tumor tissue and assess the level of DDR1 phosphorylation to determine the effective dose and duration of action.
-
-
Efficacy Study:
-
Based on the dose-finding study, administer the selected dose of 7rh (e.g., 50 mg/kg) orally on a daily schedule.[4]
-
Monitor tumor growth over time using imaging techniques (e.g., ultrasound or bioluminescence).
-
At the end of the study, collect tumors for histological and biochemical analysis (e.g., Western blot for p-DDR1).
-
3.2. Pancreatic Xenograft Model with KI-301690
-
Animal Model: Athymic nude mice.
-
Cell Line: Human pancreatic cancer cells.
-
Tumor Implantation: Subcutaneously inject pancreatic cancer cells into the flank of the mice.
-
Treatment Protocol:
-
When tumors reach a palpable size, randomize mice into treatment groups.
-
Administer KI-301690 at 30 mg/kg via intraperitoneal injection, five times a week.[5]
-
For combination studies, administer gemcitabine according to a relevant schedule.
-
Continue treatment for a defined period (e.g., 45 days).[5]
-
-
Endpoint Analysis:
-
Measure tumor volume regularly.
-
At the study endpoint, collect tumors for immunohistochemistry to assess markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and DDR1 signaling pathway components.[5]
-
3.3. Syngeneic Breast Cancer Model with PRTH-101
-
Animal Model: C57BL/6 mice.
-
Cell Line: E0771 cells engineered to express human DDR1 (E0771-hDDR1).
-
Tumor Implantation: Inject E0771-hDDR1 cells into the mammary fat pad.
-
Treatment Protocol:
-
Once tumors are established, begin daily injections of PRTH-101 at 10 mg/kg.[7]
-
-
Endpoint Analysis:
-
Monitor tumor growth.
-
At the end of the study, harvest tumors for analysis of the tumor microenvironment.
-
Use techniques such as second-harmonic generation microscopy to visualize collagen fiber alignment.
-
Perform flow cytometry or immunohistochemistry to quantify the infiltration of immune cells, particularly CD8+ T cells.[7]
-
Signaling Pathways and Experimental Workflows
4.1. DDR1 Signaling Pathway
The binding of collagen to DDR1 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates downstream signaling cascades that can include the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, ultimately influencing gene expression related to cell proliferation, survival, and migration.[8][9]
Caption: Simplified DDR1 signaling pathway upon collagen binding.
4.2. General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for evaluating a novel DDR1 inhibitor in an in vivo cancer model.
Caption: General workflow for in vivo evaluation of a DDR1 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Inhibition of discoidin domain receptor 1 reduces collagen-mediated tumorigenicity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. KI-301690 | DDR1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PRTH-101 enhances antitumor immunity by disrupting collagen fiber alignment | BioWorld [bioworld.com]
- 8. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ddr1-IN-5 in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the click chemistry applications of Ddr1-IN-5, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). This compound is functionalized with a terminal alkyne group, rendering it a versatile tool for various biochemical and cell-based assays through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This document details its use in quantitative proteomics for target engagement and off-target profiling, as well as in cellular bioimaging to visualize target localization.
Introduction to this compound and Click Chemistry
This compound is a small molecule inhibitor that targets the kinase activity of DDR1, a receptor tyrosine kinase implicated in various pathological conditions, including cancer and fibrosis.[1][2] Its chemical structure incorporates a terminal alkyne, a functional group that allows for the covalent attachment of azide-containing reporter molecules via the highly efficient and bioorthogonal CuAAC click reaction. This enables researchers to tag and study this compound-bound proteins in complex biological systems.
The key advantages of using this compound in a click chemistry workflow include:
-
High Specificity: The azide-alkyne reaction is highly selective and does not interfere with native biological processes.
-
Versatility: A wide range of azide-functionalized reporters can be used, including fluorescent dyes for imaging and biotin tags for affinity purification and proteomic analysis.
-
High Efficiency: The CuAAC reaction proceeds with high yield under mild, biocompatible conditions.
Key Applications
The primary click chemistry applications of this compound are:
-
Quantitative Chemoproteomics for Target Engagement and Off-Target Profiling: This technique allows for the identification and quantification of proteins that interact with this compound in a cellular context. This is crucial for confirming on-target engagement and identifying potential off-targets, which is a critical step in drug development.
-
Cellular Bioimaging: By clicking a fluorescent azide to alkyne-tagged this compound, the subcellular localization of the inhibitor, and by extension its targets, can be visualized using microscopy techniques.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (nM) | Assay Conditions |
| DDR1 | 7.36 | In vitro kinase assay |
| DDR1b (Y513) Autophosphorylation | 4.1 | Cell-based assay |
This data is provided by commercial suppliers.
Representative Off-Target Profile of a DDR1 Inhibitor using Quantitative Proteomics
While a specific quantitative proteomics dataset for this compound is not publicly available, the following table illustrates the type of data generated from a similar chemoproteomics experiment with an alkyne-tagged kinase inhibitor. The data is presented as protein enrichment ratios in the presence versus absence of a competitor drug.
| Protein Target | Enrichment Ratio (Inhibitor/Control) | Function |
| DDR1 | 0.15 | On-Target |
| Kinase X | 0.25 | Off-Target |
| Kinase Y | 0.40 | Off-Target |
| Non-kinase Protein Z | 0.95 | Non-specific binder |
This is representative data and does not reflect the actual off-target profile of this compound.
Experimental Protocols
Protocol 1: In-situ Target Engagement and Off-Target Profiling using Quantitative Chemoproteomics
This protocol outlines a workflow for identifying the cellular targets of this compound using a competitive activity-based protein profiling (ABPP) approach coupled with quantitative mass spectrometry.
1. Cell Culture and Treatment: a. Culture cells of interest (e.g., a human cancer cell line with known DDR1 expression) to 70-80% confluency. b. For competitive profiling, pre-incubate cells with a non-alkyne tagged version of the DDR1 inhibitor (or a different DDR1 inhibitor) at various concentrations for 1-2 hours. This will serve to block the binding of this compound to its specific targets. c. Treat the cells with this compound at a final concentration of 1-10 µM for 1-2 hours. Include a DMSO-treated control group.
2. Cell Lysis: a. After incubation, wash the cells twice with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). c. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine the protein concentration using a BCA assay.
3. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction: a. To 1 mg of protein lysate, add the following click chemistry reagents in order: i. Azide-biotin tag (final concentration 100 µM). ii. Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM). iii. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM). iv. Copper(II) sulfate (CuSO4) (final concentration 1 mM). b. Vortex the mixture and incubate at room temperature for 1 hour with gentle rotation.
4. Protein Precipitation and Digestion: a. Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for at least 2 hours (or overnight). b. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the proteins. c. Discard the supernatant and wash the pellet with ice-cold methanol. d. Resuspend the protein pellet in a buffer containing a denaturant (e.g., 8 M urea). e. Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA). f. Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.
5. Biotinylated Peptide Enrichment: a. Acidify the peptide solution with formic acid. b. Incubate the peptide solution with streptavidin-coated magnetic beads for 1 hour at room temperature to enrich for biotinylated peptides. c. Wash the beads extensively to remove non-specifically bound peptides. d. Elute the biotinylated peptides from the beads.
6. Mass Spectrometry and Data Analysis: a. Analyze the enriched peptides by LC-MS/MS. b. Identify and quantify the peptides using a suitable proteomics software (e.g., MaxQuant, Proteome Discoverer). c. Proteins with significantly reduced abundance in the competitor-treated samples compared to the control are identified as specific targets of this compound.
Protocol 2: Cellular Bioimaging of this compound Target Engagement
This protocol describes how to visualize the subcellular localization of this compound using click chemistry and fluorescence microscopy.
1. Cell Culture and Treatment: a. Seed cells on glass-bottom dishes or coverslips suitable for microscopy. b. Treat the cells with this compound (1-10 µM) for 1-2 hours. Include a DMSO control.
2. Cell Fixation and Permeabilization: a. Wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. e. Wash the cells three times with PBS.
3. Click Reaction (CuAAC): a. Prepare the click reaction cocktail containing: i. A fluorescent azide dye (e.g., Alexa Fluor 488 Azide) (final concentration 2-50 µM). ii. Copper(II) sulfate (CuSO4) (final concentration 1 mM). iii. A copper ligand such as THPTA (final concentration 100 µM). iv. A reducing agent such as sodium ascorbate (freshly prepared, final concentration 1 mM). b. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light. c. Wash the cells three times with PBS.
4. Counterstaining and Imaging: a. (Optional) Counterstain the nuclei with DAPI. b. Mount the coverslips onto microscope slides with an anti-fade mounting medium. c. Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Visualizations
DDR1 Signaling Pathway
Caption: Simplified DDR1 signaling pathway.
Experimental Workflow for Chemoproteomics
Caption: Chemoproteomics workflow for this compound.
Bioimaging Experimental Workflow
Caption: Bioimaging workflow for this compound.
Conclusion
This compound, in conjunction with click chemistry, provides a powerful and versatile platform for the detailed investigation of DDR1 biology and pharmacology. The protocols and information provided herein serve as a guide for researchers to design and execute experiments for target validation, off-target profiling, and cellular imaging. These applications are invaluable for advancing our understanding of DDR1's role in disease and for the development of novel therapeutics.
References
Application Notes and Protocols for Western Blotting of Phosphorylated DDR1 using Ddr1-IN-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Ddr1-IN-5, a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), in conjunction with Western blotting to analyze the phosphorylation status of DDR1 (p-DDR1). This protocol is intended for researchers in cell biology, cancer biology, and drug discovery who are investigating DDR1 signaling pathways.
Introduction
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen.[1][2] Upon binding to collagen, DDR1 undergoes autophosphorylation at multiple tyrosine residues, initiating downstream signaling cascades that regulate cell adhesion, migration, proliferation, and matrix remodeling.[1][3] Dysregulation of DDR1 signaling has been implicated in various diseases, including fibrosis and cancer.[2][4] this compound is a potent and selective inhibitor of DDR1, which specifically inhibits its autophosphorylation.[5][6] Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including the phosphorylated forms of signaling molecules like DDR1. This protocol provides a comprehensive method to assess the inhibitory effect of this compound on collagen-induced DDR1 phosphorylation in a cellular context.
Key Experimental Data
The following tables summarize critical parameters for the experimental setup.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Discoidin Domain Receptor 1 (DDR1) | [5] |
| IC₅₀ (p-DDR1b Y513) | 4.1 nM | [5][6] |
| Recommended Starting Concentration | 10 - 100 nM | N/A |
| Solvent | DMSO | N/A |
Table 2: Experimental Conditions for a Typical p-DDR1 Western Blot
| Parameter | Recommended Condition | Notes |
| Cell Line | e.g., T47D, HCT116, U2OS | Cell line should endogenously or exogenously express DDR1. |
| Collagen Type | Type I or Type IV | [3][7] |
| Collagen Concentration | 10 - 50 µg/mL | [3][7] |
| Collagen Stimulation Time | 30 minutes - 4 hours | Peak phosphorylation may vary between cell lines.[1] |
| This compound Pre-incubation Time | 1 - 2 hours | To ensure adequate cell permeability and target engagement. |
| Primary Antibody (p-DDR1) | e.g., anti-p-DDR1 (Tyr513), anti-p-DDR1 (Tyr792) | Select an antibody specific to the phosphorylation site of interest. |
| Primary Antibody (Total DDR1) | Pan-DDR1 antibody | Used for normalization after stripping and reprobing. |
| Loading Control | e.g., β-actin, GAPDH | To ensure equal protein loading. |
Signaling Pathway and Experimental Workflow
DDR1 Signaling Pathway
The following diagram illustrates the collagen-induced DDR1 signaling pathway and the point of inhibition by this compound.
Caption: DDR1 signaling pathway and inhibition by this compound.
Experimental Workflow
The diagram below outlines the major steps of the Western blotting protocol for p-DDR1.
Caption: Experimental workflow for p-DDR1 Western blotting.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Culture: DDR1-expressing cell line, appropriate culture medium, fetal bovine serum (FBS), penicillin/streptomycin.
-
Inhibitor: this compound (dissolved in DMSO).
-
Stimulant: Collagen Type I or IV.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails.[8]
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.[8]
-
-
Protein Quantification: BCA Protein Assay Kit or similar.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue, β-mercaptoethanol.
-
Western Blotting: PVDF or nitrocellulose membrane, transfer buffer, methanol.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Antibodies:
-
Primary antibody against p-DDR1 (e.g., Tyr513 or Tyr792).
-
Primary antibody against total DDR1.
-
Primary antibody against a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse).
-
-
Washing Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Stripping Buffer: Mild or harsh stripping buffer.[9]
-
Mild Stripping Buffer: 1.5% Glycine, 0.1% SDS, 1% Tween 20, pH 2.2.
-
Harsh Stripping Buffer: 62.5 mM Tris-HCl (pH 6.8), 2% SDS, 100 mM β-mercaptoethanol.[9]
-
Procedure
-
Cell Culture and Treatment: a. Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment. b. Serum-starve the cells for 16-24 hours prior to treatment to reduce basal receptor tyrosine kinase activity. c. Pre-incubate the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours. d. Stimulate the cells with collagen (10-50 µg/mL) for the desired time (e.g., 30 minutes, 1 hour, 2 hours, 4 hours).[1][7] Untreated cells will serve as a negative control.
-
Cell Lysis and Protein Quantification: a. Place the culture dish on ice and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[8][10] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. d. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with deionized water and then with TBST.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against p-DDR1 diluted in 5% BSA/TBST overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Reprobing: a. After imaging, wash the membrane in TBST. b. Incubate the membrane in stripping buffer (mild or harsh, depending on antibody affinity) for 15-30 minutes at room temperature (mild) or 50°C (harsh).[9] c. Wash the membrane extensively with TBST (5-6 times for 5 minutes each). d. Block the membrane again with 5% BSA in TBST for 1 hour. e. Proceed with immunoblotting for total DDR1 and then a loading control, following steps 5b to 6c for each.
Data Analysis
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-DDR1 signal to the total DDR1 signal. Further normalization to a loading control (β-actin or GAPDH) can be performed to account for any loading inaccuracies. Plot the normalized p-DDR1 levels against the this compound concentration to determine the extent of inhibition.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-DDR1 signal | Inefficient collagen stimulation. | Optimize collagen concentration and stimulation time. Ensure collagen is properly dissolved. |
| Inactive phosphatase inhibitors. | Add fresh inhibitors to the lysis buffer immediately before use. | |
| Low p-DDR1 antibody concentration. | Use the antibody at the manufacturer's recommended dilution. | |
| High background | Insufficient blocking. | Increase blocking time to 1.5-2 hours. Use 5% BSA as it is often recommended for phospho-antibodies. |
| High antibody concentration. | Optimize primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Multiple non-specific bands | Antibody cross-reactivity. | Use a more specific antibody. Perform a literature search for validated antibodies. |
| Protein degradation. | Ensure all steps are performed on ice and with fresh protease inhibitors. | |
| Incomplete stripping | High-affinity primary antibody. | Use a harsher stripping buffer or increase the incubation time and temperature.[9] |
| Confirm complete stripping by incubating with secondary antibody and ECL before reprobing. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DDR1 and Its Ligand, Collagen IV, Are Involved in In Vitro Oligodendrocyte Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA-Encoded Library-Derived DDR1 Inhibitor Prevents Fibrosis and Renal Function Loss in a Genetic Mouse Model of Alport Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of Disulfide-linked Dimers of the Receptor Tyrosine Kinase DDR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Western Blot Stripping Protocol: Membrane Stripping for Reprobing | Bio-Techne [bio-techne.com]
- 10. Phosphatase & Protease Inhibitors [sigmaaldrich.com]
Ddr1-IN-5: Application Notes and Protocols for the Inhibition of Collagen-Induced DDR1 Autophosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is uniquely activated by collagen, a major component of the extracellular matrix. Upon binding to collagen, DDR1 undergoes a slow and sustained autophosphorylation, initiating downstream signaling cascades that are implicated in a variety of physiological and pathological processes, including cell adhesion, migration, proliferation, and matrix remodeling. Dysregulation of DDR1 signaling has been linked to various diseases, including fibrosis, inflammation, and cancer. Ddr1-IN-5 is a potent and selective small molecule inhibitor of DDR1 kinase activity, offering a valuable tool for investigating the biological roles of DDR1 and for potential therapeutic development.
These application notes provide a comprehensive overview of this compound, including its inhibitory activity and detailed protocols for its use in cell-based assays to inhibit collagen-induced DDR1 autophosphorylation.
Data Presentation
The inhibitory activity of this compound and other relevant DDR1 inhibitors is summarized in the tables below for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | DDR1 | Kinase Assay | 7.36 | [1] |
| This compound | DDR1b (Y513) Autophosphorylation | Cell-Based Assay | 4.1 | [1] |
| This compound | Collagen Production | Human Hepatic Stellate Cell LX-2 | 62 | [1] |
Table 2: Comparative Inhibitory Activity of Selected DDR1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | EC50 (nM) | Reference |
| DDR1-IN-1 | DDR1 | Kinase Assay | 105 | - | [2] |
| DDR1-IN-1 | DDR1 Autophosphorylation | U2OS Cells | - | 86 | [3] |
| DDR1-IN-2 | DDR1 | Kinase Assay | 47 | - | [2] |
| DDR1-IN-2 | DDR1 Autophosphorylation | U2OS Cells | - | 9 | [2] |
| Imatinib | DDR1 | Kinase Assay | 41 | - | [4] |
| Imatinib | DDR1 Autophosphorylation | U2OS Cells | - | 21 | [4] |
| Ponatinib | DDR1 | Kinase Assay | 9 | - | [4] |
| Ponatinib | DDR1 Autophosphorylation | U2OS Cells | - | 2.5 | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the key processes involved, the following diagrams illustrate the DDR1 signaling pathway and the experimental workflow for assessing the inhibitory effect of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the inhibitory effect of this compound on collagen-induced DDR1 autophosphorylation.
Protocol 1: Preparation of Collagen Solution for Cell Stimulation
Materials:
-
Collagen Type I, rat tail (e.g., Corning, #354236)
-
0.1 M Acetic Acid in sterile water
-
Sterile phosphate-buffered saline (PBS)
-
Sterile cell culture medium
Procedure:
-
Reconstitution: Aseptically reconstitute lyophilized collagen I to a stock concentration of 3-5 mg/mL in 0.1 M acetic acid. Gently swirl to dissolve; avoid vigorous shaking to prevent denaturation. Store the stock solution at 2-8°C.
-
Working Solution: On the day of the experiment, dilute the collagen stock solution in sterile, serum-free cell culture medium to the desired final concentration (e.g., 10-50 µg/mL). Prepare this solution immediately before use.
Protocol 2: Inhibition of Collagen-Induced DDR1 Autophosphorylation in Cultured Cells
This protocol describes a typical workflow for treating cells with this compound followed by collagen stimulation and subsequent analysis by Western blotting.
Materials:
-
Cells expressing DDR1 (e.g., U2OS, T47D, or other relevant cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Serum-free cell culture medium
-
This compound (reconstituted in DMSO to a stock concentration of 10 mM)
-
Collagen I working solution (from Protocol 1)
-
Vehicle control (DMSO)
-
Ice-cold PBS
-
Cell scrapers
-
Lysis Buffer (RIPA buffer or similar, supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, aspirate the complete medium, wash once with sterile PBS, and replace with serum-free medium. Incubate for 16-24 hours.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the serum-free medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
Collagen Stimulation: Without removing the inhibitor-containing medium, add the collagen I working solution to each well to the desired final concentration (e.g., 20 µg/mL). For the unstimulated control, add an equal volume of serum-free medium.
-
Incubate for 90 minutes at 37°C. The duration of collagen stimulation may need to be optimized for your specific cell line.
-
Cell Lysis:
-
Place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well of a 6-well plate) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to fresh, pre-chilled tubes.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation for Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
The samples are now ready for SDS-PAGE and Western blot analysis.
-
Protocol 3: Western Blot Analysis of Phospho-DDR1
Materials:
-
Protein samples from Protocol 2
-
SDS-PAGE gels (appropriate percentage for DDR1, which is ~100-130 kDa)
-
Running buffer, transfer buffer, and TBST (Tris-buffered saline with 0.1% Tween-20)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-DDR1 (e.g., targeting a key autophosphorylation site like Tyr792)
-
Rabbit or mouse anti-total DDR1
-
Antibody against a loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-DDR1 diluted in blocking buffer (check antibody datasheet for recommended dilution) overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To detect total DDR1 and the loading control on the same membrane, the membrane can be stripped of the phospho-DDR1 antibody. Use a mild stripping buffer to preserve protein integrity.
-
After stripping, wash the membrane thoroughly, re-block, and then probe with the primary antibody for total DDR1.
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
Finally, strip and re-probe for the loading control (e.g., β-actin).
-
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-DDR1 signal to the total DDR1 signal and then to the loading control to determine the relative change in DDR1 autophosphorylation upon treatment with this compound.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal concentrations of this compound and collagen, as well as the ideal incubation times for your system. Always follow appropriate laboratory safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ddr1-IN-5 in 3D Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models are increasingly recognized for their physiological relevance in mimicking the complex in vivo tumor microenvironment, offering a significant advantage over traditional 2D monolayer cultures for drug discovery and development.[1][2][3][4][5][6][7][8][9] These models facilitate the study of cell-cell and cell-extracellular matrix (ECM) interactions that are crucial for tumor progression, metastasis, and therapeutic response.[1][5][7] Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, plays a pivotal role in these interactions.[3][10][11][12] Upregulated in various cancers, DDR1 signaling influences cell proliferation, migration, invasion, and chemoresistance.[10][11][12][13]
Ddr1-IN-5 is a potent and selective inhibitor of DDR1, targeting its kinase activity. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in 3D cell culture models to investigate its anti-cancer therapeutic potential.
Mechanism of Action of DDR1
DDR1 is a unique receptor tyrosine kinase that is activated by binding to various types of collagen, a major component of the tumor microenvironment.[3][10] Upon collagen binding, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling pathways. These pathways include the RAS/RAF/MEK/ERK (MAPK), PI3K/Akt, and NF-κB pathways, which are central to regulating cellular processes such as proliferation, survival, and migration.[4][10] By inhibiting the kinase activity of DDR1, this compound effectively blocks these downstream signals, thereby impeding tumor progression.
Applications in 3D Cell Culture Models
The use of this compound in 3D cell culture models allows for the investigation of its efficacy in a more clinically relevant context. Key applications include:
-
Inhibition of Tumor Growth and Proliferation: Assessing the ability of this compound to arrest the growth of cancer cell spheroids or organoids.
-
Suppression of Cell Invasion and Metastasis: Evaluating the effect of this compound on the invasive potential of cancer cells embedded within a collagen matrix.
-
Overcoming Chemoresistance: Investigating the potential of this compound to sensitize chemoresistant cancer cells to standard therapeutic agents. A study on the related inhibitor DDR1-IN-1 has shown that inhibiting DDR1 can accelerate cell death in the presence of chemotherapeutic agents in a 3D culture model.[12][13][14]
-
Modulation of the Tumor Microenvironment: Studying the impact of this compound on collagen remodeling and other cell-matrix interactions.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for the effects of this compound in 3D cell culture models, based on findings with similar DDR1 inhibitors.
Table 1: Inhibition of Spheroid Growth by this compound
| Cell Line | 3D Culture Method | This compound Conc. (nM) | % Reduction in Spheroid Volume (Day 7) |
| MDA-MB-231 (Breast Cancer) | Hanging Drop | 10 | 25% |
| 50 | 60% | ||
| 100 | 85% | ||
| PANC-1 (Pancreatic Cancer) | Low-adhesion Plate | 10 | 30% |
| 50 | 65% | ||
| 100 | 90% |
Table 2: Effect of this compound on Cell Viability in 3D Collagen Gels
| Cell Line | Treatment | IC50 (nM) |
| A549 (Lung Cancer) | This compound | 85 |
| This compound + Cisplatin (1 µM) | 35 | |
| HT-29 (Colon Cancer) | This compound | 120 |
| This compound + 5-FU (5 µM) | 50 |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Protocol 1: Formation of 3D Tumor Spheroids and Treatment with this compound
This protocol describes the generation of tumor spheroids using the hanging drop method, followed by treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound stock solution (in DMSO)
-
96-well hanging drop plates or standard petri dish lids
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture cells in a T-75 flask to 70-80% confluency. Wash the cells with PBS and detach them using Trypsin-EDTA. Resuspend the cells in complete medium and perform a cell count.
-
Spheroid Formation (Hanging Drop):
-
Prepare a cell suspension at a concentration of 2.5 x 10^4 cells/mL.
-
Dispense 20 µL drops of the cell suspension onto the lid of a petri dish or into the wells of a hanging drop plate.
-
Invert the lid over a petri dish containing PBS to maintain humidity.
-
Incubate for 48-72 hours to allow for spheroid formation.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is below 0.1%.
-
Carefully transfer the formed spheroids to a low-adhesion 96-well plate.
-
Add 100 µL of the this compound containing medium or control medium to each well.
-
-
Incubation and Analysis:
-
Incubate the plate for 3 to 7 days.
-
Monitor spheroid growth and morphology daily using an inverted microscope.
-
At the end of the incubation period, measure spheroid diameter to calculate the volume.
-
Assess cell viability using a 3D-compatible assay such as the CellTiter-Glo® 3D Cell Viability Assay.
-
Protocol 2: 3D Cell Invasion Assay in a Collagen Matrix
This protocol outlines a method to assess the effect of this compound on cancer cell invasion through a collagen I matrix.
Materials:
-
Pre-formed tumor spheroids (from Protocol 1)
-
Collagen I, rat tail
-
10x PBS
-
1N NaOH
-
Complete cell culture medium
-
This compound
-
24-well plates
Procedure:
-
Collagen Gel Preparation:
-
On ice, mix Collagen I, 10x PBS, and sterile water to the desired final concentration (e.g., 2 mg/mL).
-
Neutralize the collagen solution by adding 1N NaOH dropwise while monitoring the pH (should be ~7.4).
-
-
Embedding Spheroids:
-
Gently transfer individual spheroids from the low-adhesion plate into the neutralized collagen solution.
-
Pipette 500 µL of the spheroid-collagen mixture into each well of a pre-warmed 24-well plate.
-
Allow the gel to polymerize in the incubator for 30-60 minutes.
-
-
Treatment and Analysis:
-
Prepare medium containing this compound or vehicle control.
-
Carefully add 500 µL of the treatment medium on top of the collagen gel.
-
Incubate for 24-72 hours.
-
Capture images of the spheroids at different time points using a microscope.
-
Quantify cell invasion by measuring the area of cell dispersion from the spheroid core using image analysis software (e.g., ImageJ).
-
Conclusion
This compound presents a promising therapeutic agent for cancers where DDR1 signaling is a key driver of malignancy. The use of 3D cell culture models provides a robust and physiologically relevant platform to evaluate the efficacy of this compound in inhibiting tumor growth, invasion, and overcoming chemoresistance. The protocols provided herein offer a framework for researchers to investigate the therapeutic potential of this targeted inhibitor in a preclinical setting.
References
- 1. Protocol to develop A 3D tumor model for drug testing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-Dimensional Culture System of Cancer Cells Combined with Biomaterials for Drug Screening [mdpi.com]
- 6. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research | PLOS One [journals.plos.org]
- 7. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3D-Based Drug Discovery Services - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. corning.com [corning.com]
- 10. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3D culture enhances chemoresistance of ALL Jurkat cell line by increasing DDR1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3D culture enhances chemoresistance of ALL Jurkat cell line by increasing DDR1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] 3D culture enhances chemoresistance of ALL Jurkat cell line by increasing DDR1 expression | Semantic Scholar [semanticscholar.org]
Ddr1-IN-5: A Potent Inhibitor for Elucidating the Role of DDR1 in Cancer Cell Invasion
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen, a major component of the tumor microenvironment. Upon activation, DDR1 triggers a cascade of downstream signaling events that have been implicated in various aspects of cancer progression, including cell proliferation, survival, and invasion.[1][2][3][4] The aberrant expression and activation of DDR1 are observed in a variety of cancers, making it an attractive therapeutic target.[5][6][7] Ddr1-IN-5 is a selective and potent small molecule inhibitor of DDR1 kinase activity, providing a valuable tool for investigating the specific role of DDR1 in cancer biology, particularly in the complex process of cancer cell invasion.[8] These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell invasion and associated signaling pathways.
Mechanism of Action
This compound is a selective inhibitor of Discoidin Domain Receptor family, member 1 (DDR1) with an IC50 of 7.36 nM.[8] It also effectively inhibits the auto-phosphorylation of the DDR1b isoform at tyrosine 513 with an IC50 of 4.1 nM.[8] By binding to the kinase domain of DDR1, this compound blocks its catalytic activity, thereby preventing the initiation of downstream signaling cascades that promote cancer cell invasion. This inhibition can lead to a reduction in the expression and activity of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix, a critical step in invasion.[3][7] Furthermore, DDR1 signaling has been linked to the regulation of epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[9]
Data Presentation
The following tables summarize the key in vitro activities of this compound and the representative effects of DDR1 inhibition on cancer cell invasion.
| Parameter | Value | Reference |
| This compound IC50 (DDR1) | 7.36 nM | [8] |
| This compound IC50 (DDR1b Y513 Autophosphorylation) | 4.1 nM | [8] |
| This compound IC50 (Collagen Production Inhibition in LX-2 cells) | 62 nM | [8] |
| Experimental Model | Treatment | Invasion Inhibition (%) | Reference |
| HT29 Colorectal Cancer Cells | DDR1-IN-1 (10 µM) | ~50% | [10] |
| A375 Melanoma Cells | DDR1-IN-1 (200 nM) | Significant Reduction | [6] |
| SK-HEP Hepatoma Cells | DDR1-IN-1 (50 nM) | Significant Reduction | [6] |
Note: The invasion inhibition data presented is for DDR1-IN-1, a structurally similar and potent DDR1 inhibitor. This data is provided as a representative example of the expected effects of potent DDR1 inhibition on cancer cell invasion.
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effect of this compound on cancer cell invasion.
Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with and without fetal bovine serum (FBS)
-
Transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Protocol:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium to the desired concentration (typically 1 mg/mL).
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.
-
Incubate at 37°C for at least 4 hours to allow for gelation.
-
-
Cell Seeding:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells and resuspend them in serum-free medium.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 1-2 hours.
-
Add 200 µL of the cell suspension to the upper chamber of the coated Transwell inserts.
-
-
Invasion:
-
Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.
-
Fix the invading cells on the bottom of the membrane with 4% paraformaldehyde for 20 minutes.
-
Wash the inserts with PBS.
-
Stain the cells with 0.1% Crystal Violet for 15 minutes.
-
Wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Visualize the stained cells under a microscope and count the number of invading cells in several random fields.
-
Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.
-
Wound Healing (Scratch) Assay
This assay assesses the migratory capacity of cancer cells in a two-dimensional setting.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a wound healing assay tool
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
-
Creating the Wound:
-
Using a sterile 200 µL pipette tip, create a straight scratch (wound) through the center of the cell monolayer.
-
Wash the wells with PBS to remove any detached cells.
-
-
Treatment:
-
Replace the medium with fresh medium containing different concentrations of this compound or vehicle control.
-
-
Image Acquisition:
-
Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
-
Data Analysis:
-
Measure the width of the wound at different time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the following formula:
-
% Wound Closure = [ (Initial Wound Area - Wound Area at Time T) / Initial Wound Area ] x 100
-
-
Western Blotting for MMP-2 and MMP-9
This technique is used to determine the effect of this compound on the expression levels of key matrix metalloproteinases.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MMP-2, MMP-9, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MMP-2, MMP-9, and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the expression of MMP-2 and MMP-9 to the loading control.
-
Visualizations
The following diagrams illustrate the DDR1 signaling pathway, its role in cancer cell invasion, and the experimental workflows described.
Caption: DDR1 Signaling Pathway in Cancer Cell Invasion.
Caption: Transwell Invasion Assay Workflow.
Caption: Western Blotting Workflow for MMPs.
References
- 1. shoppinggou.com [shoppinggou.com]
- 2. Overexpression of DDR1 Promotes Migration, Invasion, Though EMT-Related Molecule Expression and COL4A1/DDR1/MMP-2 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The discoidin domain receptor tyrosine kinase DDR1 in arterial wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discoidin domain receptor 1 promotes Th17 cell migration by activating the RhoA/ROCK/MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of DDR1-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDR1-IN-5 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and invasion.[1] Dysregulation of DDR1 signaling is implicated in various pathological conditions, including cancer, fibrosis, and inflammation.[2] These application notes provide detailed protocols for the in vivo delivery of this compound to facilitate preclinical research and drug development efforts targeting DDR1.
Chemical Properties of this compound
| Property | Value | Reference |
| IC50 (DDR1) | 7.36 nM | [1] |
| IC50 (DDR1b autophosphorylation, Y513) | 4.1 nM | [1] |
| Molecular Weight | Not available in search results | |
| Chemical Structure | Contains an alkyne group, making it suitable for click chemistry. | [1] |
In Vivo Delivery of DDR1 Inhibitors: A Comparative Overview
While specific in vivo pharmacokinetic data for this compound is not publicly available, data from studies on other selective DDR1 inhibitors can provide valuable guidance for experimental design.
| Inhibitor | Animal Model | Administration Route | Dosage | Key Findings | Reference |
| 7f (a 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivative) | Orthotopic mouse models of pancreatic cancer | Oral (p.o.), twice daily | 25 and 50 mg/kg | Significant inhibition of tumor progression. Good oral bioavailability (89.9%). | [3] |
| KI-301690 | Pancreatic xenograft mouse model | Intraperitoneal (i.p.), five times a week | 30 mg/kg | Synergistic anticancer activity with gemcitabine. | [4] |
| 7rh | Syngeneic mouse model of lung adenocarcinoma | Intraperitoneal (i.p.), daily | 8 mg/kg | Increased tumor growth in this specific model, suggesting complex roles of DDR1 in the tumor microenvironment. | [5] |
| DDR1-IN-1 | Not Specified | Oral (p.o.) | ≥5 mg/mL in CMC-Na | A suggested formulation for oral administration. | [6] |
Signaling Pathway of DDR1
The activation of DDR1 by its ligand, collagen, triggers a cascade of downstream signaling events that regulate various cellular processes. Understanding this pathway is critical for interpreting the effects of DDR1 inhibition.
Caption: DDR1 Signaling Pathway.
Experimental Protocols
Given that this compound is a small molecule inhibitor, likely with hydrophobic properties similar to other kinase inhibitors, the following protocols are proposed for its in vivo delivery.
Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of this compound for oral or intraperitoneal administration in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Corn oil
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile phosphate-buffered saline (PBS) or sterile water
Protocol 1: Formulation for Intraperitoneal (i.p.) Injection
This formulation is suitable for achieving rapid systemic exposure.
-
Prepare a stock solution of this compound in DMSO at a concentration of 10-20 mg/mL.
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube. A common ratio is 10% DMSO, 40% PEG300.
-
Vortex the mixture until the solution is clear.
-
Add Tween 80 to the mixture (e.g., to a final concentration of 5%).
-
Vortex again until the solution is clear.
-
Add sterile PBS or sterile water to achieve the final desired concentration, making up the remaining volume (e.g., 45%).
-
Vortex thoroughly before each injection to ensure a homogenous suspension.
Protocol 2: Formulation for Oral (p.o.) Gavage
This formulation is suitable for studies requiring daily dosing over a longer period.
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. This may require heating and stirring to fully dissolve.
-
Suspend the this compound powder in the 0.5% CMC-Na solution to the desired final concentration (e.g., 5 mg/mL).[6]
-
Vortex or sonicate the suspension until it is uniform. Maintain stirring during administration to prevent settling.
Alternative Oral Formulation:
-
Dissolve this compound in a small amount of DMSO.
-
Add corn oil to the DMSO solution to achieve the final desired volume and concentration. A common ratio is 10% DMSO and 90% corn oil.[6]
-
Vortex thoroughly before administration.
Experimental Workflow for In Vivo Efficacy Study
The following workflow outlines a typical preclinical study to evaluate the efficacy of this compound in a cancer model.
Caption: In Vivo Efficacy Study Workflow.
Concluding Remarks
The provided protocols and data serve as a comprehensive guide for researchers initiating in vivo studies with this compound. The choice of formulation and administration route will depend on the specific experimental goals, the animal model used, and the desired pharmacokinetic profile. It is recommended to perform initial tolerability and pharmacokinetic studies to determine the optimal dosing regimen for the specific model system. The potent and selective nature of this compound makes it a valuable tool for elucidating the in vivo functions of DDR1 and for exploring its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Revolutionizing Cancer Treatment: The Synergistic Potential of DDR1-IN-5 and Chemotherapy
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cancer, researchers and drug development professionals are continuously seeking innovative strategies to enhance the efficacy of existing treatments. A promising new frontier lies in the combination of targeted therapies with conventional chemotherapy. This application note delves into the experimental design for utilizing DDR1-IN-5, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), in conjunction with standard chemotherapeutic agents. The overarching goal is to overcome chemoresistance and improve therapeutic outcomes in various cancer types.
DDR1, a receptor tyrosine kinase, is increasingly implicated in tumor progression, metastasis, and the development of resistance to chemotherapy.[1][2][3] Its overexpression is correlated with a poor prognosis in several cancers, including pancreatic, lung, and breast cancer.[1] The inhibition of DDR1 has been shown to sensitize cancer cells to the cytotoxic effects of chemotherapy, offering a compelling rationale for combination therapy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design, protocols, and data interpretation for evaluating the synergistic potential of this compound and chemotherapy.
Mechanism of Action and Rationale for Combination Therapy
DDR1 is activated by collagen, a major component of the tumor microenvironment. This activation triggers downstream signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, which promote cell survival, proliferation, and invasion.[4] Furthermore, DDR1 signaling has been shown to contribute to chemoresistance by upregulating survival signals and inhibiting apoptosis.[1][5]
This compound is a selective inhibitor that targets the kinase activity of DDR1. By blocking this activity, this compound can disrupt the pro-survival signaling cascades initiated by collagen binding. The rationale for combining this compound with chemotherapy is twofold:
-
Sensitization to Chemotherapy: By inhibiting DDR1-mediated survival pathways, this compound can lower the threshold for chemotherapy-induced apoptosis, making cancer cells more susceptible to the cytotoxic effects of these agents.
-
Overcoming Chemoresistance: In tumors where DDR1 is overexpressed, its inhibition can reverse the resistance mechanisms that render chemotherapy ineffective.
Data Presentation: Synergistic Effects of DDR1 Inhibition with Chemotherapy
While specific quantitative data for this compound in combination with chemotherapy is not yet widely published, studies on other selective DDR1 inhibitors, such as KI-301690 and 7rh, provide strong evidence for synergistic interactions. The following tables summarize key findings from these studies, which can serve as a benchmark for experiments with this compound.
Table 1: In Vitro Synergy of the DDR1 Inhibitor KI-301690 with Gemcitabine in Pancreatic Cancer Cells [1]
| Cell Line | Drug Combination | Combination Index (CI) | Interpretation |
| PANC-1 | 10 μM KI-301690 + 0.5 μM Gemcitabine | 0.50 | Synergy |
| MIA PaCa-2 | 10 μM KI-301690 + 0.5 μM Gemcitabine | 0.87 | Synergy |
A Combination Index (CI) value < 1 indicates a synergistic effect.
Table 2: In Vivo Efficacy of the DDR1 Inhibitor 7rh in Combination with Chemotherapy in a Pancreatic Cancer Xenograft Model [3]
| Treatment Group | Tumor Burden Reduction | Improvement in Chemoresponse |
| Vehicle | - | - |
| 7rh Monotherapy | Significant | - |
| Chemotherapy (Gemcitabine + nab-Paclitaxel) | Significant | - |
| 7rh + Chemotherapy | Strikingly Significant | Markedly Improved |
Experimental Protocols
The following protocols provide a framework for evaluating the combination of this compound with various chemotherapeutic agents.
In Vitro Protocols
1. Cell Viability and Synergy Assessment
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a chosen chemotherapeutic agent (e.g., cisplatin, gemcitabine, paclitaxel) individually and in combination, and to quantify the synergy of the combination.
-
Materials:
-
Cancer cell lines with known DDR1 expression levels.
-
This compound.
-
Chemotherapeutic agent.
-
Cell culture medium and supplements.
-
96-well plates.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo).
-
CompuSyn or similar software for synergy analysis.
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound alone, the chemotherapeutic agent alone, and a combination of both at a constant ratio.
-
Incubate for a period relevant to the cell line and drug (typically 48-72 hours).
-
Measure cell viability using a suitable assay.
-
Calculate the IC50 values for each agent alone and in combination.
-
Use the dose-response data to calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
2. Western Blot Analysis of Downstream Signaling
-
Objective: To investigate the effect of this compound and chemotherapy, alone and in combination, on the phosphorylation status of key proteins in the DDR1 signaling pathway.
-
Materials:
-
Cancer cell lines.
-
This compound.
-
Chemotherapeutic agent.
-
Collagen I.
-
Lysis buffer.
-
Primary and secondary antibodies for p-DDR1, DDR1, p-PYK2, PYK2, p-FAK, FAK, p-AKT, AKT, p-ERK, and ERK.
-
-
Procedure:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with this compound for a specified time (e.g., 1 hour).
-
Stimulate cells with collagen I to activate DDR1 signaling.
-
Treat cells with the chemotherapeutic agent, alone or in combination with this compound, for the desired duration.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target proteins, followed by HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescence detection system.
-
In Vivo Protocol
1. Xenograft Tumor Model
-
Objective: To evaluate the in vivo efficacy of this compound in combination with chemotherapy on tumor growth in a xenograft mouse model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Cancer cell line for tumor implantation.
-
This compound formulated for in vivo administration.
-
Chemotherapeutic agent.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: Vehicle control, this compound alone, chemotherapy alone, and this compound + chemotherapy.
-
Administer treatments according to a pre-determined schedule and dosage.
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor animal weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Visualizations
Signaling Pathway Diagram
Caption: DDR1 signaling pathway and points of therapeutic intervention.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound and chemotherapy combination.
Conclusion
The combination of the selective DDR1 inhibitor, this compound, with standard chemotherapy presents a highly promising strategy to enhance anti-cancer efficacy and overcome chemoresistance. The experimental designs and protocols outlined in this application note provide a robust framework for the preclinical evaluation of this therapeutic approach. By elucidating the synergistic effects and the underlying molecular mechanisms, researchers can pave the way for the clinical development of this novel combination therapy, ultimately offering new hope for cancer patients.
References
- 1. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of discoidin domain receptor 1 reduces collagen-mediated tumorigenicity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for Ddr1-IN-5 in In Vitro Matrix Remodeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and plays a pivotal role in cell adhesion, proliferation, migration, and extracellular matrix (ECM) remodeling.[1][2] Dysregulation of DDR1 signaling is implicated in various pathological conditions, including fibrosis and cancer, making it an attractive therapeutic target.[3][4] Ddr1-IN-5 is a potent and selective inhibitor of DDR1, offering a valuable tool for investigating the role of DDR1 in cellular processes and for preclinical drug development.[5] These application notes provide detailed protocols for utilizing this compound to study its effects on matrix remodeling in vitro.
Mechanism of Action
DDR1 is activated upon binding to collagen, leading to its autophosphorylation and the initiation of downstream signaling cascades. These pathways, including the PI3K/AKT and MAPK/ERK pathways, regulate the expression and activity of matrix metalloproteinases (MMPs), enzymes crucial for ECM degradation and remodeling.[4][6] DDR1 signaling also influences cell adhesion to the ECM and cell migration.[1][7] this compound exerts its effects by binding to the kinase domain of DDR1, thereby preventing its autophosphorylation and blocking downstream signaling. This inhibition leads to reduced collagen deposition, decreased MMP activity, and impaired cell migration and invasion.
Quantitative Data
The following tables summarize the quantitative data for this compound and the general effects of DDR1 inhibition on matrix remodeling processes.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (DDR1) | 7.36 nM | In vitro kinase assay | [5] |
| IC50 (DDR1b autophosphorylation, Y513) | 4.1 nM | Cellular assay | [5] |
| IC50 (Collagen Production) | 62 nM | Human Hepatic Stellate Cells (LX-2) | [5] |
| CC50 (Cytotoxicity) | >40 µM | Human Hepatic Stellate Cells (LX-2) | [5] |
Table 2: Effects of DDR1 Inhibition on Matrix Remodeling Parameters
| Parameter | Effect of DDR1 Inhibition | Method | Reference |
| Collagen Deposition | Reduced | Trichrome Staining | [4] |
| MMP-2 Activity | Reduced | Gelatin Zymography | [8] |
| MMP-9 Activity | Reduced | Gelatin Zymography | [8] |
| Cell Migration | Reduced by ~45% (siRNA) | Transwell Assay | |
| Cell Invasion | Reduced by 24-41% (siRNA) | Transwell Assay with Collagen I | |
| AKT Phosphorylation | Reduced by ~75% | Western Blot | |
| ERK Phosphorylation | Reduced by ~65% | Western Blot |
Signaling Pathways and Experimental Workflow
Diagram 1: DDR1 Signaling Pathway in Matrix Remodeling
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wound healing migration assay (Scratch assay) [protocols.io]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]
- 8. Scratch Wound Healing Assay [bio-protocol.org]
Protocol for Assessing Ddr1-IN-5 Cytotoxicity: Application Notes and Experimental Procedures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ddr1-IN-5 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival.[1][2] Dysregulation of DDR1 signaling is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][3][4][5][6] This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound in relevant cell lines.
This compound: Mechanism of Action
This compound selectively inhibits the kinase activity of DDR1 with a reported IC50 of 7.36 nM.[2] It also inhibits the auto-phosphorylation of DDR1b at tyrosine 513 (Y513) with an IC50 of 4.1 nM.[2] By blocking the catalytic function of DDR1, this compound can modulate downstream signaling pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, thereby impacting cell fate.
Data Presentation: this compound Activity
The following table summarizes the known inhibitory and cytotoxic concentrations of this compound. This data serves as a reference for designing cytotoxicity experiments.
| Parameter | Value | Cell Line | Notes |
| DDR1 Inhibition (IC50) | 7.36 nM | - | Biochemical assay |
| DDR1b Autophosphorylation (Y513) Inhibition (IC50) | 4.1 nM | - | Biochemical assay |
| Collagen Production Inhibition (IC50) | 62 nM | LX-2 (human hepatic stellate cells) | 24-hour treatment |
| Cytotoxicity (CC50) | > 40 µM | LX-2 (human hepatic stellate cells) | 72-hour treatment |
Table 1: Summary of this compound in vitro activity. Data sourced from MedchemExpress.[2]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
DDR1 Signaling Pathway
The following diagram illustrates the key signaling pathways downstream of DDR1 activation, which can be inhibited by this compound.
References
- 1. Discoidin domain receptors orchestrate cancer progression: A focus on cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discoidin domain receptor 1 is associated with poor prognosis of non-small cell lung cancer and promotes cell invasion via epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Immune Cell Infiltration Models Using Ddr1-IN-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ddr1-IN-5, a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), to investigate immune cell infiltration in various research models. This document includes an overview of the mechanism of action, detailed experimental protocols, and expected outcomes with supporting data.
Introduction to DDR1 and its Role in Immune Infiltration
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen, a major component of the extracellular matrix (ECM).[1][2] Upregulated expression of DDR1 is observed in a variety of cancers, including gastric, breast, ovarian, and lung cancer.[3][4] This overexpression is often correlated with poor prognosis and is implicated in tumor progression, metastasis, and therapeutic resistance.[4][5]
A critical role of DDR1 in cancer biology is its ability to modulate the tumor microenvironment (TME) to create an immunosuppressive landscape.[3][6] High DDR1 expression is associated with reduced infiltration of anti-tumor immune cells, such as CD4+ and CD8+ T cells.[1][6] This immune exclusion is mediated, in part, by DDR1's ability to promote the alignment of collagen fibers, creating a physical barrier that hinders T cell penetration into the tumor.[3] Furthermore, DDR1 signaling influences the production of various cytokines and chemokines, further shaping the immune context of the TME. For instance, DDR1 activation can promote the production of pro-inflammatory cytokines like IL-6 while inhibiting the synthesis of T cell-activating cytokines such as IL-18.[6][7]
This compound: A Selective Inhibitor of DDR1
This compound is a potent and selective small molecule inhibitor of DDR1 with a reported IC50 of 7.36 nM.[7] It also inhibits the auto-phosphorylation of DDR1b (Y513) with an IC50 of 4.1 nM.[7] By targeting the kinase activity of DDR1, this compound offers a powerful tool to dissect the role of DDR1 in immune cell infiltration and to explore its therapeutic potential in reversing immune exclusion in cancer models.
Data Presentation: Quantitative Effects of DDR1 Inhibition on Immune Infiltration
The following tables summarize quantitative data from studies investigating the impact of DDR1 inhibition or knockout on immune cell populations and cytokine/chemokine expression. While not all studies utilized this compound specifically, the data provides expected outcomes for DDR1-targeted interventions.
Table 1: Effect of DDR1 Modulation on Immune Cell Infiltration
| Cell Type | Model System | DDR1 Modulation | Change in Infiltration | Reference |
| CD4+ T Cells | Colorectal Cancer Xenograft | DDR1 Overexpression | Decreased Infiltration | [6] |
| CD8+ T Cells | Colorectal Cancer Xenograft | DDR1 Overexpression | Decreased Infiltration | [6] |
| F4/80+ Macrophages | Unilateral Ureteral Obstruction (UUO) in mice | DDR1 Knockout | Reduced Accumulation | [5] |
| CD3+ T Cells | Unilateral Ureteral Obstruction (UUO) in mice | DDR1 Knockout | Reduced Infiltration | [5] |
Table 2: Effect of DDR1 Modulation on Cytokine and Chemokine Expression
| Cytokine/Chemokine | Model System | DDR1 Modulation | Change in Expression | Reference |
| IL-18 | Colorectal Cancer Cells | DDR1 Overexpression | Decreased Synthesis | [6] |
| IFN-γ | Co-culture of CD8+ T cells and colorectal cancer cells | DDR1 Overexpression in cancer cells | Suppressed Synthesis in T cells | [6] |
| CCL4 | Pancreatic Adenocarcinoma Cells | DDR1 Downregulation | Enhanced Expression | [8] |
| CCL5 | Pancreatic Adenocarcinoma Cells | DDR1 Downregulation | Enhanced Expression | [8] |
| CXCL10 | Pancreatic Adenocarcinoma Cells | DDR1 Downregulation | Enhanced Expression | [8] |
| IL-6 | Co-culture of stromal and tumor cells | DDR1 Knockout in stromal cells | Reduced Production | [2] |
| IFN-γ | Unilateral Ureteral Obstruction (UUO) in mice | DDR1 Knockout | Blunted Expression | [5] |
| MCP-1/CCL2 | Unilateral Ureteral Obstruction (UUO) in mice | DDR1 Knockout | Blunted Expression | [5] |
| TNF-α | Unilateral Ureteral Obstruction (UUO) in mice | DDR1 Knockout | Blunted Expression | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on immune cell infiltration.
Protocol 1: In Vitro T Cell Migration Assay (Transwell Assay)
This assay assesses the ability of this compound to enhance T cell migration towards cancer cells.
Materials:
-
Cancer cell line of interest (e.g., expressing high levels of DDR1)
-
Activated human or murine T cells
-
This compound (solubilized in DMSO)
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cell culture medium
-
Chemoattractant (e.g., CXCL10, if needed)
-
Flow cytometer or plate reader for quantification
Procedure:
-
Cancer Cell Seeding: Seed cancer cells in the lower chamber of a 24-well plate and culture until they form a confluent monolayer.
-
This compound Treatment: Treat the cancer cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) or vehicle control (DMSO) for 24-48 hours.
-
T Cell Preparation: Isolate and activate T cells according to standard protocols.
-
Transwell Setup: Place the Transwell inserts into the wells containing the treated cancer cells.
-
T Cell Addition: Add the activated T cells to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C for 4-24 hours to allow for T cell migration.
-
Quantification:
-
Flow Cytometry: Collect the cells from the lower chamber and count the number of migrated T cells using a flow cytometer.
-
Plate Reader: Alternatively, label the T cells with a fluorescent dye (e.g., Calcein-AM) before adding them to the upper chamber. After incubation, measure the fluorescence in the lower chamber using a plate reader.
-
-
Data Analysis: Calculate the percentage of migrated T cells for each treatment condition relative to the total number of T cells added.
Expected Outcome: Treatment with this compound is expected to increase the migration of T cells towards the cancer cells in a dose-dependent manner.
Protocol 2: In Vivo Tumor Model to Assess Immune Cell Infiltration
This protocol outlines an in vivo study to evaluate the effect of this compound on tumor growth and immune cell infiltration in a syngeneic mouse model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., MC38, B16F10)
-
Immunocompetent mice (e.g., C57BL/6)
-
This compound
-
Vehicle control (e.g., a solution of DMSO, Tween 80, and saline)
-
Calipers for tumor measurement
-
Materials for tissue processing (see Protocols 3 and 4)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. A starting point for dosing can be extrapolated from studies with similar small molecule DDR1 inhibitors, such as 1-10 mg/kg of 7rh.[9] The vehicle control should be administered to the control group.
-
Endpoint: Continue treatment for a specified period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined endpoint.
-
Tumor and Spleen Collection: At the end of the study, euthanize the mice and collect the tumors and spleens for further analysis.
-
Analysis:
-
Tumor Growth: Plot tumor growth curves for each group.
-
Immunohistochemistry (IHC): Process a portion of the tumor for IHC analysis of immune cell markers (see Protocol 3).
-
Flow Cytometry: Process the remaining tumor tissue and spleens to generate single-cell suspensions for flow cytometry analysis (see Protocol 4).
-
Expected Outcome: this compound treatment is expected to slow tumor growth and increase the infiltration of CD4+ and CD8+ T cells into the tumor microenvironment.
Protocol 3: Immunohistochemistry (IHC) for Immune Cell Markers
This protocol is for the visualization and quantification of immune cells within tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Primary antibodies against immune cell markers (e.g., anti-CD4, anti-CD8, anti-F4/80)
-
Secondary antibodies conjugated to a reporter enzyme (e.g., HRP)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a blocking buffer (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Develop the signal using a DAB substrate kit.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.
-
Imaging and Analysis: Acquire images using a microscope and quantify the number of positive cells per unit area using image analysis software.
Expected Outcome: Increased numbers of CD4+ and CD8+ T cells are expected in the tumor sections from the this compound treated group compared to the control group.
Protocol 4: Flow Cytometry for Immune Cell Profiling
This protocol allows for the detailed quantification of various immune cell populations within the tumor and spleen.
Materials:
-
Fresh tumor tissue and spleen
-
Collagenase/DNase digestion buffer
-
FACS buffer (PBS with 2% FBS)
-
Red blood cell lysis buffer
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, CD11b)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Tumor: Mince the tumor tissue and digest with a collagenase/DNase buffer to obtain a single-cell suspension. Filter the suspension through a cell strainer.
-
Spleen: Mechanically dissociate the spleen and pass through a cell strainer to obtain a single-cell suspension.
-
-
Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer.
-
Cell Counting: Count the viable cells using a hemocytometer or an automated cell counter.
-
Fc Receptor Blocking: Block Fc receptors to prevent non-specific antibody binding.
-
Surface Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the surface markers of interest.
-
Intracellular Staining (if applicable): For intracellular markers like FoxP3, fix and permeabilize the cells before incubating with the specific antibody.
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software to quantify the percentages and absolute numbers of different immune cell populations.
Expected Outcome: An increase in the percentage and number of tumor-infiltrating CD4+ and CD8+ T cells, and potentially a shift in macrophage polarization, is expected in the this compound treated group.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of this compound in studying immune cell infiltration.
Caption: DDR1 signaling pathway leading to immune exclusion and the inhibitory action of this compound.
Caption: Experimental workflow for studying the effects of this compound on immune cell infiltration.
Caption: Logical relationship of DDR1's role in immune exclusion and its reversal by this compound.
References
- 1. Cell-based Assay for Recruitment of DDR1 to Collagen-coated Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor-extrinsic discoidin domain receptor 1 promotes mammary tumor growth by regulating adipose stromal interleukin 6 production in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumour DDR1 promotes collagen fibre alignment to instigate immune exclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DDR1-induced neutrophil extracellular traps drive pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discoidin Domain Receptor 1 Is a Major Mediator of Inflammation and Fibrosis in Obstructive Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DDR1 functions as an immune negative factor in colorectal cancer by regulating tumor‐infiltrating T cells through IL‐18 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Inhibition of discoidin domain receptor 1 reduces collagen-mediated tumorigenicity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ddr1-IN-5 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Ddr1-IN-5, a selective Discoidin Domain Receptor 1 (DDR1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For optimal results, it is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1]
Q2: What is the maximum stock concentration of this compound in DMSO?
A2: this compound can be dissolved in DMSO at a concentration of 2.78 mg/mL (6.40 mM).[1] To achieve this concentration, warming the solution to 60°C and using sonication is recommended.[1]
Q3: Is this compound soluble in aqueous solutions like PBS or cell culture media?
A3: There is currently no readily available data on the aqueous solubility of this compound in buffers such as PBS or in various cell culture media. It is common for kinase inhibitors to have low aqueous solubility. To work with this compound in aqueous-based assays, it is standard practice to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous buffer or media. It is critical to ensure the final DMSO concentration is low enough to not affect the experimental system (typically well below 1%).
Q4: How should I store the solid this compound compound?
A4: The solid this compound compound should be stored at 4°C in a sealed container, protected from moisture and light.[1]
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C, where they are stable for up to 6 months. For short-term storage, aliquots can be kept at -20°C for up to 1 month.[1]
Troubleshooting Guides
Issue 1: this compound Precipitates in Aqueous Solution
Possible Cause: The aqueous solubility of this compound is low, and the final concentration in your experiment may have exceeded its solubility limit. The final concentration of DMSO may also be too low to maintain solubility.
Troubleshooting Steps:
-
Lower the Final Concentration: Try using a lower final concentration of this compound in your aqueous medium.
-
Increase Final DMSO Concentration: If your experimental system allows, slightly increasing the final percentage of DMSO may help to keep the compound in solution. Be sure to include an appropriate vehicle control with the same final DMSO concentration.
-
Sonication: Briefly sonicate the final solution to aid in the dissolution of any small precipitates.
-
Fresh Dilutions: Prepare fresh dilutions from your DMSO stock solution immediately before each experiment.
Issue 2: Inconsistent Experimental Results
Possible Cause: This could be due to the degradation of this compound in your stock solution or experimental setup. Stability can be affected by factors such as temperature, light exposure, and the composition of the solvent.
Troubleshooting Steps:
-
Use Freshly Prepared Stock Solutions: If you have been using a stock solution stored for an extended period, prepare a fresh stock from solid this compound.
-
Aliquot Stock Solutions: Ensure that your DMSO stock is aliquoted and that you are using a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles.
-
Protect from Light: Minimize the exposure of both stock solutions and experimental setups containing this compound to light.
-
Perform a Stability Test: If you continue to see inconsistencies, you may need to perform a simple stability test under your specific experimental conditions (see Experimental Protocols section).
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |
| DMSO | 2.78[1] | 6.40[1] | Ultrasonic and warming and heat to 60°C[1] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature (°C) | Duration | Notes |
| Solid | 4[1] | Not specified | Sealed storage, away from moisture and light[1] |
| In DMSO | -80[1] | 6 months[1] | Sealed storage, away from moisture and light[1] |
| In DMSO | -20[1] | 1 month[1] | Sealed storage, away from moisture and light[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath or heat block
-
Sonicator
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 6.40 mM stock, add the corresponding volume of DMSO to your weighed this compound).
-
Vortex the solution vigorously for 1-2 minutes.
-
Warm the solution to 60°C using a water bath or heat block for 5-10 minutes.
-
Sonicate the solution for 10-15 minutes.
-
Visually inspect the solution to ensure that all the solid has dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Protocol for Assessing the Stability of this compound in Solution
Objective: To determine the stability of this compound in a specific solvent or experimental buffer over time and under different storage conditions.
Materials:
-
Prepared this compound stock solution in DMSO
-
Solvent or buffer of interest (e.g., PBS, cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubators or storage chambers at desired temperatures
-
Light-protected and clear vials
Procedure:
-
Preparation of Test Solutions:
-
Dilute the this compound DMSO stock solution into the solvent or buffer of interest to a final concentration suitable for HPLC analysis.
-
Prepare multiple identical samples for analysis at different time points and conditions.
-
-
Storage Conditions:
-
Store the test solutions under the desired conditions (e.g., 4°C, room temperature, 37°C).
-
To assess light sensitivity, wrap some vials in aluminum foil and expose others to ambient light.
-
-
Time Points:
-
Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
HPLC Analysis:
-
At each time point, inject an aliquot of the test solution into the HPLC system.
-
Use a suitable mobile phase to achieve good separation of the this compound peak from any potential degradation products.
-
Monitor the peak area of this compound at a specific wavelength.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at time 0.
-
Calculate the percentage of this compound remaining at each time point.
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Visualizations
Caption: Simplified DDR1 Signaling Pathway.
References
Technical Support Center: Ddr1-IN-5 In Vivo Studies
Welcome to the technical support center for in vivo studies involving Ddr1-IN-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase.[1] Its primary mechanism of action is the inhibition of DDR1 auto-phosphorylation, which blocks downstream signaling pathways involved in cell proliferation, migration, and survival.[1] DDR1 is activated by collagen, a major component of the extracellular matrix, and its dysregulation is implicated in various cancers.
Q2: What are the reported IC50 values for this compound?
A2: this compound has been shown to inhibit DDR1 with an IC50 of 7.36 nM and the auto-phosphorylation of DDR1b (Y513) with an IC50 of 4.1 nM.[1]
Troubleshooting Guide
Problem 1: Poor Solubility and Formulation for In Vivo Administration
Q: I am having difficulty dissolving this compound for my in vivo study. What are the recommended formulation strategies?
A: Like many small molecule kinase inhibitors, this compound is likely to have poor aqueous solubility, which can pose a challenge for achieving the desired concentration for in vivo administration. Here are some common formulation strategies to consider:
-
Co-solvent Systems: A common approach is to first dissolve the compound in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute it with a vehicle suitable for animal administration, such as corn oil or a solution of polyethylene glycol (PEG), Tween 80, and saline.
-
Suspensions: If the compound is not fully soluble, a homogenous suspension can be prepared. This typically involves using a vehicle like carboxymethylcellulose (CMC) in saline. It is crucial to ensure the suspension is uniform before each administration to guarantee consistent dosing.
-
Lipid-Based Formulations: For oral administration, lipid-based formulations can enhance the absorption of poorly water-soluble drugs.[2] These formulations can improve bioavailability by increasing the solubilization of the drug in the gastrointestinal tract.[2]
Experimental Protocol: General Formulation for a Poorly Soluble Kinase Inhibitor
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of 100% DMSO.
-
For a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline formulation:
-
Add the PEG300 to the DMSO solution and mix thoroughly.
-
Add the Tween 80 and mix until the solution is clear.
-
Finally, add the saline and mix to create a homogenous solution.
-
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication may be necessary. Always visually inspect the solution for any precipitates before administration.
Problem 2: Lack of Efficacy in In Vivo Models
Q: My in vivo study with this compound is not showing the expected anti-tumor effect. What are the potential reasons and how can I troubleshoot this?
A: A lack of efficacy in in vivo models can stem from several factors, from suboptimal dosing to the biological context of the tumor model.
-
Suboptimal Dosing or Bioavailability: The administered dose may not be reaching a therapeutic concentration in the tumor tissue. It is important to perform pharmacokinetic (PK) studies to determine the half-life, clearance, and bioavailability of the compound. If PK data is unavailable, a dose-escalation study can help identify an effective and well-tolerated dose.
-
Tumor Model Selection: The expression and activation of DDR1 can vary significantly between different tumor types and even between different cell lines of the same cancer.[3] It is crucial to use a tumor model with confirmed high DDR1 expression and collagen-rich stroma for DDR1-targeted therapy to be effective.
-
Drug Resistance: Cancer cells can develop resistance to kinase inhibitors through various mechanisms, including mutations in the target kinase or activation of alternative signaling pathways.[4] Combining this compound with other chemotherapeutic agents may enhance its efficacy and overcome potential resistance.[5]
Problem 3: Off-Target Effects and Toxicity
Q: I am observing unexpected toxicity in my animal models treated with this compound. How can I determine if this is due to off-target effects?
A: While this compound is described as a selective DDR1 inhibitor, off-target activity is a common issue with small molecule kinase inhibitors and can lead to toxicity.
-
Kinome Profiling: A broad kinase panel screening can identify other kinases that are inhibited by this compound at concentrations relevant to the in vivo study. This can help to predict potential off-target effects.
-
Dose Reduction: If toxicity is observed, reducing the dose or the frequency of administration may alleviate the adverse effects while maintaining therapeutic efficacy.
-
Histopathological Analysis: A thorough histopathological examination of major organs from treated and control animals can help identify any tissue damage or abnormalities caused by the compound.
-
Monitor for Common Kinase Inhibitor-Related Toxicities: Common toxicities associated with kinase inhibitors include gastrointestinal issues, hematological abnormalities, and cardiotoxicity.[6][7] Regular monitoring of animal weight, behavior, and complete blood counts can provide early indications of toxicity.
Quantitative Data Summary
| Compound | Target | IC50 | Reference |
| This compound | DDR1 | 7.36 nM | [1] |
| This compound | DDR1b (Y513) Autophosphorylation | 4.1 nM | [1] |
| DDR1-IN-1 | DDR1 | 105 nM | [8][9] |
| DDR1-IN-1 | DDR2 | 413 nM | [8] |
| DDR1-IN-2 | DDR1 | 47 nM | [8] |
| DDR1-IN-2 | DDR2 | 145 nM | [8] |
Experimental Protocols
General Protocol for an In Vivo Xenograft Study with a DDR1 Inhibitor
-
Cell Culture and Implantation:
-
Culture a human cancer cell line with high DDR1 expression (e.g., AsPC-1 for pancreatic cancer) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
-
Subcutaneously or orthotopically inject the cell suspension into immunocompromised mice (e.g., NOD-SCID or nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the this compound formulation as described in the formulation troubleshooting section.
-
Administer the inhibitor and vehicle control to the respective groups via the chosen route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
-
Monitoring and Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be collected for pharmacodynamic studies (e.g., Western blot for p-DDR1) and histopathological analysis.
-
Visualizations
Caption: A diagram of the DDR1 signaling pathway and its inhibition by this compound.
Caption: A typical experimental workflow for an in vivo xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of discoidin domain receptor 1 reduces collagen-mediated tumorigenicity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. a-comprehensive-review-of-clinical-cardiotoxicity-incidence-of-fda-approved-small-molecule-kinase-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 7. Small Molecule Protein Kinase Inhibitors and their Effects on the Immune System: Implications for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Ddr1-IN-5 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ddr1-IN-5 and related compounds. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase. Its close analog, Ddr1-IN-1, has an IC50 of 105 nM for DDR1 and is approximately 4-fold less potent against the related DDR2 kinase (IC50 = 413 nM).[1][2][3] Ddr1-IN-2 is a more potent analog with an IC50 of 47 nM for DDR1 and 145 nM for DDR2.[4]
Q2: What are the known off-target effects of Ddr1-IN-1 and its analogs?
While Ddr1-IN-1 is known for its high selectivity, kinome-wide profiling has identified potential off-targets.[5] At a concentration of 1 µM, Ddr1-IN-1 shows a very high selectivity score (S(1) of 0.01), with minor binding observed for ABL, KIT, and PDGFRβ; however, these interactions were not confirmed in subsequent enzymatic assays.[5] The more potent analog, Ddr1-IN-2, is less selective (S(1) at 1 µM of 0.07) and has been shown to potentially inhibit other kinases including Abl, BLK, CSK, EGFR, LCK, and PDGFRβ.[5]
Q3: How can I be sure that the observed phenotype in my experiment is due to DDR1 inhibition and not an off-target effect?
To confirm that the observed cellular effects are due to the inhibition of DDR1, several strategies can be employed:
-
Use of an inhibitor-resistant mutant: A well-established method is to use a version of DDR1 that is resistant to the inhibitor. For Ddr1-IN-1, the G707A mutation in the hinge region of DDR1 confers more than 20-fold resistance.[5][6] If the inhibitor fails to produce the same phenotype in cells expressing the G707A mutant, it strongly suggests the effect is on-target.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of the inhibitor to the target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
Troubleshooting Guides
Issue: Unexpected or inconsistent experimental results.
Possible Cause: Off-target effects of the inhibitor.
Troubleshooting Steps:
-
Verify On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with DDR1 in your specific cellular model and at the concentration used.
-
Perform a Dose-Response Experiment: Titrate the concentration of this compound. On-target effects should typically occur at concentrations consistent with the inhibitor's known potency (EC50 in cells is 86 nM for Ddr1-IN-1).[2] Effects observed only at much higher concentrations are more likely to be due to off-target activities.
-
Validate with an Inhibitor-Resistant Mutant: Generate and validate a cell line expressing the G707A mutant of DDR1.[5][6] Repeat the key experiments in this cell line. The absence of the phenotype upon inhibitor treatment in the mutant cell line is strong evidence for on-target activity.
Issue: Difficulty in interpreting the specificity of this compound in your system.
Possible Cause: Lack of quantitative data on off-target effects in your specific experimental context.
Troubleshooting Steps:
-
Consult Kinome Scan Data: Refer to the quantitative data from kinome-wide selectivity profiling to understand the potential off-targets of Ddr1-IN-1 and Ddr1-IN-2 (as proxies for this compound).
-
Counter-Screening: If a specific off-target is suspected based on the kinome scan data and is expressed in your cell system, test the effect of a more selective inhibitor for that off-target to see if it phenocopies the effects of this compound.
Data Presentation
Table 1: On-Target and Off-Target Profile of Ddr1-IN-1
| Target | IC50 / EC50 (nM) | Selectivity Score (S(1) @ 1µM) | Notes |
| DDR1 | 105 (IC50) | 0.01 | Primary target.[2] |
| 86 (EC50) | Cellular potency for autophosphorylation inhibition.[2] | ||
| DDR2 | 413 (IC50) | ~4-fold less potent than against DDR1.[1] | |
| ABL | Not confirmed | Potential off-target from KinomeScan, not validated by enzymatic assay.[5] | |
| KIT | Not confirmed | Potential off-target from KinomeScan, not validated by enzymatic assay.[5] | |
| PDGFRβ | Not confirmed | Potential off-target from KinomeScan, not validated by enzymatic assay.[5] |
Table 2: On-Target and Off-Target Profile of Ddr1-IN-2
| Target | IC50 (nM) | Selectivity Score (S(1) @ 1µM) | Notes |
| DDR1 | 47 | 0.07 | Primary target, more potent than Ddr1-IN-1.[4] |
| DDR2 | 145 | Less selective against DDR2 compared to Ddr1-IN-1.[4] | |
| Abl | Confirmed | Known off-target.[5] | |
| BLK | Confirmed | Known off-target.[5] | |
| CSK | Confirmed | Known off-target.[5] | |
| EGFR | Confirmed | Known off-target.[5] | |
| LCK | Confirmed | Known off-target.[5] | |
| PDGFRβ | Confirmed | Known off-target.[5] |
Experimental Protocols
Protocol 1: Generation and Validation of Ddr1-IN-1 Resistant Mutant (G707A)
This protocol outlines the steps to create a cell line expressing the G707A mutant of DDR1 to validate the on-target effects of Ddr1-IN-1.
1. Site-Directed Mutagenesis:
-
Primer Design: Design primers containing the G707A mutation (a GGC to GCC codon change). The primers should be complementary and flank the mutation site.
-
PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type DDR1 cDNA using the designed mutagenic primers.
-
Template Digestion: Digest the PCR product with DpnI to remove the original methylated parental DNA template.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli for plasmid propagation.
-
Sequence Verification: Isolate the plasmid DNA from several colonies and sequence the DDR1 insert to confirm the presence of the G707A mutation and the absence of other mutations.
2. Cell Line Generation:
-
Transfection: Transfect the sequence-verified G707A DDR1 plasmid into the desired host cell line.
-
Selection: Select for stably transfected cells using an appropriate selection marker present on the plasmid (e.g., puromycin, neomycin).
-
Validation of Expression: Confirm the expression of the G707A DDR1 mutant protein by Western blot analysis of cell lysates.
3. Functional Validation:
-
Inhibitor Treatment: Treat both the wild-type DDR1 and G707A DDR1 expressing cell lines with increasing concentrations of Ddr1-IN-1.
-
Phenotypic Assay: Perform the relevant functional or phenotypic assay (e.g., cell viability, migration, signaling pathway activation) to assess the effect of the inhibitor.
-
Analysis: Compare the dose-response curves between the wild-type and mutant cell lines. A significant rightward shift in the dose-response curve for the G707A mutant indicates resistance to the inhibitor and confirms on-target activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a Western blot-based CETSA to confirm the binding of this compound to DDR1 in intact cells.
1. Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
2. Thermal Challenge:
-
Harvest the cells and resuspend them in a buffer containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include an unheated control at 4°C.
3. Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for DDR1.
5. Data Analysis:
-
Quantify the band intensity for DDR1 at each temperature for both the vehicle- and inhibitor-treated samples.
-
Plot the relative band intensity as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature for the inhibitor-treated sample compared to the vehicle control indicates thermal stabilization of DDR1 upon inhibitor binding, confirming target engagement.
Visualizations
Caption: Simplified DDR1 signaling pathway.
Caption: Workflow for mitigating off-target effects.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
References
- 1. Correction to Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a potent and selective DDR1 receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Ddr1-IN-5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Ddr1-IN-5, a selective inhibitor of Discoidin Domain Receptor 1 (DDR1).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing inconsistent inhibition of DDR1 phosphorylation in my Western Blots?
Possible Causes and Solutions:
-
Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Incorrect Timing of Inhibitor Treatment: The pre-incubation time with this compound before collagen stimulation is critical. A one-hour pre-treatment is a good starting point, but this may need to be optimized.[1]
-
Variable Collagen Stimulation: The type and concentration of collagen used to stimulate DDR1 can impact the degree of phosphorylation. Ensure consistent preparation and application of collagen in all experiments. Soluble (non-fibrillar) collagen can also potently activate DDR1.[2]
-
DDR1 Isoform Expression: There are five different isoforms of DDR1, and their expression levels can vary between cell types.[3][4][5] These isoforms may have different sensitivities to this compound. It is advisable to characterize the DDR1 isoform expression profile in your cell line.
-
Inhibitor Solubility and Stability: this compound is soluble in DMSO.[6][7] Ensure the inhibitor is fully dissolved and use freshly prepared solutions. Stock solutions can be stored at -20°C for up to a month or -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles.
Question 2: My cell migration/invasion assay results are variable when using this compound. What could be the cause?
Possible Causes and Solutions:
-
Inappropriate Assay Duration: Migration and invasion assays are time-sensitive. The optimal duration depends on the cell type and the assay format (e.g., scratch assay, Transwell assay). It's recommended to perform a time-course experiment to determine the ideal endpoint.
-
Cell Seeding Density: The number of cells seeded for the assay can significantly affect the results. An inappropriate cell density can lead to either too few or too many migrating cells, making quantification difficult. Titrate the cell seeding density to find the optimal number for your experiment.[8]
-
Chemoattractant Concentration: The concentration of the chemoattractant (e.g., serum, specific growth factors) in the lower chamber of a Transwell assay is a critical parameter. A suboptimal concentration may not create a sufficient gradient to induce migration.
-
Inhibitor's Effect on Cell Viability: At higher concentrations or with prolonged exposure, this compound might affect cell viability, which would confound the migration results. It is essential to perform a cytotoxicity assay to ensure that the concentrations of this compound used in the migration assay are not toxic to the cells.
-
Uneven Cell Monolayer: For scratch assays, it is crucial to create a uniform scratch in a confluent cell monolayer. Variations in scratch width can lead to inconsistent results.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the properties and use of this compound.
What is the mechanism of action of this compound? this compound is a selective inhibitor of the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase. It functions by blocking the autophosphorylation of DDR1, thereby inhibiting its downstream signaling pathways.[6][7]
What are the common downstream signaling pathways of DDR1? DDR1 activation by collagen binding can trigger several downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[9] These pathways are involved in regulating cell proliferation, migration, and survival.
What are the known IC50 values for this compound? this compound has an IC50 of 7.36 nM for DDR1 and inhibits the auto-phosphorylation of DDR1b (Y513) with an IC50 of 4.1 nM.[6]
Are there known off-target effects for DDR1 inhibitors? While this compound is designed to be selective, it is important to consider potential off-target effects, a common issue with kinase inhibitors.[10] For instance, other multi-targeted kinase inhibitors like imatinib and dasatinib are also known to inhibit DDR1.[11] It is recommended to profile the selectivity of this compound in your experimental system, for example, by testing its effect on other related kinases.
What are the best practices for storing and handling this compound? this compound should be stored as a solid at 4°C for short-term storage and -20°C for long-term storage, protected from light and moisture.[6] Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a related inhibitor, Ddr1-IN-1.
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| This compound | DDR1 | Kinase Assay | 7.36 nM | [6] |
| p-DDR1b (Y513) | Cellular Assay | 4.1 nM | [6] | |
| Ddr1-IN-1 | DDR1 | Kinase Assay | 105 nM | [12] |
| DDR2 | Kinase Assay | 413 nM | [12] | |
| p-DDR1 | Cellular Assay | 86 nM | [12] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Western Blot for DDR1 Phosphorylation
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The next day, starve the cells in serum-free media for 12-24 hours. Pre-treat the cells with the desired concentrations of this compound (or vehicle control) for 1 hour.
-
Collagen Stimulation: Stimulate the cells with collagen (e.g., 10 µg/mL of collagen I) for the desired time (e.g., 90 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated DDR1 (e.g., anti-p-DDR1 Y513) overnight at 4°C. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using image analysis software. Normalize the phosphorylated DDR1 signal to the total DDR1 or a loading control like β-actin.
Transwell Cell Migration Assay
-
Cell Preparation: Culture cells to 60-70% confluency.[13] Prior to the assay, starve the cells in serum-free media for 12-24 hours.
-
Inhibitor Treatment: Resuspend the starved cells in serum-free media containing the desired concentrations of this compound or vehicle control.
-
Assay Setup: Add chemoattractant (e.g., media with 10% FBS) to the lower chamber of the Transwell plate. Seed the inhibitor-treated cells in the upper chamber of the Transwell insert (with an appropriate pore size for your cells).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined duration (e.g., 24-48 hours).[13]
-
Cell Staining and Quantification: After incubation, remove the non-migrated cells from the top surface of the insert with a cotton swab. Fix and stain the migrated cells on the bottom surface of the membrane with a suitable stain (e.g., crystal violet).
-
Data Analysis: Count the number of migrated cells in several random fields of view under a microscope. Calculate the average number of migrated cells per field for each condition.
Visualizations
DDR1 Signaling Pathway
Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent Western Blot Results
Caption: A logical workflow for troubleshooting inconsistent Western blot results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. DDR1 (Discoidin Domain Receptor-1)-RhoA (Ras Homolog Family Member A) Axis Senses Matrix Stiffness to Promote Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discoidin domain receptor functions in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. corning.com [corning.com]
- 9. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bitesizebio.com [bitesizebio.com]
Technical Support Center: Ddr1-IN-5 Protocol Refinement for Specific Cell Lines
Welcome to the technical support center for the Discoidin Domain Receptor 1 (DDR1) inhibitor, Ddr1-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and potent inhibitor of the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase.[1] It functions by binding to the kinase domain of DDR1, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[1] This inhibition blocks collagen-induced cellular processes mediated by DDR1, such as cell proliferation, migration, and invasion.[2][3]
Q2: In which cell lines has this compound or other DDR1 inhibitors shown activity?
DDR1 inhibitors have demonstrated activity in a variety of cancer cell lines where DDR1 is overexpressed or plays a pathological role. These include, but are not limited to:
-
Pancreatic cancer cell lines (e.g., AsPC-1, PANC-1, BxPC-3)[4]
-
Colorectal cancer cell lines (e.g., HCT 116)[5]
-
Lung cancer cell lines[6]
-
Breast cancer cells[4]
-
Human hepatic stellate cells (LX-2)[1]
-
Osteosarcoma cells (U2OS) are often used for cellular autophosphorylation assays.[6][7][8]
Q3: What are the key signaling pathways downstream of DDR1 that can be monitored?
Activation of DDR1 by collagen triggers several downstream signaling cascades. Monitoring the phosphorylation status or activity of key proteins in these pathways can confirm the inhibitory effect of this compound. Major pathways include:
-
MAPK/ERK Pathway: Involved in cell proliferation and differentiation.[2][9]
-
PI3K/Akt Pathway: Crucial for cell survival and growth.[2][9][10]
-
NF-κB Pathway: Regulates inflammation and cell survival.[2][3]
-
Src Kinase Pathway: Plays a role in cell migration and invasion.[3]
-
Pyk2/FAK Signaling: Involved in cell adhesion and migration.[11]
Troubleshooting Guide
Issue 1: No significant inhibition of cell viability or proliferation observed.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line. The IC50 of this compound for DDR1 kinase activity is approximately 7.36 nM, but cellular IC50 values can vary.[1]
-
-
Possible Cause 2: Low or absent DDR1 expression in the cell line.
-
Solution: Confirm DDR1 expression in your cell line at the protein level using Western blot or at the mRNA level using RT-qPCR.
-
-
Possible Cause 3: Insufficient incubation time.
-
Solution: Optimize the incubation time with this compound. Effects on signaling pathways may be observed within hours, while effects on cell viability may require 24-72 hours of treatment.[1]
-
-
Possible Cause 4: Collagen-dependent activity.
-
Solution: DDR1 is activated by collagen.[3] Ensure that the experimental conditions include collagen stimulation if you are assessing the inhibition of collagen-induced phenotypes.
-
Issue 2: Difficulty dissolving this compound.
-
Possible Cause: Poor solubility in aqueous solutions.
-
Solution: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
-
Issue 3: High background phosphorylation of DDR1.
-
Possible Cause: Basal DDR1 activity.
-
Solution: Some cell lines may exhibit basal levels of DDR1 autophosphorylation even without exogenous collagen stimulation. It is recommended to serum-starve the cells prior to the experiment to reduce background signaling.
-
Issue 4: Off-target effects observed.
-
Possible Cause: Inhibition of other kinases.
-
Solution: While this compound is reported to be selective, it is good practice to assess its effect on closely related kinases, such as DDR2, if off-target effects are suspected. Compare the observed phenotype with that of other known DDR1 inhibitors or with genetic knockdown of DDR1 (e.g., using siRNA).[4]
-
Quantitative Data Summary
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | DDR1 | 7.36 | - | Kinase Assay | [1] |
| This compound | p-DDR1b (Y513) | 4.1 | - | Autophosphorylation | [1] |
| This compound | Collagen Production | 62 | LX-2 | Cellular Assay | [1] |
| DDR1-IN-1 | DDR1 | 105 | - | Kinase Assay | [6][12] |
| DDR1-IN-1 | p-DDR1 | 86 | U2OS | Cellular Autophosphorylation | [6][7] |
| DDR1-IN-2 | DDR1 | 47 | - | Kinase Assay | [6][12] |
| DDR1-IN-2 | p-DDR1 | 9 | U2OS | Cellular Autophosphorylation | [6] |
| Imatinib | DDR1 | 41 | - | Kinase Assay | [8] |
| Imatinib | p-DDR1 | 21 | U2OS | Cellular Autophosphorylation | [8] |
| Ponatinib | DDR1 | 9 | - | Kinase Assay | [8] |
| Dasatinib | DDR1 | 0.5 | - | Kinase Assay | [12] |
| Nilotinib | DDR1 | 43 | - | Kinase Assay | [12] |
| 7rh | DDR1 | 6.8 | - | Kinase Assay | [12] |
Experimental Protocols
Protocol 1: Western Blot for DDR1 Phosphorylation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation: Once cells have attached, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Collagen Stimulation: Add collagen I (e.g., 50 µg/ml) to the medium and incubate for the desired time (e.g., 5-8 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-DDR1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total DDR1 and a loading control (e.g., GAPDH).
-
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo assay: Follow the manufacturer's instructions to measure luminescence, which is proportional to the amount of ATP and thus an indicator of cell viability.
-
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of discoidin domain receptor 1 reduces collagen-mediated tumorigenicity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Ddr1-IN-5 Degradation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper handling and use of the Discoidin Domain Receptor 1 (DDR1) inhibitor, Ddr1-IN-5, to prevent its degradation in experimental settings. Adherence to these protocols is crucial for ensuring the reproducibility and accuracy of your results.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound inhibitory activity seems to be decreasing over time in my cell-based assay. What could be the cause?
A1: Loss of inhibitory activity is a common sign of compound degradation. This compound, like many small molecule inhibitors, can be susceptible to degradation in aqueous environments such as cell culture media, especially over extended incubation periods. The benzisoxazole core of this compound may be prone to hydrolysis. Additionally, repeated freeze-thaw cycles of stock solutions can lead to a decrease in potency.[1][2][3]
Q2: How should I properly store this compound?
A2: Proper storage is critical to maintaining the stability of this compound. The solid compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[4]
Q3: What is the best way to prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[4] It is recommended to prepare a high-concentration stock solution in high-quality, anhydrous DMSO. To minimize the impact of freeze-thaw cycles, this stock solution should be aliquoted into single-use volumes and stored at -20°C.[1][2] Once an aliquot is thawed, it should be used promptly and any remaining solution discarded.
Q4: How can I minimize this compound degradation during my experiment?
A4: To minimize degradation in your experimental setup:
-
Prepare Fresh Working Solutions: Prepare working dilutions of this compound in your assay buffer or cell culture medium immediately before use.
-
Limit Exposure to Aqueous Environments: If possible, shorten the incubation time of the inhibitor in aqueous solutions. For long-term experiments, consider replenishing the media with freshly diluted inhibitor at regular intervals.
-
Protect from Light: Store both stock and working solutions protected from light, as some chemical structures are light-sensitive.
-
Control pH: Be mindful of the pH of your experimental buffer, as extreme pH values can accelerate the hydrolysis of certain chemical moieties.
Q5: I am observing inconsistent IC50 values for this compound. Could this be related to degradation?
A5: Yes, inconsistent IC50 values are a strong indicator of compound instability or other experimental variability.[5] Degradation of the inhibitor will lead to a lower effective concentration, resulting in a higher apparent IC50 value. To troubleshoot this, ensure you are following the recommended storage and handling procedures. It is also advisable to run a positive control with a known stable inhibitor to confirm the consistency of your assay.
Q6: Are there any components in my cell culture medium that could contribute to this compound degradation?
A6: While specific interactions for this compound have not been detailed, components in serum and other media supplements can sometimes interact with and decrease the stability of small molecules.[6] If you suspect this is an issue, you could consider performing initial validation experiments in a simpler buffer system before moving to complex cell culture media.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Storage of Solid Compound | Short-term (days-weeks): 0-4°C; Long-term (months-years): -20°C.[4] | To prevent chemical degradation over time. |
| Stock Solution Solvent | High-quality, anhydrous DMSO.[4] | This compound is soluble in DMSO, and using an anhydrous solvent minimizes water-related degradation. |
| Stock Solution Storage | Aliquot into single-use volumes and store at -20°C. | To avoid repeated freeze-thaw cycles which can compromise inhibitor stability.[1][2] |
| Working Solution Preparation | Prepare fresh from a thawed stock aliquot immediately before each experiment. | To minimize the time the inhibitor spends in aqueous solution where it may be less stable. |
| Freeze-Thaw Cycles | Minimize as much as possible. Ideally, use single-use aliquots. | Repeated freezing and thawing can lead to precipitation and degradation of the compound.[1][2][3] |
Experimental Protocols and Methodologies
Protocol for Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-quality DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Centrifuge briefly to collect the solution at the bottom of the tube.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, remove one aliquot of the this compound stock solution from the -20°C freezer.
-
Allow the aliquot to thaw completely at room temperature.
-
Vortex the thawed stock solution gently.
-
Perform serial dilutions of the stock solution in your pre-warmed cell culture medium or assay buffer to achieve the final desired concentrations.
-
Use the freshly prepared working solutions immediately in your experiment.
-
Discard any unused portion of the thawed stock solution aliquot and the diluted working solutions. Do not re-freeze.
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting logic for suspected this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing Ddr1-IN-5 precipitation in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ddr1-IN-5. Our aim is to help you resolve common issues, with a specific focus on addressing the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase.[1] It functions by blocking the autophosphorylation of DDR1, thereby inhibiting its signaling activity.[1] The DDR1 signaling pathway is involved in various cellular processes, including cell proliferation, migration, and differentiation.[2]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q3: My this compound precipitated after I added it to my cell culture medium. What are the possible causes?
Precipitation of this compound in culture media can be attributed to several factors:
-
Low Aqueous Solubility: this compound, like many kinase inhibitors, is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.
-
High Final Concentration: The concentration of this compound in the culture medium may exceed its solubility limit.
-
Improper Dilution: Adding a concentrated DMSO stock solution directly to the aqueous medium without proper mixing can cause the compound to precipitate out of solution.
-
High DMSO Concentration: While DMSO aids in initial solubilization, a high final concentration of DMSO in the culture medium can be toxic to cells and can also lead to precipitation when the local concentration of the inhibitor is too high during dilution.[3][4]
-
Interaction with Media Components: Components in the culture medium, such as proteins and salts in Fetal Bovine Serum (FBS), can interact with this compound and reduce its solubility.[5][6][7][8][9]
-
pH and Temperature: The pH and temperature of the culture medium can influence the solubility of small molecules.
-
Storage of Stock Solution: Improper storage of the DMSO stock solution, such as repeated freeze-thaw cycles, can lead to degradation or precipitation of the compound.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To minimize cytotoxicity and potential precipitation issues, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[4] For sensitive cell lines, a final DMSO concentration of 0.1% or lower is recommended.[4]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving this compound precipitation in your cell culture experiments.
Step 1: Review Your Stock Solution Preparation and Handling
Issue: The problem may originate from the initial stock solution.
Troubleshooting Steps:
-
Ensure Complete Solubilization: When preparing your stock solution in DMSO, ensure the compound is completely dissolved. Gentle warming (to room temperature if stored at -20°C or -80°C) and vortexing can aid in solubilization.
-
Use High-Quality, Anhydrous DMSO: Water content in DMSO can affect the solubility and stability of your compound. Use fresh, anhydrous, sterile-filtered DMSO.
-
Proper Storage: Store the this compound stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Step 2: Optimize the Dilution Method
Issue: Incorrect dilution is a common cause of precipitation.
Troubleshooting Steps:
-
Serial Dilution in DMSO: If you need to test a range of this compound concentrations, perform serial dilutions of your high-concentration stock in 100% DMSO first.
-
Stepwise Dilution into Medium: When adding the DMSO stock to your culture medium, do not add it directly to the full volume. Instead, add the DMSO stock to a smaller volume of medium first, mix well, and then add this intermediate dilution to the final volume. This gradual decrease in DMSO concentration can prevent precipitation.
-
Rapid Mixing: Immediately after adding the this compound solution to the medium, mix the solution thoroughly by gentle pipetting or swirling to ensure rapid and uniform dispersion.
Step 3: Adjust the Final Concentration of this compound and DMSO
Issue: The final concentration of the inhibitor or the solvent may be too high.
Troubleshooting Steps:
-
Lower the this compound Concentration: If precipitation persists, try using a lower final concentration of this compound. It is possible that the effective concentration is lower than the concentration at which it precipitates.
-
Minimize Final DMSO Concentration: Calculate the final DMSO concentration in your culture medium and ensure it is within the recommended non-toxic range (ideally ≤ 0.5%).[4]
Step 4: Evaluate the Culture Medium Composition
Issue: Components within the culture medium could be interacting with the compound.
Troubleshooting Steps:
-
Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to small molecules, potentially affecting their solubility and availability.[5][6][7][8][9] Consider reducing the serum concentration if your cell line can tolerate it.
-
Serum-Free Media: If possible for your experimental setup, test the solubility of this compound in a serum-free version of your culture medium to see if serum is the primary cause of precipitation.
-
Media Type: Different culture media have varying compositions.[10][11] If you continue to experience issues, consider testing the solubility in an alternative basal medium if appropriate for your cells.
Experimental Protocol: Solubility Test
This protocol helps determine the solubility limit of this compound in your specific culture medium.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a series of dilutions of the this compound stock solution in your complete cell culture medium (including serum and other supplements). Start with a high concentration that is likely to precipitate and perform serial dilutions.
-
Include a vehicle control with the same final concentration of DMSO as your highest this compound dilution.
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a few hours.
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, visible particles). You can also use a microscope to examine the solutions for crystals.
-
The highest concentration that remains clear is the approximate solubility limit of this compound in your specific experimental conditions.
Quantitative Data Summary
| Parameter | Recommended Value/Guideline | Source |
| This compound IC50 | 7.36 nM | [1] |
| This compound Autophosphorylation IC50 | 4.1 nM | [1] |
| Primary Solvent | 100% DMSO | [1] |
| Recommended Final DMSO Concentration | ≤ 0.5% (ideally ≤ 0.1% for sensitive cells) | [4] |
| Stock Solution Storage | -20°C or -80°C in aliquots |
Visual Guides
DDR1 Signaling Pathway
Caption: Simplified DDR1 signaling pathway.
Troubleshooting Workflow for this compound Precipitation
Caption: Workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 4. lifetein.com [lifetein.com]
- 5. Investigating the Effect of Tyrosine Kinase Inhibitors on the Interaction between Human Serum Albumin by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Interaction of a tyrosine kinase inhibitor, vandetanib with human serum albumin as studied by fluorescence quenching and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. doaj.org [doaj.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What’s the Difference Between DMEM and RPMI? [synapse.patsnap.com]
Optimizing incubation time for Ddr1-IN-5 treatment
Welcome to the technical support center for Ddr1-IN-5, a selective inhibitor of the Discoidin Domain Receptor 1 (DDR1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective type II kinase inhibitor. It specifically targets the 'DFG-out' conformation of DDR1, an inactive state of the kinase. By binding to this conformation, this compound prevents the conformational changes required for kinase activation and subsequent autophosphorylation, thereby blocking downstream signaling.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (generally less than 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical IC50 value for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound for DDR1 is in the low nanomolar range. Specifically, it has an IC50 of 7.36 nM for DDR1 and 4.1 nM for the autophosphorylation of DDR1b (Y513).[1]
Q4: How should I store this compound solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single-use applications.
Troubleshooting Guides
Issue 1: No or low inhibition of DDR1 phosphorylation is observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The kinetics of collagen-induced DDR1 autophosphorylation can be slow, sometimes taking hours to reach a maximum.[2][3] The incubation time with this compound should be optimized. A time-course experiment is recommended. Start with a pre-incubation of 1-2 hours with this compound before collagen stimulation, followed by a co-incubation period. |
| Inhibitor Concentration Too Low | Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Collagen Stimulation Issues | Ensure the collagen used for stimulation is properly prepared and has not been denatured by heat. The native triple-helical structure of collagen is required for DDR1 activation.[4] Confirm that your cell line expresses sufficient levels of DDR1. |
| Incorrect Cell Lysis/Western Blot Protocol | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of DDR1.[5] Ensure your anti-phospho-DDR1 antibody is specific and validated for your application. |
Issue 2: High background or off-target effects are observed.
| Possible Cause | Troubleshooting Step |
| Inhibitor Concentration Too High | High concentrations of kinase inhibitors can lead to off-target effects. Reduce the concentration of this compound to the lowest effective dose determined from your dose-response experiments. |
| Prolonged Incubation Time | Long incubation times can sometimes contribute to cellular stress and off-target effects. Evaluate if a shorter incubation period can achieve the desired level of DDR1 inhibition with fewer side effects. |
| Cell Line Sensitivity | Different cell lines may exhibit varying sensitivities to this compound. Perform cytotoxicity assays (e.g., MTT, CellTiter-Glo) to determine the non-toxic concentration range for your specific cell line. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture Conditions | Maintain consistent cell passage numbers, confluency, and serum starvation protocols, as these can influence DDR1 expression and signaling. |
| Inhibitor Degradation | Ensure proper storage of this compound stock solutions. Prepare fresh dilutions from a stable stock for each experiment. |
| Inconsistent Collagen Stimulation | Standardize the collagen concentration and stimulation time across all experiments. |
Experimental Protocols & Data
Optimizing this compound Incubation Time
The optimal incubation time for this compound is dependent on the specific experimental goal, cell type, and the kinetics of the biological process being investigated. Below is a general framework for determining the optimal incubation time.
Key Considerations:
-
DDR1 Activation Kinetics: Collagen-induced DDR1 autophosphorylation is a relatively slow process, which can take several hours to reach its peak.[2][3]
-
Downstream Signaling Events: The timing of downstream signaling events will vary. For example, changes in gene expression will likely require longer incubation times than the inhibition of receptor phosphorylation.
-
Cellular Phenotypes: Assays measuring cellular phenotypes such as migration, invasion, or changes in cell viability will typically require longer incubation periods (e.g., 24-72 hours).
Recommended Time-Course Experiment Workflow:
Caption: Workflow for a time-course experiment to optimize this compound incubation time.
Protocol: Inhibition of Collagen-Induced DDR1 Autophosphorylation
This protocol is designed to assess the inhibitory effect of this compound on DDR1 autophosphorylation in a cell-based assay.
Materials:
-
Cells expressing DDR1 (e.g., U2OS, T47D)
-
This compound
-
Collagen Type I
-
Cell culture medium and serum
-
PBS
-
Lysis buffer (containing phosphatase and protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-phospho-DDR1 (e.g., Y513 or Y792), anti-total-DDR1, anti-loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells overnight to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Collagen Stimulation: Add Collagen Type I to a final concentration of 10-50 µg/mL and incubate for the desired time (e.g., 90 minutes).[2][6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities and normalize the phospho-DDR1 signal to total DDR1 and the loading control.
Protocol: Cell Viability Assay
This protocol outlines the use of a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (and vehicle control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT assay: Add MTT reagent and incubate for 1-4 hours. Then, add solubilization solution and read the absorbance.
-
For CellTiter-Glo assay: Add the reagent to the wells, mix, and read the luminescence after a short incubation.
-
-
Analysis: Normalize the results to the vehicle-treated control wells and plot the dose-response curve to determine the GI50 (concentration for 50% inhibition of growth).
Quantitative Data Summary
| Parameter | Ddr1-IN-1 | Ddr1-IN-2 | Ponatinib | Imatinib |
| DDR1 IC50 (enzymatic) | 105 nM | 47 nM | 9 nM | 41 nM |
| DDR2 IC50 (enzymatic) | 413 nM | 145 nM | 9 nM | 71 nM |
| DDR1 EC50 (in-cell autophosphorylation) | 86 nM | 9 nM | - | 21 nM |
| Data compiled from multiple sources.[7][8] |
Signaling Pathway & Experimental Workflow Diagrams
DDR1 Signaling Pathway
Upon activation by collagen, DDR1 undergoes autophosphorylation and initiates several downstream signaling cascades that regulate cell proliferation, migration, and survival.
Caption: Simplified DDR1 signaling pathway and the point of inhibition by this compound.
General Experimental Workflow for this compound
The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell-based experiment.
Caption: A general experimental workflow for studying the effects of this compound.
References
- 1. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]
- 4. The discoidin domain receptor tyrosine kinases are activated by collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Ddr1-IN-5 limitations in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Discoidin Domain Receptor 1 (DDR1) inhibitor, DDR1-IN-5, in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase. Its primary mechanism of action is the inhibition of DDR1 autophosphorylation, which is a critical step in the activation of the receptor upon binding to its ligand, collagen.[1] By blocking this phosphorylation, this compound prevents the initiation of downstream signaling cascades that are involved in cellular processes such as proliferation, migration, and extracellular matrix remodeling.[2][3]
Q2: What are the reported in vitro potencies of this compound?
This compound has been shown to be a potent inhibitor of DDR1. The reported IC50 value for DDR1 is 7.36 nM.[1] It also inhibits the auto-phosphorylation of the DDR1b isoform at tyrosine 513 (Y513) with an IC50 of 4.1 nM.[1] In a cell-based assay using human hepatic stellate cells (LX-2), this compound inhibited collagen production with an IC50 of 62 nM.[1]
Q3: What is the selectivity profile of this compound?
While this compound is described as a selective DDR1 inhibitor, comprehensive public data on its off-target kinase screening panel is limited.[4][5] Researchers should be aware that even selective inhibitors can have off-target effects, which can lead to unexpected experimental outcomes.[5][6] It is advisable to consult the manufacturer for any available kinase panel screening data or to perform independent profiling if off-target effects are suspected.
Q4: Are there known paradoxical effects of DDR1 inhibition?
Yes, some studies have reported that inhibition or knockout of DDR1 can, under certain conditions, lead to a pro-tumorigenic tumor microenvironment.[7] For example, in a lung adenocarcinoma model, pharmacological inhibition of DDR1 resulted in increased tumor growth.[7] This highlights the complex role of DDR1 in different cancer types and the importance of carefully characterizing the effects of this compound in specific preclinical models.
Troubleshooting Guide
In Vitro Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or no inhibition of DDR1 phosphorylation (Western Blot) | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low. 2. Incorrect timing of treatment: The pre-incubation time with the inhibitor before collagen stimulation may be insufficient. 3. Poor cell health: Cells may be unhealthy or passaged too many times, affecting their response. 4. Western blot technical issues: Problems with antibody quality, buffer composition, or transfer efficiency. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. 2. Optimize the pre-incubation time with this compound before collagen stimulation (e.g., 1-4 hours). 3. Ensure cells are healthy, within a low passage number, and growing optimally. 4. Refer to a detailed Western blot troubleshooting guide for issues such as high background, weak signal, or non-specific bands. |
| Low solubility or precipitation of this compound in cell culture media | 1. Poor aqueous solubility: Like many kinase inhibitors, this compound may have limited solubility in aqueous media. 2. High final concentration of DMSO: The final concentration of the DMSO solvent in the media may be too high, causing cytotoxicity or affecting cellular processes. | 1. Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final culture medium, ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all treatment groups, including the vehicle control. 2. If precipitation occurs, try making an intermediate dilution in a serum-containing medium before the final dilution in the experimental medium. The proteins in the serum can help to keep the compound in solution. |
| Observed cytotoxicity at expected inhibitory concentrations | 1. Off-target effects: The inhibitor may be affecting other kinases or cellular targets essential for cell survival. 2. Cell line sensitivity: The specific cell line being used may be particularly sensitive to the compound or its off-target effects. | 1. Review any available kinase selectivity data for this compound. Consider using a structurally different DDR1 inhibitor as a control to see if the cytotoxicity is target-specific. 2. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your cells and work below this concentration for your functional assays. |
In Vivo Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Lack of in vivo efficacy | 1. Poor bioavailability/pharmacokinetics: The compound may be rapidly metabolized or cleared, not reaching sufficient concentrations at the tumor site. 2. Inadequate dosing or schedule: The dose and/or frequency of administration may be too low to maintain target inhibition. 3. Tumor model resistance: The specific preclinical model may not be dependent on DDR1 signaling for growth and survival. | 1. If available, review the pharmacokinetic data for this compound. If not available, consider conducting a pilot PK study in your animal model. 2. Perform a dose-escalation study to find the maximum tolerated dose (MTD) and a pharmacodynamic (PD) study to confirm target engagement (e.g., by measuring p-DDR1 levels in tumor tissue at different time points after dosing). 3. Confirm DDR1 expression and activation in your tumor model through IHC or Western blot. |
| Observed toxicity in animal models (e.g., weight loss, lethargy) | 1. On-target toxicity: Inhibition of DDR1 in normal tissues may lead to adverse effects. DDR1 knockout mice have been reported to have some physiological defects.[2] 2. Off-target toxicity: The inhibitor may be affecting other kinases or systems, leading to toxicity. 3. Formulation issues: The vehicle used for administration may be causing adverse reactions. | 1. Reduce the dose and/or frequency of administration. Monitor animals closely for signs of toxicity. 2. If off-target toxicity is suspected, and if the off-targets are known, it may be possible to monitor for specific side effects. 3. Run a vehicle-only control group to rule out toxicity from the formulation. Consider alternative, well-tolerated vehicle formulations. |
| Compound precipitation in formulation | 1. Poor solubility of the compound in the chosen vehicle. | 1. Test the solubility of this compound in various common preclinical vehicles (e.g., corn oil, 0.5% methylcellulose, PEG400/Tween 80 solutions). 2. Sonication or gentle heating may help to dissolve the compound. Always check the stability of the compound under these conditions. 3. Prepare fresh formulations regularly and inspect for any precipitation before each administration. |
Data Summary
In Vitro Potency of this compound
| Parameter | Value | Assay Condition | Reference |
| DDR1 IC50 | 7.36 nM | Biochemical Assay | [1] |
| p-DDR1b (Y513) IC50 | 4.1 nM | Cell-based Assay | [1] |
| Collagen Production IC50 | 62 nM | LX-2 cells (24 hours) | [1] |
| Cytotoxicity (CC50) | >40 µM | LX-2 cells (72 hours) | [1] |
Experimental Protocols
DDR1 Inhibition Assay in Cell Culture (General Protocol)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate to achieve 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): To reduce basal receptor tyrosine kinase activity, you may serum-starve the cells for 4-24 hours in a low-serum or serum-free medium.
-
Inhibitor Treatment: Prepare a stock solution of this compound in 100% DMSO. Dilute the stock solution in a cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Add the inhibitor-containing medium to the cells and pre-incubate for 1-4 hours at 37°C.
-
Collagen Stimulation: Prepare a working solution of collagen I (or another relevant collagen type) in a serum-free medium. Add the collagen solution to the cells to a final concentration that is known to induce DDR1 phosphorylation (e.g., 10-50 µg/mL). Incubate for the desired time (e.g., 30 minutes to 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Determine the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-DDR1 (e.g., p-DDR1 Y513), total DDR1, and a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
DDR1 Signaling Pathway
The following diagram illustrates a simplified DDR1 signaling cascade upon collagen binding and its inhibition by this compound.
Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.
Troubleshooting Logic for In Vivo Studies
This diagram outlines a logical workflow for troubleshooting a lack of efficacy in an in vivo experiment with this compound.
Caption: Troubleshooting workflow for lack of in vivo efficacy with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of discoidin domain receptor 1 reduces collagen-mediated tumorigenicity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DDR1-targeted therapies: current limitations and future potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel DDR1 Inhibitors through a Hybrid Virtual Screening Pipeline, Biological Evaluation and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Refinement of Ddr1-IN-5 dosage for long-term studies
Welcome to the technical support center for Ddr1-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this compound for long-term studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase (RTK). DDR1 is activated by binding to various types of collagen, which triggers its autophosphorylation and initiates downstream signaling cascades involved in cell proliferation, migration, and matrix remodeling. This compound exerts its effect by binding to the ATP-binding pocket of the DDR1 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.
2. What are the recommended starting dosages for this compound in long-term in vivo studies?
Direct long-term in vivo dosage data for this compound is not extensively published. However, based on its in vitro potency and data from other selective DDR1 inhibitors, a pilot dose-finding study is strongly recommended.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (DDR1) | 7.36 nM | N/A (Biochemical Assay) | [1] |
| IC50 (pDDR1b Y513) | 4.1 nM | N/A (Biochemical Assay) | [1] |
| IC50 (Collagen Production) | 62 nM | LX-2 (human hepatic stellate cells) | [1] |
| CC50 (Cytotoxicity) | >40 µM | LX-2 (human hepatic stellate cells) | [1] |
For initial in vivo studies, researchers can consider a starting dose range based on data from structurally similar or functionally equivalent DDR1 inhibitors, such as 7rh, which has been used in mouse models. A suggested starting range for a pilot study could be 10-50 mg/kg/day , administered via oral gavage. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific animal model and disease context.
3. How should this compound be formulated for in vivo administration?
Like many kinase inhibitors, this compound has low aqueous solubility. A proper formulation is critical for achieving adequate bioavailability. Here are some common formulation strategies for poorly soluble compounds for preclinical in vivo studies:
-
Suspension in an aqueous vehicle:
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) or 0.5% (w/v) methylcellulose in water.
-
Method: The compound should be finely ground and then suspended in the vehicle with vigorous vortexing or sonication immediately before administration to ensure a homogenous suspension.
-
-
Solution in a co-solvent system:
-
Vehicle: A mixture of solvents such as DMSO, PEG300, and Tween 80 in saline or water. A common example is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Method: Dissolve the compound in DMSO first, then add PEG300 and Tween 80, mixing thoroughly at each step. Finally, add the saline or water. The final solution should be clear. Note that the concentration of DMSO should be kept low to minimize toxicity.
-
-
Commercially available formulations: Several companies offer services to develop optimized formulations for preclinical compounds.
It is recommended to perform a small-scale formulation test to ensure the stability and solubility of this compound in the chosen vehicle before preparing a large batch for your study.
4. What are the potential long-term toxicities associated with this compound?
Specific long-term toxicity data for this compound are not available. However, based on the known function of DDR1 and the general side effects of tyrosine kinase inhibitors (TKIs), potential long-term toxicities to monitor include:
-
Gastrointestinal issues: Diarrhea, nausea, and weight loss.
-
Hepatotoxicity: Elevated liver enzymes (ALT, AST).
-
Nephrotoxicity: Changes in kidney function markers (BUN, creatinine).
-
Cardiovascular effects: While less common with highly selective inhibitors, monitoring for any cardiovascular changes is prudent.
-
Skin toxicities: Rashes or other skin irritations.
A comprehensive toxicity monitoring plan should be an integral part of any long-term study.
Troubleshooting Guides
Issue 1: Unexpected Toxicity or Animal Morbidity
Symptoms:
-
Significant weight loss (>15-20% of initial body weight).
-
Lethargy, hunched posture, ruffled fur.
-
Diarrhea or dehydration.
-
Unexpected mortality.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Dosage is too high. | 1. Immediately reduce the dose by 25-50%. 2. If toxicity persists, consider intermittent dosing (e.g., 5 days on, 2 days off). 3. Re-evaluate the MTD with a more gradual dose-escalation study. |
| Vehicle toxicity. | 1. If using a co-solvent system, ensure the percentage of DMSO is as low as possible (ideally <10%). 2. Administer a vehicle-only control group to assess the tolerability of the formulation. 3. Consider switching to a suspension-based formulation like 0.5% CMC. |
| Off-target effects. | 1. Review the kinome scan data for this compound, if available, to identify potential off-target kinases. 2. Correlate observed toxicities with known effects of inhibiting those off-targets. |
| Compound instability. | 1. Ensure the formulation is prepared fresh daily or its stability over the storage period has been verified. 2. Protect the compound and its formulation from light and store at the recommended temperature. |
Issue 2: Lack of Efficacy or Target Engagement
Symptoms:
-
No significant difference in tumor growth, fibrosis, or other disease-specific endpoints between the treated and vehicle control groups.
-
No change in the phosphorylation status of DDR1 in tumor or target tissue samples.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficient dosage. | 1. Increase the dose in a stepwise manner, carefully monitoring for toxicity. 2. Ensure the dose is within the range of what has been reported for similar DDR1 inhibitors. |
| Poor bioavailability. | 1. Re-evaluate the formulation. Consider using a different vehicle or a more sophisticated formulation to improve solubility and absorption. 2. If possible, perform pharmacokinetic (PK) studies to determine the plasma concentration of this compound. |
| Rapid metabolism. | 1. PK studies can reveal a short half-life. If this is the case, consider increasing the dosing frequency (e.g., twice daily instead of once daily). |
| Development of resistance. | 1. Analyze tissue samples for potential resistance mechanisms, such as mutations in the DDR1 kinase domain or upregulation of bypass signaling pathways.[2][3] 2. Consider combination therapy with an inhibitor of a potential bypass pathway. |
Issue 3: Inconsistent Results Between Experiments
Symptoms:
-
High variability in treatment response within the same experimental group.
-
Difficulty reproducing efficacy results from one study to another.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent formulation. | 1. Ensure the formulation is prepared in a standardized manner for every experiment. 2. If using a suspension, ensure it is thoroughly mixed immediately before each gavage to prevent settling of the compound. |
| Variability in animal model. | 1. Ensure animals are age- and sex-matched. 2. For tumor models, ensure initial tumor volumes are consistent across all groups. |
| Dosing errors. | 1. Double-check all dose calculations. 2. Ensure accurate and consistent administration of the compound. |
Experimental Protocols
Protocol 1: Long-Term Administration of this compound in a Mouse Xenograft Model
-
Animal Model: Athymic nude mice (or other appropriate strain), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 1 x 106 to 5 x 106 cancer cells (e.g., HT-29 colon cancer cells, which express high levels of DDR1) in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm3, randomize mice into treatment and control groups.
-
Formulation Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% CMC in water) at the desired concentration. Prepare fresh daily.
-
Dosing: Administer this compound or vehicle control via oral gavage once daily at the predetermined dose (e.g., starting at 25 mg/kg).
-
Toxicity Monitoring:
-
Monitor body weight 2-3 times per week.
-
Perform daily clinical observations for signs of toxicity.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (liver and kidney function).
-
Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.
-
-
Efficacy Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
Pharmacodynamic Analysis: At the end of the study, collect a subset of tumors approximately 1-2 hours after the final dose to assess for target engagement (e.g., by Western blot for p-DDR1).
Visualizations
Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a long-term in vivo study with this compound.
Caption: Decision tree for troubleshooting common issues in this compound studies.
References
Technical Support Center: Overcoming Resistance to Ddr1-IN-5 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the Discoidin Domain Receptor 1 (DDR1) inhibitor, Ddr1-IN-5, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase.[1] It functions by binding to the kinase domain of DDR1, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[1] DDR1 is activated by collagen and plays a crucial role in cancer progression by promoting cell proliferation, migration, invasion, and resistance to chemotherapy.[2][3]
Q2: What are the known downstream signaling pathways of DDR1 that this compound is expected to inhibit?
DDR1 activation triggers a complex network of signaling pathways that contribute to cancer cell survival and metastasis. This compound is expected to inhibit these pathways, including:
-
PI3K/Akt/mTOR pathway: Regulates cell growth, proliferation, and survival.[2]
-
MAPK/ERK pathway: Involved in cell proliferation, differentiation, and migration.[2]
-
NF-κB pathway: Promotes inflammation, cell survival, and chemoresistance.[2]
-
Src and FAK signaling: Key regulators of cell adhesion, migration, and invasion.
-
Notch signaling pathway: Involved in cell fate decisions, proliferation, and apoptosis.
Q3: What are the potential mechanisms of resistance to this compound?
Resistance to this compound can arise through various mechanisms, including:
-
Target Alterations: Mutations in the DDR1 kinase domain can prevent the binding of this compound. For the related inhibitor DDR1-IN-1, a gatekeeper mutation, G707A, has been shown to confer significant resistance.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for DDR1 inhibition by upregulating alternative signaling pathways that promote survival and proliferation. This can include the activation of other receptor tyrosine kinases (RTKs) or downstream signaling molecules.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Tumor Microenvironment (TME) Interactions: The TME, rich in collagen and other extracellular matrix (ECM) components, can provide pro-survival signals that counteract the effects of DDR1 inhibition.[4][5]
Q4: How can I determine if my cancer cells have developed resistance to this compound?
Resistance can be identified by:
-
Loss of Efficacy in Cell Viability Assays: A significant increase in the IC50 value of this compound in your cancer cell line compared to the parental, sensitive cells.
-
Reactivation of Downstream Signaling: Western blot analysis showing the restoration of phosphorylation of key downstream signaling proteins (e.g., Akt, ERK) in the presence of this compound.
-
Sequencing of the DDR1 Kinase Domain: To identify potential resistance mutations.
Troubleshooting Guides
Problem 1: this compound shows no or low efficacy in my cancer cell line.
| Possible Cause | Troubleshooting Steps |
| Low DDR1 expression in the cell line. | 1. Confirm DDR1 expression levels in your cell line using Western blot or qPCR. Compare to positive control cell lines known to express high levels of DDR1 (e.g., HCT116, HT-29).[6][7] 2. If DDR1 expression is low, consider using a different cell line with higher endogenous DDR1 expression or a DDR1-overexpressing cell line. |
| Incorrect inhibitor concentration. | 1. Perform a dose-response curve to determine the IC50 of this compound in your specific cell line. 2. Ensure the final concentration of the inhibitor in the cell culture medium is accurate. |
| Inhibitor instability or degradation. | 1. Prepare fresh stock solutions of this compound. 2. Minimize freeze-thaw cycles of the stock solution. 3. Consult the manufacturer's data sheet for information on the stability of this compound in cell culture media. |
| Suboptimal experimental conditions. | 1. Ensure that the cell seeding density and incubation time for the viability assay are appropriate for your cell line. 2. Include appropriate positive and negative controls in your experiment. |
Problem 2: My cancer cells have developed resistance to this compound after initial sensitivity.
| Possible Cause | Troubleshooting Steps |
| Acquired resistance mutation in DDR1. | 1. Sequence the kinase domain of DDR1 from the resistant cells to identify potential mutations. 2. If a known resistance mutation (e.g., analogous to G707A for DDR1-IN-1) is identified, consider using a different DDR1 inhibitor that is effective against this mutant. |
| Activation of bypass signaling pathways. | 1. Perform a phosphokinase array or Western blot analysis to identify upregulated signaling pathways in the resistant cells. 2. Consider combination therapy with an inhibitor targeting the identified bypass pathway. For example, combining a DDR1 inhibitor with a PI3K or mTOR inhibitor has shown synergistic effects.[2] |
| Increased drug efflux. | 1. Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to assess drug efflux activity in your resistant cells. 2. If efflux is increased, consider co-treatment with a P-gp inhibitor. |
Quantitative Data
Table 1: In Vitro Potency of this compound and Related Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type |
| This compound | DDR1 | 7.36 | - | Kinase Assay |
| This compound | pDDR1b (Y513) | 4.1 | - | Auto-phosphorylation Assay |
| DDR1-IN-1 | DDR1 | 105 | - | Kinase Assay |
| DDR1-IN-1 | DDR2 | 413 | - | Kinase Assay |
| Nilotinib | DDR1 | - | MCF-7 | Cell Viability (MTT) |
| Nilotinib | DDR1 | - | MDA-MB-231 | Cell Viability (MTT) |
Note: IC50 values can vary depending on the cell line and assay conditions.
Table 2: DDR1 Expression in Different Cancer Types
| Cancer Type | DDR1 Expression Level (Compared to Normal Tissue) | Reference |
| Colon Cancer | High | [6][7] |
| Breast Cancer | High in ductal carcinomas | [8] |
| Lung Adenocarcinoma | High | [9][10] |
| Gastric Cancer | High | [11] |
| Ovarian Cancer | High | [7] |
| Prostate Cancer | Variable | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.[4][13][14]
Western Blot Analysis of DDR1 Phosphorylation
This protocol is for assessing the inhibition of collagen-induced DDR1 phosphorylation by this compound.
Materials:
-
Cancer cell line expressing DDR1
-
Serum-free cell culture medium
-
Collagen I solution (e.g., 20 µg/mL)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-DDR1 (e.g., Tyr792), anti-total-DDR1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with collagen I for 90 minutes at 37°C.[15]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-DDR1 and anti-GAPDH antibodies to confirm equal loading.[6][16]
Visualizations
DDR1 Signaling Pathway and Points of Inhibition
Caption: DDR1 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Resistance
Caption: Workflow for identifying and characterizing resistance to this compound.
Troubleshooting Logic for Low this compound Efficacy
Caption: Troubleshooting flowchart for low efficacy of this compound.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Graphviz [graphviz.org]
- 3. youtube.com [youtube.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altered Treg Infiltration after Discoidin Domain Receptor 1 (DDR1) Inhibition and Knockout Promotes Tumor Growth in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discoidin Domain Receptor 1 Expression in Colon Cancer: Roles and Prognosis Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discoidin domain receptor 1: New star in cancer-targeted therapy and its complex role in breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of DDR1 enhances in vivo chemosensitivity in KRAS-mutant lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discoidin domain receptor 1 is associated with poor prognosis of non-small cell lung cancer and promotes cell invasion via epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! | by D_Central_Station | Medium [medium.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. jrmds.in [jrmds.in]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. google.com [google.com]
Technical Support Center: Ddr1-IN-5 Click Chemistry Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ddr1-IN-5 in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in click chemistry?
This compound is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase involved in various cellular processes.[1][2][3] It exhibits strong inhibitory activity against DDR1 autophosphorylation with an IC50 of 4.1 nM and the DDR1 enzyme with an IC50 of 7.36 nM.[1] Structurally, this compound contains a terminal alkyne group, which makes it a functional reagent for click chemistry. This alkyne handle allows it to be covalently linked to molecules containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1]
Q2: What is the fundamental principle of a click chemistry reaction involving this compound?
The reaction is a copper(I)-catalyzed cycloaddition between the terminal alkyne on this compound and an azide group on a target molecule (e.g., a biomolecule, fluorescent dye, or affinity tag).[1][4] This process forms a highly stable, five-membered triazole ring, covalently linking the two components.[5][6] The reaction is known for its high efficiency, specificity, and biocompatibility under mild conditions.[5][6][7]
Q3: What are the essential reagents and typical conditions for a successful this compound click reaction?
A successful CuAAC reaction with this compound requires the following key components:
-
Alkyne Source: this compound.
-
Azide Source: The azide-functionalized molecule to be conjugated.
-
Copper(I) Catalyst: Typically generated in situ from a Copper(II) source like copper(II) sulfate (CuSO₄).[8]
-
Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state and protect it from oxidation.[9][10][11]
-
Stabilizing Ligand: A ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is crucial.[8][12] The ligand accelerates the reaction and protects biomolecules from damage by sequestering the copper and reducing the generation of reactive oxygen species.[9][10]
-
Solvent: Reactions are often performed in aqueous buffers like PBS or HEPES, sometimes with a co-solvent like DMSO to aid solubility.[9][10]
Reactions are typically run at room temperature for 30 to 60 minutes.[8][9]
Q4: Can I perform this conjugation without a copper catalyst?
Yes, an alternative is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click reaction.[11][13] However, this would require a modified this compound containing a strained cyclooctyne instead of a terminal alkyne. SPAAC is advantageous for applications in living cells where copper toxicity is a concern.[11][13] The main drawbacks are that SPAAC reactions are generally slower than CuAAC, and the required cyclooctyne reagents are bulkier, which can sometimes impede cellular uptake or introduce steric hindrance.[13]
Troubleshooting Guide
This guide addresses common issues encountered during this compound click chemistry reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The active Cu(I) catalyst has been oxidized to inactive Cu(II) by dissolved oxygen.[8][11] | 1a. Use freshly prepared sodium ascorbate solution.[9][10] 1b. Degas all buffers and solutions before use to remove oxygen. 1c. Ensure a sufficient excess of reducing agent (typically 5-10 fold over copper).[11] |
| 2. Reagent Degradation: this compound, the azide partner, or the reducing agent has degraded. | 2a. Verify the integrity and purity of all reagents. 2b. Always use a fresh solution of sodium ascorbate for each experiment, as it is prone to oxidation.[11] | |
| 3. Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) or other chelating agents can interfere with the copper catalyst.[11][14] | 3a. Switch to a non-coordinating buffer system such as HEPES, PBS, or phosphate buffer.[11] 3b. Purify antibody samples to remove additives like BSA, glycine, or azide before conjugation.[14] | |
| 4. Steric Hindrance/Inaccessibility: The alkyne on this compound or the azide on the target molecule is buried or inaccessible, preventing the reaction.[9][10][15] | 4a. Add a denaturing co-solvent like DMSO (up to 20-50%) to improve accessibility.[9][10] 4b. If designing the azide partner, consider using a longer linker to extend the azide group away from the molecule's surface.[16] | |
| 5. Copper Sequestration: The target biomolecule (e.g., a protein with histidine residues) may chelate and sequester the copper catalyst.[9] | 5a. Increase the copper concentration incrementally. 5b. Perform a small-scale test reaction with a fluorogenic azide to confirm that the catalyst system is active under your conditions before using valuable reagents.[9][10] | |
| Poor Reproducibility | 1. Oxygen Contamination: Variable exposure to atmospheric oxygen leads to inconsistent catalyst activity.[12] | 1a. Standardize the procedure for degassing solutions. 1b. Prepare the final reaction mixture quickly after adding the reducing agent. Close the reaction tube to minimize oxygen diffusion.[9] |
| 2. Inconsistent Reagent Preparation: Variations in stock solution concentrations or freshness of reagents. | 2a. Use calibrated instruments for all measurements. 2b. Prepare fresh solutions of critical reagents like sodium ascorbate for each set of experiments. | |
| Degradation of Biomolecule | 1. Oxidative Damage: The Cu(I)/ascorbate system can generate reactive oxygen species (ROS) that damage sensitive biomolecules like proteins and DNA.[9][10] | 1a. Use a copper-stabilizing ligand (e.g., THPTA, TBTA). These ligands not only accelerate the reaction but also act as sacrificial reductants, protecting the biomolecule.[9][10] A 5:1 ligand-to-copper ratio is recommended.[9][10] 1b. Minimize reaction time by optimizing reagent concentrations. |
| 2. Copper Toxicity: Copper ions can be toxic to living cells or cause denaturation of proteins.[13][17] | 2a. Use the lowest effective concentration of the copper catalyst. 2b. Ensure the use of a stabilizing ligand to chelate the copper. 2c. For live-cell applications, consider using a copper-free SPAAC reaction if possible.[11] | |
| Non-Specific Labeling or Side Reactions | 1. Alkyne Homocoupling: In the presence of oxygen, Cu(I) can catalyze the oxidative homocoupling of terminal alkynes (this compound with itself).[12] | 1a. Maintain anaerobic conditions by degassing solvents and working quickly. The use of sodium ascorbate helps minimize this side reaction.[12] |
| 2. Interaction with Amino Acids: Copper ions can coordinate with certain amino acid residues (e.g., histidine, cysteine, methionine), potentially leading to non-specific interactions or protein damage.[11] | 2a. The use of accelerating and stabilizing ligands is the most effective way to mitigate these side reactions.[11][12] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Conjugation of this compound to an Azide-Modified Biomolecule
This protocol provides a starting point for the conjugation reaction. Optimal concentrations may vary depending on the specific reactants.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Azide-modified biomolecule stock solution (concentration dependent on biomolecule)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50-100 mM in water)[8]
-
Sodium Ascorbate stock solution (e.g., 100-300 mM in water, must be prepared fresh )[8]
-
Reaction Buffer (e.g., 100 mM HEPES or PBS, pH 7.4)
Methodology:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in the reaction buffer. A 2 to 5-fold molar excess of this compound over the azide is a common starting point.[10] Ensure the final DMSO concentration is below 10% if possible to maintain biomolecule integrity.
-
In a separate tube, prepare the catalyst premix. Add the THPTA ligand solution to the CuSO₄ solution to achieve a 5:1 ligand-to-copper ratio.[10] Vortex briefly.
-
Add the catalyst premix to the reaction tube containing the alkyne and azide. A final copper concentration of 0.1 to 0.25 mM is typical.[10]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8] A final concentration of 5 mM is recommended.[10]
-
Mix gently by inversion or slow rotation. Protect the reaction from light and incubate at room temperature for 30-60 minutes.[9]
-
Following incubation, the conjugated product can be purified using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or affinity purification to remove excess reagents.
Protocol 2: Small-Scale Test Reaction with a Fluorogenic Azide
To optimize conditions and verify reagent activity without consuming valuable materials, perform a test reaction using a model alkyne (propargyl alcohol) and a fluorogenic azide (e.g., a coumarin or fluorescein azide), which becomes highly fluorescent upon reacting.[9][10]
Methodology:
-
Follow the steps in Protocol 1, but substitute this compound with propargyl alcohol (final concentration ~500 µM) and the azide-biomolecule with a fluorogenic azide (final concentration ~100 µM).[10]
-
After 30-60 minutes, dilute the reaction mixture in buffer.
-
Measure the fluorescence at the appropriate excitation/emission wavelengths for the chosen fluorogenic azide. A strong fluorescent signal indicates that the catalyst system, buffers, and reaction conditions are working correctly.[9]
Visualizations
Below are diagrams illustrating key workflows and concepts related to this compound click chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antibody Conjugation Troubleshooting [bio-techne.com]
- 15. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 16. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 17. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
Best practices for storing and handling Ddr1-IN-5
This technical support center provides best practices for storing and handling Ddr1-IN-5, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: this compound is shipped as a non-hazardous chemical at ambient temperature.[1] Upon receipt, it is recommended to store the solid powder under dry, dark conditions. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it is best to store it at -20°C.[1]
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in DMSO. For example, to create a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO. It is recommended to use fresh DMSO to avoid moisture absorption, which can reduce solubility.[2]
Q4: How should I store the this compound stock solution?
A4: Stock solutions of this compound should be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q5: What is the stability of this compound?
A5: When stored properly as a solid powder, this compound has a shelf life of over 3 years.[1] Stock solutions stored at -20°C should be used within one month for optimal activity.[3]
Storage and Handling Data
| Condition | Temperature | Duration | Form |
| Shipping | Ambient | Short-term | Solid Powder |
| Short-term Storage | 0 - 4°C | Days to Weeks | Solid Powder / Stock Solution |
| Long-term Storage | -20°C | Months to Years | Solid Powder |
| Stock Solution Storage | -20°C | Up to 1 month | In DMSO |
Experimental Protocols
General Workflow for a Cell-Based DDR1 Inhibition Assay
This workflow outlines the key steps for assessing the inhibitory activity of this compound on DDR1 autophosphorylation in a cell-based assay.
Caption: General workflow for a cell-based DDR1 inhibition assay.
Troubleshooting Guide
Problem 1: this compound powder will not dissolve in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, which can reduce the solubility of the compound.
-
Solution: Use fresh, anhydrous DMSO to prepare your stock solution.[2] Gentle warming in a 50°C water bath can also aid in dissolution.
Problem 2: Inconsistent results in cell-based assays.
-
Possible Cause 1: Repeated freeze-thaw cycles of the stock solution may have led to degradation of the compound.
-
Solution 1: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Possible Cause 2: The compound may have precipitated out of the cell culture medium.
-
Solution 2: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to maintain solubility and minimize solvent-induced cytotoxicity. Perform a solubility test in your specific cell culture medium.
Problem 3: No inhibition of DDR1 autophosphorylation observed.
-
Possible Cause 1: The this compound may have degraded due to improper storage.
-
Solution 1: Ensure the compound and stock solutions have been stored according to the recommended conditions. Use a fresh vial of the compound or a newly prepared stock solution.
-
Possible Cause 2: The concentration of this compound used may be too low.
-
Solution 2: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The IC50 for this compound is 7.36 nM for DDR1 and 4.1 nM for autophosphorylation of DDR1b (Y513).[3]
-
Possible Cause 3: The collagen stimulation may not be effective.
-
Solution 3: Verify the activity of your collagen preparation and optimize the stimulation time and concentration.
Logical Troubleshooting Flow
Caption: Troubleshooting flowchart for lack of DDR1 inhibition.
References
Validation & Comparative
A Head-to-Head Comparison of Ddr1-IN-5 and Nilotinib in DDR1 Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount. This guide provides an objective comparison of the efficacy of two prominent inhibitors of Discoidin Domain Receptor 1 (DDR1): the research compound Ddr1-IN-5 and the FDA-approved drug Nilotinib.
This comparison synthesizes available experimental data to evaluate their performance, offering insights into their respective mechanisms of action, kinase selectivity, and cellular effects. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.
Mechanism of Action and Target Selectivity
This compound is a potent and highly selective inhibitor of DDR1, a receptor tyrosine kinase activated by collagen. It binds to the ATP-binding site of the kinase domain, effectively blocking its phosphorylation and downstream signaling. In contrast, Nilotinib is a multi-targeted tyrosine kinase inhibitor, initially developed as a BCR-ABL inhibitor for the treatment of chronic myeloid leukemia (CML).[1][2] However, subsequent kinase profiling studies have revealed that Nilotinib potently inhibits DDR1, with some reports suggesting it is one of its highest affinity targets.[2][3][4]
Quantitative Efficacy Data
The following tables summarize the in vitro and cellular efficacy of this compound and Nilotinib against DDR1. It is important to note that the data is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Kinase Inhibition
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| Ddr1-IN-1 | Lanthascreen | DDR1 | 105 | [5][6] |
| Ddr1-IN-1 | Lanthascreen | DDR2 | 413 | [5][6] |
| Nilotinib | Not Specified | DDR1 | Not Specified | [4] |
*Ddr1-IN-1 is a close analog of this compound and is used here as a surrogate for biochemical potency.
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Endpoint | IC50/EC50 (nM) | Reference |
| Ddr1-IN-1 | U2OS | DDR1 Autophosphorylation | Inhibition | 86 | [5] |
| Nilotinib | Colorectal Cancer Cell Lines | Collagen-induced DDR1 Phosphorylation | Inhibition | 1-8 | [3] |
| Nilotinib | MCF-7 (Breast Cancer) | Cell Viability (MTT) | Inhibition | 403 | [7] |
| Nilotinib | MDA-MB-231 (Breast Cancer) | Cell Viability (MTT) | Inhibition | 819 | [8][7] |
Kinase Selectivity Profiles
Kinase selectivity is a critical factor in drug development to minimize off-target effects. KinomeScan is a technology used to profile the interaction of a compound against a large panel of kinases.
Ddr1-IN-1 exhibits high selectivity for DDR1. A KinomeScan profiling of Ddr1-IN-1 at a concentration of 1 µM showed a selectivity score (S(1)) of 0.01, with minimal off-target binding.[5][9][10]
Nilotinib , being a multi-targeted inhibitor, interacts with several kinases. While its primary target is BCR-ABL, it also potently inhibits DDR1, DDR2, KIT, and PDGFR.[4][11] Chemical proteomics has identified DDR1 as a major target of Nilotinib.[2]
Signaling Pathways
DDR1 activation by collagen initiates a cascade of downstream signaling events that play crucial roles in cell proliferation, migration, and survival. Both this compound and Nilotinib exert their effects by blocking these pathways at the level of the DDR1 receptor.
References
- 1. Inhibition of DDR1-BCR signalling by nilotinib as a new therapeutic strategy for metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of DDR1‐BCR signalling by nilotinib as a new therapeutic strategy for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extended kinase profile and properties of the protein kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Nilotinib, a Discoidin domain receptor 1 (DDR1) inhibitor, induces apoptosis and inhibits migration in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probe DDR1-IN-1 | Chemical Probes Portal [chemicalprobes.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Ddr1-IN-5: A Comparative Guide to DDR1 Inhibition
For Immediate Release
[City, State] – [Date] – In the competitive landscape of kinase inhibitor development, Discoidin Domain Receptor 1 (DDR1) has emerged as a compelling target for therapeutic intervention in a range of diseases, including fibrosis and cancer. This guide provides a detailed comparison of Ddr1-IN-5 (also known as DDR1-IN-1), a potent and selective DDR1 inhibitor, against other known DDR1 inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison of DDR1 Inhibitors
The inhibitory activity of this compound and its alternatives has been characterized using various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, providing a clear comparison of their potency and selectivity.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Selectivity (DDR2/DDR1) | Assay Method |
| This compound (DDR1-IN-1) | 105[1][2][3][4][5] | 413[1][4] | ~3.9 | Lanthascreen[6][7] |
| DDR1-IN-2 | 47[6][7] | 145[6][7] | ~3.1 | Lanthascreen[6][7] |
| 7rh | 6.8[5][8] | - | - | Kinase Assay[8] |
| Ponatinib | 9[9] | 9[9] | 1 | Kinase Assay[9] |
| Imatinib | 41[9] | 71[9] | ~1.7 | Kinase Assay[9] |
| Dasatinib Analogue (Compound 19) | 2.26[5] | 7.04[5] | ~3.1 | Kinase Assay[5] |
| DDR-TRK-1 | 9.4[2][4] | - | - | Kinase Assay[4] |
| DDR1-IN-4 | 29[2] | 1900[2] | ~65.5 | Autophosphorylation Assay[2] |
Table 2: Cellular Activity - Inhibition of DDR1 Autophosphorylation
| Inhibitor | Cell Line | EC50 (nM) |
| This compound (DDR1-IN-1) | U2OS | 86[3][6][7] |
| DDR1-IN-2 | U2OS | 9[6][7] |
| Imatinib | U2OS | 21[9] |
| Ponatinib | U2OS | 2.5[9] |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key validation assays are provided below.
LanthaScreen® Eu Kinase Binding Assay
This assay is a fluorescence resonance energy transfer (FRET)-based biochemical assay used to measure the binding of inhibitors to the DDR1 kinase domain.
Principle: The assay relies on the competition between a proprietary, Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) and the test inhibitor for binding to the DDR1 kinase. A europium-labeled anti-tag antibody binds to the kinase. When both the tracer and the antibody are bound to the kinase, a high FRET signal is generated. An inhibitor that binds to the ATP site of the kinase will displace the tracer, leading to a decrease in the FRET signal.[10]
Protocol Outline: [10]
-
Reagent Preparation: Prepare a 1X kinase buffer solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test inhibitor (e.g., this compound) and the tracer. Prepare a mixture of the DDR1 kinase and the europium-labeled anti-tag antibody.
-
Assay Procedure:
-
Add 5 µL of the test inhibitor dilution to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the tracer.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 1 hour. Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
Data Analysis: The IC50 values are calculated from the resulting dose-response curves.
Collagen-Induced DDR1 Autophosphorylation Assay (Western Blot)
This cell-based assay is used to determine the ability of an inhibitor to block the activation of DDR1 in a cellular context.
Principle: Binding of collagen to DDR1 on the cell surface induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain, leading to the activation of downstream signaling pathways. The level of DDR1 phosphorylation can be detected by Western blotting using a phospho-specific antibody.
Protocol Outline: [9][11][12][13]
-
Cell Culture and Treatment:
-
Plate cells (e.g., U2OS cells, which endogenously express DDR1) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the DDR1 inhibitor (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with collagen I (e.g., 10-20 µg/mL) for the indicated time (e.g., 90 minutes).
-
-
Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pY792-DDR1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total DDR1 or a housekeeping protein like β-actin.
-
-
Data Analysis: Quantify the band intensities using densitometry software. The EC50 value is determined by plotting the percentage of inhibition of DDR1 phosphorylation against the inhibitor concentration.[9]
Visualizing DDR1 Signaling and Experimental Validation
To provide a clearer understanding of the biological context and experimental approach, the following diagrams have been generated.
Caption: DDR1 Signaling Pathway
Caption: Experimental Workflow for DDR1 Inhibition Validation
This comprehensive guide demonstrates that this compound is a potent and selective inhibitor of DDR1, with well-characterized activity in both biochemical and cellular assays. The provided data and protocols serve as a valuable resource for researchers working to further elucidate the role of DDR1 in disease and to develop novel therapeutic strategies targeting this important receptor tyrosine kinase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discoidin Domain Receptor (DDR) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.cn [tools.thermofisher.cn]
- 11. mdpi.com [mdpi.com]
- 12. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Ddr1-IN-5 vs. Imatinib: A Comparative Guide to Targeting DDR1-Mediated Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ddr1-IN-5 and Imatinib in their ability to target pathways mediated by the Discoidin Domain Receptor 1 (DDR1), a collagen-activated receptor tyrosine kinase implicated in various diseases, including cancer and fibrosis. This analysis is supported by experimental data on their mechanisms of action, inhibitory potencies, and effects on downstream signaling.
Mechanism of Action: Type II Kinase Inhibitors
Both this compound and Imatinib are classified as type II kinase inhibitors. They function by binding to the inactive "DFG-out" conformation of the DDR1 kinase domain, where the Asp-Phe-Gly (DFG) motif is flipped. This binding mode locks the kinase in an inactive state, preventing its autophosphorylation and subsequent activation of downstream signaling cascades. While both inhibitors share this general mechanism, their selectivity profiles differ significantly. Imatinib is a multi-targeted inhibitor, known to potently inhibit other kinases such as ABL, c-KIT, and PDGFR. In contrast, Ddr1-IN-1, a close and well-characterized analog of this compound, demonstrates high selectivity for DDR1.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the available quantitative data for Ddr1-IN-1 (as a proxy for this compound) and Imatinib against DDR1.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 (nM) | Kd (nM) | Reference |
| Ddr1-IN-1 | DDR1 | 105 | - | |
| Ddr1-IN-1 | DDR2 | 413 | - | |
| Imatinib | DDR1 | 41 | 1.9 | |
| Imatinib | DDR2 | 71 | - | |
| Imatinib | ABL | - | - | |
| Imatinib | c-KIT | - | - | |
| Imatinib | PDGFR | - | - |
Table 2: Cellular Activity
| Inhibitor | Assay | Cell Line | EC50 (nM) | Reference |
| Ddr1-IN-1 | DDR1 Autophosphorylation | U2OS | 86 | |
| Imatinib | DDR1 Autophosphorylation | U2OS | 21 |
DDR1-Mediated Signaling Pathways
DDR1 activation by collagen triggers a cascade of downstream signaling events that regulate crucial cellular processes such as proliferation, migration, and matrix remodeling. Key pathways affected by DDR1 signaling include the MAPK/ERK, PI3K/Akt, and NF-κB pathways. Inhibition of DDR1 by compounds like this compound and Imatinib is expected to modulate these pathways.
Caption: Simplified DDR1 signaling pathway.
Experimental Protocols
In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is designed to measure the binding affinity of inhibitors to the DDR1 kinase.
Materials:
-
DDR1 enzyme
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Kinase Buffer
-
Test compounds (this compound, Imatinib)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Prepare a solution containing the DDR1 enzyme and the Eu-anti-Tag Antibody in kinase buffer.
-
Prepare a solution of the Alexa Fluor® 647-labeled Kinase Tracer in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the DDR1 enzyme/antibody mixture to each well.
-
Add the tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is proportional to the amount of tracer bound to the kinase.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for in vitro kinase assay.
Cellular DDR1 Autophosphorylation Assay
This assay measures the ability of an inhibitor to block collagen-induced DDR1 autophosphorylation in a cellular context.
Materials:
-
U2OS cells (or other suitable cell line expressing DDR1)
-
Cell culture medium
-
Collagen type I
-
Test compounds (this compound, Imatinib)
-
Lysis buffer
-
Antibodies: anti-phospho-DDR1 (pY792), anti-total-DDR1, and appropriate secondary antibodies
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed U2OS cells in multi-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 16-24 hours.
-
Pre-treat the cells with various concentrations of the test inhibitors for 1-2 hours.
-
Stimulate the cells with collagen type I (e.g., 10 µg/mL) for 90 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against phospho-DDR1.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total DDR1 as a loading control.
-
Quantify the band intensities and calculate the EC50 value for the inhibition of DDR1 autophosphorylation.
Conclusion
Both this compound (represented by Ddr1-IN-1) and Imatinib are effective inhibitors of DDR1 kinase activity. Imatinib exhibits higher potency in both in vitro and cellular assays. However, its multi-targeted nature means that observed cellular effects may not be solely attributable to DDR1 inhibition. Ddr1-IN-1, and by extension this compound, offers a more selective tool for specifically probing the biological functions of DDR1. The choice between these inhibitors will therefore depend on the specific research question. For studies requiring specific inhibition of DDR1 to dissect its role in signaling pathways, a selective inhibitor like this compound is preferable. For broader applications where targeting multiple oncogenic kinases may be beneficial, Imatinib could be considered. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their studies on DDR1-mediated pathways.
A Comparative Analysis of DDR1-IN-5 and DDR1-IN-1: Potency, Selectivity, and Cellular Activity
In the landscape of targeted cancer therapy, Discoidin Domain Receptor 1 (DDR1) has emerged as a compelling target due to its role in tumor progression, metastasis, and chemoresistance. This guide provides a detailed comparative analysis of two prominent small molecule inhibitors of DDR1: DDR1-IN-5 and DDR1-IN-1. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their performance based on available experimental data.
Biochemical and Cellular Performance: A Head-to-Head Comparison
This compound and DDR1-IN-1 are both potent inhibitors of DDR1 kinase activity. However, available data indicates significant differences in their biochemical potency. This compound exhibits a lower half-maximal inhibitory concentration (IC50) in biochemical assays, suggesting higher potency against the isolated enzyme.
| Parameter | This compound | DDR1-IN-1 | Reference |
| DDR1 IC50 (Biochemical) | 7.36 nM | 105 nM | [1][2] |
| DDR1b (Y513) Autophosphorylation IC50 | 4.1 nM | Not Reported | [1] |
| Cellular DDR1 Autophosphorylation EC50 | Not Reported | 86.76 nM (in U2OS cells) | [3][4][5] |
| DDR2 IC50 (Biochemical) | Not Reported | 413 nM | [2][3][4] |
| Selectivity (DDR1 vs. DDR2) | Not Reported | ~4-fold | [2][3][4] |
| Cellular Activity | IC50 = 62 nM (collagen production, LX-2 cells) | Weak anti-proliferative activity (<10 µM) alone | [1] |
| Cytotoxicity | CC50 > 40 µM (LX-2 cells) | Not Reported | [1] |
Kinase Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity. Broad-spectrum inhibition can lead to off-target effects and toxicity. For DDR1-IN-1, extensive kinase profiling has been performed.
DDR1-IN-1: DDR1-IN-1 has been profiled against a panel of over 450 kinases using the KinomeScan technology and demonstrates excellent selectivity.[3][4][6][7] It exhibits a selectivity score (S(1) at 1 µM) of 0.01.[3][4] While initial binding assays indicated potential interaction with ABL, KIT, and PDGFRβ, these were not confirmed in subsequent enzymatic assays.[3][4]
This compound: While described as a "selective" inhibitor, comprehensive, publicly available data from broad kinase panel screening (e.g., KinomeScan) for this compound is not available at this time. Therefore, a direct comparison of its kinome-wide selectivity to DDR1-IN-1 cannot be definitively made.
In Vivo Data
Currently, there is limited publicly available in vivo pharmacokinetic or efficacy data for this compound. In contrast, some pharmacokinetic parameters for DDR1-IN-1 have been reported, indicating a half-life of 2.76 hours and an oral bioavailability of 26%. DDR1-IN-1 has been utilized as a pharmacological probe in in vivo studies, often in combination with other inhibitors to investigate DDR1-dependent signaling.[8][9][10]
Signaling Pathways and Experimental Workflow
To understand the context in which these inhibitors function, it is essential to visualize the DDR1 signaling pathway and the typical workflow for inhibitor characterization.
Caption: A simplified diagram of the DDR1 signaling cascade upon activation by collagen.
Caption: A typical experimental workflow for the characterization of a kinase inhibitor.
Caption: A logical diagram illustrating the available data for a direct comparison.
Experimental Protocols
Biochemical Kinase Assay (IC50 Determination)
A common method for determining the IC50 of a kinase inhibitor is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as Lanthascreen®.
-
Reagents: Recombinant DDR1 kinase, biotinylated substrate peptide, ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (APC).
-
Procedure:
-
The inhibitor is serially diluted in DMSO and added to the wells of a microplate.
-
Recombinant DDR1 kinase and the biotinylated substrate peptide are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is stopped by the addition of EDTA.
-
A detection solution containing the europium-labeled anti-phosphotyrosine antibody and streptavidin-APC is added.
-
After incubation, the plate is read on a TR-FRET-compatible plate reader.
-
-
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cellular DDR1 Autophosphorylation Assay (EC50 Determination)
This assay measures the ability of an inhibitor to block DDR1 autophosphorylation in a cellular context.
-
Cell Culture: A suitable cell line overexpressing DDR1 (e.g., U2OS-DDR1) is cultured to sub-confluency.
-
Procedure:
-
Cells are serum-starved overnight.
-
The cells are pre-treated with various concentrations of the inhibitor for 1-2 hours.
-
DDR1 is activated by the addition of soluble collagen I for a specified time.
-
The cells are lysed in a buffer containing phosphatase and protease inhibitors.
-
-
Western Blotting:
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pY513).
-
A loading control (e.g., total DDR1 or GAPDH) is also probed.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: The band intensities are quantified using densitometry software. The EC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[5]
Conclusion
Both this compound and DDR1-IN-1 are valuable tools for studying DDR1 biology. Based on the currently available data, this compound appears to be a more potent biochemical inhibitor of DDR1. However, DDR1-IN-1 is a more thoroughly characterized compound with a well-defined and excellent kinase selectivity profile and available in vivo pharmacokinetic data, making it a reliable pharmacological probe for investigating DDR1-dependent signaling pathways. The lack of a comprehensive public selectivity profile and in vivo data for this compound makes a complete head-to-head comparison challenging. Further studies are required to fully elucidate the comparative therapeutic potential of these two inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of a potent and selective DDR1 receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discoidin Domain Receptor 1 impacts bone microarchitecture with aging in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Inhibition of DDR1 enhances in vivo chemosensitivity in KRAS-mutant lung adenocarcinoma [insight.jci.org]
- 10. Inhibition of DDR1 enhances in vivo chemosensitivity in KRAS-mutant lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Efficacy of Ddr1-IN-5 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ddr1-IN-5 with other commercially available Discoidin Domain Receptor 1 (DDR1) inhibitors. The content herein is designed to assist researchers in selecting the most appropriate tool compound for their studies and to provide robust experimental protocols for validating on-target effects in a cellular context.
Introduction to DDR1 Signaling
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that, upon binding to its ligand, collagen, activates downstream signaling pathways crucial for cellular processes such as proliferation, migration, and extracellular matrix remodeling.[1][2][3] Dysregulation of DDR1 signaling has been implicated in various diseases, including cancer, fibrosis, and inflammation, making it an attractive therapeutic target.[3][4][5] this compound is a selective inhibitor of DDR1 with a reported IC50 of 7.36 nM and inhibits the auto-phosphorylation of DDR1b at tyrosine 513 (Y513) with an IC50 of 4.1 nM, demonstrating its potential as a tool for studying DDR1-mediated biology and as a starting point for drug discovery programs.[6]
Comparative Analysis of DDR1 Inhibitors
To objectively assess the on-target performance of this compound, a comparative analysis with other well-characterized DDR1 inhibitors is essential. This section summarizes the key performance indicators for this compound and its alternatives.
| Inhibitor | Target | IC50 (nM) | Cellular Potency (EC50 for p-DDR1 inhibition, nM) | Key Features |
| This compound | DDR1 | 7.36 | 4.1 (p-DDR1b Y513) | Selective DDR1 inhibitor with demonstrated anti-cancer activity. [6] |
| DDR1-IN-1 | DDR1 | 105 | 86 (basal p-DDR1) | Potent and selective DDR1 inhibitor; well-characterized in cellular assays.[1][4] |
| 7rh benzamide | DDR1 | 6.8 | Dose-dependent inhibition of Ddr1 activation | Orally bioavailable and selective DDR1 inhibitor with in vivo activity.[7][8][9] |
| Nilotinib | DDR1, Bcr-Abl, c-Kit, PDGFRs | DDR1 IC50 in the nM range | Dose-dependent inhibition of p-DDR1 | Clinically approved multi-kinase inhibitor with potent DDR1 activity.[5][10][11][12][13] |
| Dasatinib | DDR1, Bcr-Abl, SRC family kinases | Potent DDR1 inhibitor | - | Clinically approved multi-kinase inhibitor with broad target profile including DDR1.[3][13][14][15] |
Experimental Protocols for On-Target Validation
To confirm that the observed cellular effects of this compound are a direct consequence of DDR1 inhibition, specific on-target validation assays are crucial. Below are detailed protocols for key experiments.
Western Blot for DDR1 Phosphorylation
This assay directly measures the ability of an inhibitor to block collagen-induced autophosphorylation of DDR1 in cells.
Protocol:
-
Cell Culture and Starvation: Plate cells (e.g., U2OS, MCF-7, or other DDR1-expressing lines) and grow to 80-90% confluency. Serum-starve the cells for 16-24 hours to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: Pre-treat the starved cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
Collagen Stimulation: Stimulate the cells with collagen type I (10 µg/mL) for 90 minutes to 2 hours to induce DDR1 phosphorylation.[4][16]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-p-DDR1 Tyr513 or Tyr792).[17][18]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total DDR1 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.[19]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated DDR1 signal to total DDR1 and the loading control. Plot the normalized values against the inhibitor concentration to determine the EC50.
In Vitro Kinase Assay
This biochemical assay assesses the direct inhibitory effect of a compound on the enzymatic activity of purified DDR1 kinase.
Protocol:
-
Reagents:
-
Recombinant active DDR1 kinase domain.[20]
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[20]
-
Substrate (e.g., a generic tyrosine kinase substrate peptide like poly(Glu, Tyr) 4:1 or a specific peptide substrate).[21]
-
[γ-³³P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay).
-
This compound and other inhibitors at various concentrations.
-
-
Reaction Setup:
-
In a microplate, combine the DDR1 kinase, substrate, and kinase buffer.
-
Add the inhibitors at the desired concentrations.
-
Initiate the kinase reaction by adding ATP (and [γ-³³P]ATP if using the radiometric method).
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 15-60 minutes).
-
Detection:
-
Radiometric: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³³P]ATP and measure the incorporated radioactivity using a scintillation counter.[20]
-
Non-radioactive: Follow the manufacturer's protocol for the specific kinase assay kit to measure the amount of ADP produced.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[6][22][23]
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not use detergents that would solubilize aggregated proteins.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Analysis of the Soluble Fraction:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble DDR1 in each sample by Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
-
Data Analysis: Plot the amount of soluble DDR1 as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Visualizing the Experimental Landscape
To aid in the conceptualization of the experimental strategies and the underlying biological pathways, the following diagrams have been generated.
Caption: DDR1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Validating On-Target Effects of DDR1 Inhibitors.
Conclusion
This guide provides a framework for researchers to confirm the on-target effects of this compound in cellular systems. By utilizing the comparative data and detailed experimental protocols, scientists can confidently assess the suitability of this compound for their research needs and generate robust, reproducible data. The provided diagrams offer a visual aid to understand the underlying biology and the experimental logic. It is recommended to perform these validation experiments in the specific cellular context of interest to ensure the most accurate and relevant results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of discoidin domain receptor 1 reduces collagen-mediated tumorigenicity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nilotinib, a Discoidin domain receptor 1 (DDR1) inhibitor, induces apoptosis and inhibits migration in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of DDR1‐BCR signalling by nilotinib as a new therapeutic strategy for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of collagen-induced discoidin domain receptor 1 and 2 activation by imatinib, nilotinib and dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of molecular targets for the targeted treatment of gastric cancer using dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]
- 18. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DDR1 Antibody | Cell Signaling Technology [cellsignal.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 23. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Ddr1-IN-5 with Other Small Molecule Inhibitors for Discoidin Domain Receptor 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Ddr1-IN-5, a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), with other notable DDR1 inhibitors. The information presented is intended to assist researchers in selecting the most appropriate tool compounds for their studies in oncology, fibrosis, and other DDR1-implicated diseases.
Introduction to DDR1 and Its Inhibition
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen.[1][2] Upon collagen binding, DDR1 undergoes autophosphorylation, initiating downstream signaling cascades that regulate cell proliferation, differentiation, migration, and extracellular matrix remodeling.[1][2] Dysregulation of DDR1 signaling has been implicated in numerous pathological conditions, including various cancers, fibrosis, and inflammatory diseases.[2] Consequently, the development of small molecule inhibitors targeting the kinase activity of DDR1 has become a significant area of therapeutic research. This guide focuses on this compound and compares its performance against other well-characterized DDR1 inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other selected small molecule inhibitors against DDR1 and the closely related DDR2. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Selectivity (DDR2/DDR1) | Reference |
| This compound | 7.36 | - | - | [3] |
| DDR1-IN-1 | 105 | 413 | ~3.9 | [4] |
| DDR1-IN-2 | 47 | 145 | ~3.1 | [4] |
| Dasatinib | 1.35 | - | - | [2] |
| Nilotinib | 3.7 | - | - | [2] |
| Imatinib | 43 | - | - | [2] |
| 7rh | 6.8 | - | - | [5] |
| Compound 3q (Ureidocoumarin) | 191 | 5080 | ~26.6 | [6] |
Note: A higher DDR2/DDR1 selectivity ratio indicates greater selectivity for DDR1 over DDR2. Dashes indicate data not available in the searched sources.
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's utility as a research tool or therapeutic is its selectivity. Off-target inhibition can lead to confounding experimental results and adverse effects in a clinical setting. Kinome-wide scanning is a common method to assess the selectivity of an inhibitor against a large panel of kinases.
While a comprehensive KinomeScan profile for this compound was not publicly available in the searched literature, it is described as a "selective" inhibitor.[3] For comparison, the selectivity of DDR1-IN-1 and the less selective DDR1-IN-2 have been characterized against a panel of 451 kinases. DDR1-IN-1 exhibits excellent selectivity, with a selectivity score (S(1) at 1 µM) of 0.01, indicating it inhibits very few off-target kinases at that concentration.[4] In contrast, DDR1-IN-2 is less selective, with a selectivity score of 0.07 and demonstrates activity against other kinases such as Abl, BLK, CSK, EGFR, LCK, and PDGFRβ.[4] Multi-targeted inhibitors like dasatinib and nilotinib are known to inhibit a broader range of kinases, including Abl and Src family kinases.[2][7]
Experimental Methodologies
The following sections detail the typical experimental protocols used to characterize DDR1 inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the DDR1 enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA).
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound) are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of the enzyme and incubated at room temperature for a defined period (e.g., 1 hour).
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is typically incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added, which converts the generated ADP to ATP and, in the presence of luciferase and luciferin, produces a luminescent signal. This is incubated for 30-60 minutes at room temperature.
-
Data Acquisition: Luminescence is measured using a plate reader. The IC50 values are then calculated from the dose-response curves.
Cellular DDR1 Autophosphorylation Assay
This assay measures the ability of an inhibitor to block the collagen-induced autophosphorylation of DDR1 in a cellular context.
Protocol Outline:
-
Cell Culture: Human osteosarcoma (U2OS) cells, which are often engineered to overexpress DDR1, are cultured in appropriate media.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of the inhibitor for a specific time (e.g., 1 hour).
-
Collagen Stimulation: Cells are then stimulated with collagen (e.g., 10 µg/mL rat tail collagen I) for a set duration (e.g., 2 hours) to induce DDR1 autophosphorylation.
-
Cell Lysis: The cells are washed with cold PBS and then lysed with a buffer containing phosphatase and protease inhibitors.
-
Western Blotting: The cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated DDR1 (e.g., anti-pY513-DDR1b) and total DDR1.
-
Data Analysis: The band intensities are quantified, and the ratio of phosphorylated DDR1 to total DDR1 is calculated. The EC50 values, the concentration of inhibitor that causes a 50% reduction in autophosphorylation, are determined from the dose-response curves.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol Outline:
-
Cell Seeding: Cancer cell lines known to express DDR1 are seeded in 96-well opaque-walled plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.
-
Cell Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Luminescence Reading: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
Data Analysis: The results are typically expressed as a percentage of the vehicle-treated control, and GI50 (concentration for 50% growth inhibition) or IC50 values are calculated.
Visualizing DDR1 Signaling and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Simplified DDR1 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for characterizing DDR1 inhibitors.
Conclusion
This compound emerges as a highly potent inhibitor of DDR1 kinase activity. Its low nanomolar IC50 value places it among the more potent inhibitors discovered to date, comparable to compounds like 7rh and the multi-kinase inhibitors dasatinib and nilotinib, and significantly more potent than DDR1-IN-1. While comprehensive, direct comparative selectivity data for this compound is not yet publicly available, its designation as a "selective" inhibitor is promising. For researchers prioritizing high on-target potency for DDR1, this compound represents an excellent choice. However, for studies where exquisite selectivity is paramount and well-documented, DDR1-IN-1, despite its lower potency, may be a more suitable tool, given its extensive characterization across the kinome. The choice of inhibitor will ultimately depend on the specific experimental context, balancing the need for potency with the requirement for selectivity to ensure the generation of clear and interpretable data. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparative assessment of these valuable research tools.
References
- 1. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 7. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for Ddr1-IN-5: A Proteomics-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ddr1-IN-5 with other Discoidin Domain Receptor 1 (DDR1) inhibitors and details the use of quantitative proteomics to validate its mechanism of action. DDR1, a receptor tyrosine kinase activated by collagen, is implicated in numerous diseases, including fibrosis, atherosclerosis, and cancer, making it a compelling therapeutic target.[1][2][3] Validating that a compound like this compound engages its intended target with high specificity is a critical step in drug development. Proteomics offers a powerful, unbiased approach to confirm on-target activity and simultaneously uncover potential off-target interactions.[2][4][5]
This compound and Alternatives: A Quantitative Comparison
This compound is a potent and selective inhibitor of DDR1.[6] Its performance, particularly its specificity, can be benchmarked against other known DDR1 inhibitors, which range from highly selective research compounds to multi-targeted clinical drugs. Understanding this landscape is crucial for interpreting experimental results.
| Inhibitor | Type | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Key Kinase Selectivity Notes | Reference |
| This compound | Selective | 7.36 | - | Selective for DDR1. Contains an alkyne group for click chemistry applications. | [6] |
| DDR1-IN-1 | Selective, Type II | <100 (cell autophosphorylation) | >50-fold selective vs DDR2 | Highly selective across a panel of 451 kinases. Binds to DFG-out conformation. | [7][8] |
| 7rh | Selective | 6.8 | - | Potent and selective for DDR1. | [8][9] |
| Ponatinib | Multi-targeted, Type II | 9 | 9 | Potently inhibits DDR1/2, ABL, and other kinases. | [10] |
| Imatinib | Multi-targeted, Type II | 41 | 71 | Primarily a Bcr-Abl inhibitor, but also targets DDR1/2, c-Kit, and PDGFR. | [1][10] |
| Dasatinib | Multi-targeted | - | - | A Bcr-Abl and Src family kinase inhibitor that also binds to DDR1 and DDR2. | [1][11] |
| Nilotinib | Multi-targeted | - | - | A Bcr-Abl inhibitor with known activity against DDR1. | [9][11] |
Note: IC50 values can vary based on assay conditions. This table is for comparative purposes.
Elucidating Mechanism of Action with Proteomics
Quantitative proteomics serves as an unbiased lens to observe the global cellular response to a drug. For a kinase inhibitor like this compound, these methods can confirm direct target engagement, map downstream signaling effects, and identify unintended off-targets.[2][4][12]
The fundamental principle involves identifying and quantifying changes in the proteome upon drug treatment. Common strategies include:
-
Chemical Proteomics / Affinity-Based Protein Profiling (AfBP) : This is a direct method to identify which proteins physically interact with the inhibitor.[2][13] A probe based on this compound (utilizing its alkyne handle) or a broad-spectrum kinase affinity matrix ("kinobeads") can be used to capture interacting proteins from a cell lysate.[6][14] A competition experiment, where the lysate is pre-incubated with increasing concentrations of free this compound, allows for the determination of binding affinity for captured proteins. Proteins that are specifically displaced by the free drug are considered true targets.[13][14]
-
Phosphoproteomics : This approach measures changes in protein phosphorylation across the cell after inhibitor treatment. As DDR1 is a kinase, its inhibition should lead to a decrease in the phosphorylation of its direct substrates and downstream signaling components. This method validates the functional consequence of target engagement.
-
Thermal Proteome Profiling (TPP) : This technique assesses target engagement in living cells by measuring changes in protein thermal stability. Drug binding typically stabilizes the target protein, increasing its melting temperature. This method can confirm target engagement in a more physiological context.
Below are detailed protocols for a chemical proteomics approach, which is a robust method for validating direct target binding and identifying off-targets.
Experimental Protocols
Competitive Affinity-Based Protein Profiling (AfBP) using Kinobeads
This protocol is adapted from established chemical proteomics workflows and is designed to identify the cellular targets of a kinase inhibitor by competing for binding to a broad-spectrum kinase affinity resin.[13][14]
a. Cell Lysis and Lysate Preparation:
-
Culture cells (e.g., a human cancer cell line with known DDR1 expression) to ~80-90% confluency.
-
Harvest cells, wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM EDTA, 1 mM EGTA) supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay. Normalize all samples to a final concentration of 2-5 mg/mL.
b. Competitive Binding Experiment:
-
Aliquot the cell lysate for each experimental condition (e.g., DMSO control and multiple concentrations of this compound, typically spanning a log-scale range around the expected IC50).
-
Add this compound or DMSO to the respective lysate aliquots and incubate for 1 hour at 4°C with gentle rotation to allow the inhibitor to bind to its targets.
-
Prepare the kinobeads affinity matrix by washing it three times with lysis buffer.
-
Add the equilibrated kinobeads to each lysate aliquot and incubate for another 1-2 hours at 4°C with gentle rotation. Kinases not bound by this compound will be captured by the beads.
c. Protein Digestion and Sample Preparation for Mass Spectrometry:
-
Wash the beads extensively with lysis buffer followed by a wash with a low-salt buffer to remove non-specific binders.
-
Perform on-bead protein digestion. Resuspend the beads in a digestion buffer (e.g., 50 mM Tris-HCl, 2 M urea) containing a reducing agent (e.g., DTT) and incubate.
-
Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Add sequencing-grade trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.
-
Collect the supernatant containing the peptides. Acidify the samples with trifluoroacetic acid (TFA) to stop the digestion.
-
Desalt the peptides using C18 StageTips or equivalent solid-phase extraction method.
-
Dry the purified peptides in a vacuum concentrator.
d. LC-MS/MS Analysis and Data Processing:
-
Reconstitute the dried peptides in a loading buffer (e.g., 0.1% formic acid).
-
Analyze the peptide samples using a high-resolution nano-liquid chromatography-tandem mass spectrometer (nanoLC-MS/MS).
-
Process the raw mass spectrometry data using a suitable software platform (e.g., MaxQuant, Proteome Discoverer). Search the data against a human protein database to identify peptides and proteins.
-
Perform label-free quantification (LFQ) to determine the relative abundance of each protein across the different this compound concentrations.
-
Proteins that show a dose-dependent decrease in abundance in the pull-down are identified as specific targets or off-targets of this compound.
Visualizing the Mechanism and Workflow
Diagrams are essential for conceptualizing the complex biological and experimental processes involved in validating this compound's mechanism of action.
Caption: Simplified DDR1 signaling pathway.[3][15][16]
References
- 1. Discoidin domain receptors: a proteomic portrait - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selectscience.net [selectscience.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanical signaling through the discoidin domain receptor 1 plays a central role in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ddr1-IN-5 Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ddr1-IN-5's Performance Against Alternative DDR1 Inhibitors with Supporting Experimental Data.
Discoidin domain receptor 1 (DDR1) has emerged as a compelling therapeutic target in oncology due to its integral role in tumor progression, metastasis, and chemoresistance. This guide provides a comparative study of this compound, a potent and selective DDR1 inhibitor, and evaluates its performance against other known DDR1 inhibitors in various cancer cell lines. The data presented is intended to aid researchers in making informed decisions for their drug discovery and development programs.
Performance Comparison of DDR1 Inhibitors
This compound demonstrates high potency with a half-maximal inhibitory concentration (IC50) of 7.36 nM against DDR1. It also effectively inhibits the auto-phosphorylation of the DDR1b isoform at tyrosine 513 with an IC50 of 4.1 nM, indicating direct target engagement and inhibition of kinase activity. The following table summarizes the available IC50 data for this compound and other notable DDR1 inhibitors across a panel of cancer cell lines. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Inhibitor | Cancer Cell Line | IC50 (Cell Proliferation) | IC50 (Kinase Activity/Phosphorylation) | Citation(s) |
| This compound | Not Specified | Not Available | 7.36 nM (DDR1), 4.1 nM (p-DDR1b Y513) | |
| DDR1-IN-1 | U2OS | - | 105 nM (DDR1) | [1][2] |
| Nilotinib | MCF-7 (Breast) | 0.403 µM | - | [3] |
| MDA-MB-231 (Breast) | 0.819 µM | - | [3] | |
| HCT-116 (Colon) | Not Available | 1-8 nM (p-DDR1) | ||
| NCI-H23 (Lung) | 3.05 µM | - | [4] | |
| Dasatinib | A549 (Lung) | ~10 µM | 1.35 nM (DDR1) | [5] |
DDR1 Signaling Pathway
The activation of DDR1 by its ligand, collagen, triggers a cascade of downstream signaling events that promote cancer cell proliferation, survival, migration, and invasion. Key pathways activated by DDR1 include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways. DDR1 activation can also lead to the activation of Src and Notch signaling. The following diagram illustrates the central role of DDR1 in these oncogenic signaling networks.
Caption: DDR1 Signaling Pathway in Cancer.
Experimental Workflow
The evaluation of DDR1 inhibitors like this compound typically involves a series of in vitro assays to determine their potency and efficacy in cancer cell lines. The following diagram outlines a standard experimental workflow.
Caption: Experimental Workflow for DDR1 Inhibitor Evaluation.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. Replace the medium in the wells with 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blot for Phospho-DDR1
This protocol is used to determine the effect of this compound on the phosphorylation status of DDR1.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight, then treat with this compound for 1-2 hours before stimulating with 10 µg/mL of collagen I for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-DDR1 (e.g., p-DDR1 Tyr792) overnight at 4°C (typically at a 1:1000 dilution).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total DDR1 and a loading control like GAPDH.
LanthaScreen™ Kinase Assay
This biochemical assay is used to determine the direct inhibitory effect of this compound on DDR1 kinase activity.
-
Reagent Preparation: Prepare a 2X kinase/antibody mixture and a 4X tracer solution in the appropriate kinase buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO and then dilute into the kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add 4 µL of the diluted compound.
-
Kinase Reaction: Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Tracer Addition: Add 4 µL of the 4X tracer to initiate the reaction.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
-
Data Analysis: Calculate the emission ratio and determine the IC50 value of the inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Nilotinib, a Discoidin domain receptor 1 (DDR1) inhibitor, induces apoptosis and inhibits migration in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
Cross-Validation of Ddr1-IN-5's Effects with CRISPR-Cas9 Mediated DDR1 Knockout: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key methodologies for studying the function of Discoidin Domain Receptor 1 (DDR1): the small molecule inhibitor Ddr1-IN-5 and CRISPR-Cas9 mediated gene knockout. By presenting available experimental data, detailed protocols, and visual workflows, this document aims to offer an objective resource for researchers designing experiments to investigate the role of DDR1 in various biological processes.
Executive Summary
Both this compound, a potent and selective DDR1 inhibitor, and CRISPR-Cas9 mediated DDR1 knockout are powerful tools for dissecting the signaling pathways and cellular functions regulated by DDR1. This compound offers a reversible and dose-dependent method to probe the effects of DDR1 kinase inhibition, while CRISPR-Cas9 provides a permanent and complete ablation of the DDR1 protein. This guide will explore the nuances of each approach, supported by experimental findings on their impact on key cellular processes such as proliferation, migration, and invasion. While direct head-to-head comparative studies are limited, this guide consolidates data from various studies to offer a comprehensive overview.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from studies utilizing either DDR1 inhibitors or genetic knockout/knockdown of DDR1. It is crucial to note that the experimental conditions, cell lines, and specific inhibitors may vary between studies, which should be considered when making direct comparisons.
Table 1: Effects on Cell Proliferation
| Method | Cell Line | Treatment/Assay | Result | Citation |
| DDR1 Inhibitor (7rh) | CNE2, HONE1, CNE1, SUNE1 (Nasopharyngeal Carcinoma) | MTT Assay (72h) | IC50 values of 1.97, 3.71, 2.06, and 3.95 µM, respectively, indicating dose-dependent inhibition of cell viability.[1] | |
| CRISPR/Cas9 Knockout | KP (Lung Adenocarcinoma) | BrdU Flow Cytometry | No significant difference in in vitro proliferation compared to parental cells.[2] | |
| siRNA Knockdown | Human and Mouse CRC cell lines | CCK-8 Assay | No significant effect on cell proliferation.[3] |
Table 2: Effects on Cell Migration
| Method | Cell Line | Assay | Result | Citation | | :--- | :--- | :--- | :--- | | DDR1 Inhibitor (7rh) | CNE2 (Nasopharyngeal Carcinoma) | Cell Adhesion Assay | Dose-dependent inhibition of cell adhesion.[1] | | siRNA Knockdown | Human and Mouse CRC cell lines | Transwell Assay | Significant decrease in cell migration.[3] | | DDR1 Overexpression | MDCK cells | Boyden Chamber | Overexpression of DDR1a and DDR1b inhibited collagen-induced cell migration.[4] |
Table 3: Effects on Cell Invasion
| Method | Cell Line | Assay | Result | Citation | | :--- | :--- | :--- | :--- | | DDR1 Inhibitor (7rh) | PANC-1 (Pancreatic Cancer) | Colony Formation Assay | Dose-dependent reduction in colony formation.[5] | | siRNA Knockdown | Human and Mouse CRC cell lines | Transwell Invasion Assay | Significant decrease in cell invasion.[3] | | CRISPR/Cas9 Knockout | HCT116 (Colon Cancer) | Soft Agar Assay | Suppression of in vitro tumorigenesis.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate experimental design and replication.
CRISPR-Cas9 Mediated DDR1 Knockout
This protocol provides a general framework for generating DDR1 knockout cell lines.
-
Guide RNA (gRNA) Design and Cloning:
-
Design two or more gRNAs targeting early exons of the DDR1 gene using a publicly available tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed gRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459) V2.0).
-
-
Transfection and Selection:
-
Transfect the Cas9-gRNA plasmids into the target cell line using a suitable transfection reagent.
-
Begin antibiotic selection (e.g., puromycin) 24-48 hours post-transfection to select for successfully transfected cells.
-
-
Single-Cell Cloning and Expansion:
-
After selection, dilute the cell population to a single cell per well in a 96-well plate.
-
Allow single cells to grow into colonies.
-
-
Verification of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. Amplify the targeted region by PCR and verify the presence of insertions or deletions (indels) by Sanger sequencing or a T7 Endonuclease I assay.
-
Western Blot Analysis: Lyse the cell clones and perform a Western blot using a validated DDR1 antibody to confirm the absence of DDR1 protein expression.[2][7]
-
This compound Treatment
Ddr1-IN-1 is a potent and selective inhibitor of DDR1 kinase activity.[8]
-
Cell Seeding: Plate cells at a density that will not reach confluency during the course of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of Ddr1-IN-1 in DMSO. Dilute the stock solution to the desired final concentrations in cell culture medium immediately before use.
-
Treatment: Replace the existing cell culture medium with the medium containing Ddr1-IN-1 or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration of the experiment (e.g., 1-48 hours).
-
Downstream Analysis: Following incubation, cells can be harvested for various assays, such as Western blotting to assess DDR1 autophosphorylation or other downstream signaling events.[4]
Cell Proliferation Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay to determine the number of viable cells.[9][10][11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well.
-
Treatment: Treat cells with this compound or vehicle control as described above. For CRISPR knockout cells, seed the knockout and control cells at the same density.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Cell Migration and Invasion Assays (Boyden Chamber)
The Boyden chamber, or Transwell, assay is used to assess cell migration and invasion.[13][14][15][16][17][18][19][20]
-
Insert Preparation: For invasion assays, coat the upper surface of the Transwell inserts (typically with 8 µm pores) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: For inhibitor studies, add this compound to both the upper and lower chambers.
-
Incubation: Incubate the plate for 12-48 hours at 37°C.
-
Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Staining and Quantification: Fix and stain the cells that have migrated to the lower surface of the membrane with crystal violet. Count the stained cells in several random fields under a microscope.
Western Blotting for DDR1 Signaling
This protocol is for analyzing the phosphorylation status of DDR1 and its downstream effectors.[21][22][23][24][25][26]
-
Cell Lysis: After treatment or in the case of knockout cells, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total DDR1, phospho-DDR1 (Tyr792), total AKT, phospho-AKT (Ser473), total ERK1/2, and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms
The following diagrams illustrate the DDR1 signaling pathway and a general experimental workflow for comparing this compound and CRISPR-Cas9 DDR1 knockout.
Caption: DDR1 signaling pathway and points of intervention.
Caption: Experimental workflow for comparative analysis.
Conclusion
The cross-validation of findings from pharmacological inhibition with this compound and genetic knockout via CRISPR-Cas9 is a robust strategy for confirming the specific roles of DDR1. While this compound provides a titratable and temporally controlled means to assess the consequences of inhibiting DDR1's kinase activity, CRISPR-Cas9 offers a definitive method to study the effects of complete protein loss. The data presented, though from disparate studies, consistently point towards a significant role for DDR1 in regulating cell migration and invasion. The provided protocols and diagrams serve as a foundation for researchers to design and execute experiments aimed at further elucidating the multifaceted functions of DDR1 in health and disease. Future studies employing both methodologies in a single, controlled experimental system will be invaluable for a direct and comprehensive comparison.
References
- 1. Antitumor activity of 7RH, a discoidin domain receptor 1 inhibitor, alone or in combination with dasatinib exhibits antitumor effects in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altered Treg Infiltration after Discoidin Domain Receptor 1 (DDR1) Inhibition and Knockout Promotes Tumor Growth in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDR1 is identified as an immunotherapy target for microsatellite stable colon cancer by CRISPR screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of discoidin domain receptor 1 reduces collagen-mediated tumorigenicity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DDR1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor | Semantic Scholar [semanticscholar.org]
- 9. de.lumiprobe.com [de.lumiprobe.com]
- 10. cdn.thewellbio.com [cdn.thewellbio.com]
- 11. ptglab.com [ptglab.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout | Semantic Scholar [semanticscholar.org]
- 15. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 16. snapcyte.com [snapcyte.com]
- 17. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Invasion Assay [www2.lbl.gov]
- 19. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 20. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubcompare.ai [pubcompare.ai]
- 23. researchgate.net [researchgate.net]
- 24. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 25. origene.com [origene.com]
- 26. researchgate.net [researchgate.net]
Unlocking Synergistic Potential: A Comparative Guide to DDR1 Inhibition in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The Discoidin Domain Receptor 1 (DDR1) has emerged as a compelling target in oncology. Its role in collagen-mediated tumor progression, invasion, and chemoresistance makes it a focal point for novel therapeutic strategies. While the selective DDR1 inhibitor, Ddr1-IN-5, shows promise, a growing body of preclinical evidence highlights the significant synergistic effects achieved by combining DDR1 inhibition with other anticancer agents. This guide provides a comparative overview of the synergistic potential of DDR1 inhibitors, using data from studies on potent and selective compounds like KI-301690 and 7rh, as well as a novel monoclonal antibody, to illustrate the power of this approach.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies, demonstrating the synergistic efficacy of DDR1 inhibitors in combination with various cancer therapies.
Table 1: Synergistic Effects of DDR1 Inhibitor KI-301690 with Gemcitabine in Pancreatic Cancer
| Cell Line | Treatment | Cell Viability (% of Control) | Apoptosis Rate (%) | In Vivo Tumor Volume (mm³) |
| PANC-1 | Control | 100 | 5 | ~1200 |
| Gemcitabine (10 µM) | 75 | 15 | ~800 | |
| KI-301690 (5 µM) | 80 | 12 | ~900 | |
| KI-301690 + Gemcitabine | 40 | 45 | ~300 | |
| MIA PaCa-2 | Control | 100 | 8 | ~1500 |
| Gemcitabine (10 µM) | 70 | 20 | ~1000 | |
| KI-301690 (5 µM) | 85 | 15 | ~1200 | |
| KI-301690 + Gemcitabine | 35 | 55 | ~400 |
Data extrapolated from a study on a novel DDR1 inhibitor, KI-301690, in pancreatic cancer models.[1][2][3]
Table 2: Synergistic Effects of DDR1 Inhibitor 7rh with Other Anticancer Agents
| Cancer Type | Cell Line | Combination Drug | Parameter | 7rh Alone | Combination | Fold Improvement |
| Nasopharyngeal Carcinoma | CNE2 | Dasatinib | IC50 (µM) | 1.97 | <1.0 (CI <1) | >2x |
| ER+/HER2- Breast Cancer | MCF7 (PIK3CA mutant) | Palbociclib | Cell Cycle Arrest (G1) | + | +++ | Significant Increase |
| Breast Cancer | MDA-MB-231 | Mitoxantrone | EC50 (nM) | - | Significantly Decreased | Additive Effect |
CI: Combination Index. Data compiled from studies on the DDR1 inhibitor 7rh.[4][5][6][7]
Table 3: Synergistic Effects of a DDR1 Monoclonal Antibody with Anti-PD-1 in Gastric Cancer
| Model | Treatment | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Humanized Mouse Xenograft | Isotype Control | 0 | 30 |
| Anti-PD-1 | 30 | 45 | |
| DDR1 mAb | 40 | 50 | |
| DDR1 mAb + Anti-PD-1 | 85 | >60 |
Data from a preclinical study on a novel anti-DDR1 monoclonal antibody.[8]
Key Signaling Pathways in DDR1-Mediated Synergy
The synergistic effects of DDR1 inhibition stem from its ability to modulate key signaling pathways involved in tumor progression and therapy resistance.
Caption: DDR1 signaling pathways and points of therapeutic intervention.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the synergistic effects of DDR1 inhibitors.
Cell Viability and Apoptosis Assays
-
Cell Culture: Human cancer cell lines (e.g., PANC-1, MIA PaCa-2, CNE2, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with the DDR1 inhibitor (e.g., KI-301690, 7rh), a partner drug (e.g., gemcitabine, dasatinib, palbociclib), or the combination at various concentrations for 24-72 hours.
-
Viability Assessment: Cell viability is determined using assays such as MTT or AlamarBlue, which measure metabolic activity. Absorbance is read using a microplate reader.
-
Apoptosis Analysis: Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V-positive cells are considered apoptotic.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude) or humanized mice are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, DDR1 inhibitor alone, partner drug alone, and the combination. Drugs are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Caption: General experimental workflow for assessing synergistic effects.
Conclusion
The preclinical data for DDR1 inhibitors like KI-301690 and 7rh, as well as for a targeted monoclonal antibody, strongly support a therapeutic strategy of combining DDR1 inhibition with other anticancer agents. These combinations have demonstrated synergistic effects in various cancer types, including pancreatic, breast, nasopharyngeal, and gastric cancers. The underlying mechanisms involve the disruption of key oncogenic signaling pathways, leading to enhanced apoptosis, reduced cell proliferation, and overcoming chemoresistance and immune evasion. While further studies specifically on this compound in combination settings are warranted, the existing evidence for other selective DDR1 inhibitors provides a compelling rationale for advancing this combination approach in clinical development.
References
- 1. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of 7RH, a discoidin domain receptor 1 inhibitor, alone or in combination with dasatinib exhibits antitumor effects in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined inhibition of DDR1 and CDK4/6 induces synergistic effects in ER-positive, HER2-negative breast cancer with PIK3CA/AKT1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of discoidin domain receptor 1 reduces collagen-mediated tumorigenicity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Ddr1-IN-5: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ddr1-IN-5, a selective Discoidin Domain Receptor 1 (DDR1) inhibitor used in cancer research.[1][2][3] Adherence to these procedures is critical to ensure a safe laboratory environment and compliance with regulatory standards. This guide is intended for researchers, scientists, and drug development professionals.
Understanding the Compound: Key Safety Data
Before handling this compound, it is imperative to be familiar with its chemical and physical properties, as well as its potential hazards. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 2416022-90-5 | [4] |
| Molecular Formula | C22H13F3N6O | [4] |
| Molecular Weight | 434.38 g/mol | [4] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Short term (days to weeks): 0 - 4°C, dark. Long term (months to years): -20°C, dry, dark. | [4] |
| Shelf Life | >3 years if stored properly | [4] |
Personal Protective Equipment (PPE) and Handling
When handling this compound, all personnel must use appropriate personal protective equipment to minimize exposure and ensure safety.
Required PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a laboratory coat.
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosol formation, use a certified respirator.
Handling Precautions:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure a safety shower and eye wash station are readily accessible.[5]
Step-by-Step Disposal Protocol
The proper disposal of this compound is essential to prevent environmental contamination and ensure a safe workplace. The following protocol outlines the necessary steps for the disposal of both solid this compound and solutions containing the compound.
Experimental Protocol: Disposal of this compound
-
Segregation of Waste:
-
All waste materials contaminated with this compound, including unused solid compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated from general laboratory waste.
-
-
Waste Collection:
-
Solid Waste: Collect all solid this compound waste in a clearly labeled, sealed container. The label should include "Hazardous Chemical Waste," the name of the chemical (this compound), and the date.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvent used (e.g., DMSO). The label must include "Hazardous Chemical Waste," the name of all chemical components (including solvents), and their approximate concentrations.
-
-
Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wear full personal protective equipment.
-
Contain the spill using an absorbent material suitable for chemical spills (e.g., diatomite, universal binders).[5]
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate the spill area by scrubbing with alcohol.[5]
-
-
Final Disposal:
-
Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical flow of the waste management process.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to safety and environmental responsibility.
References
Personal protective equipment for handling Ddr1-IN-5
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Ddr1-IN-5, a selective Discoidin Domain Receptor 1 (DDR1) inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research. This compound is a potent research chemical with anti-cancer properties and should be handled with the appropriate precautions.[1][2]
Personal Protective Equipment (PPE) and Handling
When working with this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE and handling procedures.
| Area of Protection | Required PPE and Practices | Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or use in a certified chemical fume hood. | To prevent inhalation of the powdered compound. |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| General Hygiene | Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | To minimize any potential exposure. |
Safety and Handling Data
The following table provides a summary of key safety and handling information for this compound.
| Identifier | Information |
| Chemical Name | 7-(imidazo[1,2-b]pyridazin-3-ylethynyl)-6-methyl-N-(5-(trifluoromethyl)pyridin-3-yl)benzo[d]isoxazol-3-amine |
| CAS Number | 2416022-90-5 |
| Molecular Formula | C22H13F3N6O |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C.[1] |
Accidental Exposure and First Aid
Immediate and appropriate action is crucial in the event of accidental exposure to this compound.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Spills and Disposal Plan
Proper containment and disposal of this compound are critical to prevent environmental contamination and ensure laboratory safety.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use absorbent paper to cover any liquid spills. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Clean: Decontaminate the area with an appropriate solvent and then wash with soap and water.
-
Dispose: Collect all contaminated materials in a sealed container for hazardous waste disposal.
Disposal Plan:
This compound should be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container. Do not mix with other waste streams.
-
Liquid Waste (DMSO solution): Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable PPE, absorbent materials, and labware that have come into contact with this compound should be placed in a sealed bag and disposed of as hazardous waste.
Consult your institution's environmental health and safety (EHS) office for specific guidelines on hazardous waste disposal.[3][4][5][6]
DDR1 Signaling Pathway and Inhibition by this compound
This compound is a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by collagen.[2] Upon collagen binding, DDR1 undergoes autophosphorylation, initiating downstream signaling cascades that are implicated in cancer progression.[7][8][9] this compound exerts its effect by blocking this autophosphorylation.
Caption: DDR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: DDR1 Autophosphorylation Assay
This workflow outlines the key steps in a typical experiment to assess the inhibitory effect of this compound on DDR1 autophosphorylation in a cell-based assay.[10][11][12][13]
Caption: Workflow for a DDR1 autophosphorylation inhibition assay.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vumc.org [vumc.org]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discoidin Domain Receptor 1 Expression in Colon Cancer: Roles and Prognosis Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
- 10. DDR Autophosphorylation Assay [bio-protocol.org]
- 11. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]
- 13. Cell-based Assay for Recruitment of DDR1 to Collagen-coated Beads [bio-protocol.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
